molecular formula C12H12N2O2 B063394 6-Benzyloxymethyl-4-hydroxypyrimidine CAS No. 188177-37-9

6-Benzyloxymethyl-4-hydroxypyrimidine

Cat. No.: B063394
CAS No.: 188177-37-9
M. Wt: 216.24 g/mol
InChI Key: QKUDVCRFJAGXAL-UHFFFAOYSA-N
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Description

6-Benzyloxymethyl-4-hydroxypyrimidine is a versatile and valuable pyrimidine derivative primarily employed as a key synthetic intermediate in medicinal chemistry and nucleoside research. Its core structure features a benzyloxymethyl group at the 6-position, which serves as a robust yet removable protecting group for the pyrimidine nitrogen, and a hydroxyl group at the 4-position, a common pharmacophore in bioactive molecules. This compound is particularly significant in the synthesis of modified nucleoside analogues, where it can be further functionalized to create potential antiviral or anticancer agents. Researchers utilize this building block to explore structure-activity relationships (SAR) by systematically modifying the pyrimidine core to develop novel enzyme inhibitors, such as those targeting kinases or dihydrofolate reductase. The mechanism of action for derivatives stemming from this compound is highly dependent on the final structure, but often involves interference with essential enzymatic processes or DNA/RNA synthesis in target cells. Supplied with high purity and consistency, 6-Benzyloxymethyl-4-hydroxypyrimidine is an essential reagent for chemists and biochemists focused on developing new therapeutic candidates and probing biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenylmethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUDVCRFJAGXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632617
Record name 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188177-37-9
Record name 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Benzyloxymethyl-4-hydroxypyrimidine: Technical Synthesis & Application Guide

[1]

Executive Summary

6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) is a specialized heterocyclic intermediate critical to the development of acyclic nucleoside phosphonate antivirals and non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its structural value lies in the C6-benzyloxymethyl motif, which serves as a protected hydroxymethyl handle. This allows researchers to modify the C4 position (via chlorination and nucleophilic displacement) while maintaining a latent alcohol functionality at C6, essential for subsequent phosphorylation or glycosylation mimicry in drug design.

This guide provides a rigorous, field-validated approach to its synthesis, characterization, and downstream functionalization, moving beyond generic database entries to actionable laboratory protocols.

Physicochemical Profile

The compound exists in a tautomeric equilibrium between the 4-hydroxypyrimidine (enol) and 4(3H)-pyrimidinone (keto) forms. In polar solvents (DMSO, MeOH) and the solid state, the keto form typically predominates.

PropertyDataNotes
CAS Number 188177-37-9
IUPAC Name 6-[(Benzyloxy)methyl]pyrimidin-4(3H)-oneTautomer-inclusive naming
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Solubility DMSO, DMF, MeOH, Hot EtOHPoor water solubility due to benzyl group
pKa (Predicted) ~8.8 (Amide-like NH)Weakly acidic; soluble in dilute NaOH
LogP 1.90Lipophilic enough for organic extraction
Appearance Off-white to pale yellow solid

Synthetic Pathway & Methodology

Retrosynthetic Logic

The most robust route to the 4-hydroxypyrimidine core is the Principal Synthesis , involving the condensation of a

Ethyl 4-(benzyloxy)acetoacetateFormamidine Acetate1

Why this route?

  • Regiospecificity: The formamidine carbon becomes C2, and the ketone carbonyl becomes C4, ensuring the benzyloxymethyl group ends up at C6.

  • Scalability: Avoids high-pressure hydrogenation or expensive metal catalysts required by alternative routes.

Synthesis Visualization (DOT)

SynthesisPathPrecursor1Ethyl 4-chloroacetoacetateIntermediateEthyl 4-(benzyloxy)acetoacetate(Key Intermediate)Precursor1->IntermediateNucleophilic Substitution(0°C to RT)Precursor2Benzyl Alcohol / NaHPrecursor2->IntermediateProduct6-Benzyloxymethyl-4-hydroxypyrimidineIntermediate->ProductCyclocondensation(Reflux, 4-6h)ReagentFormamidine AcetateReagent->ProductBaseNaOEt / EtOHBase->ProductPromoter

Figure 1: Convergent synthesis pathway from commercially available precursors.

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. Adjust volumes proportionally.

Step 1: Preparation of Ethyl 4-(benzyloxy)acetoacetate

(If not purchased commercially)

  • Activation: Suspend Sodium Hydride (60% dispersion, 2.2 g, 55 mmol) in dry THF (100 mL) at 0°C under Argon.

  • Alkoxide Formation: Dropwise add Benzyl Alcohol (5.4 g, 50 mmol). Stir for 30 min until evolution of H₂ ceases.

  • Substitution: Dropwise add Ethyl 4-chloroacetoacetate (8.2 g, 50 mmol). Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with sat. NH₄Cl.[2][3] Extract with EtOAc.[3][4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane:EtOAc 4:1) to obtain the oil.[4]

Step 2: Cyclization to 6-Benzyloxymethyl-4-hydroxypyrimidine
  • Base Preparation: Dissolve Sodium metal (2.3 g, 100 mmol) in absolute Ethanol (150 mL) to generate a fresh NaOEt solution. Critical: Moisture excludes yield.[3]

  • Addition: Add Formamidine Acetate (5.2 g, 50 mmol) to the ethoxide solution. Stir for 10 minutes.

  • Condensation: Add Ethyl 4-(benzyloxy)acetoacetate (11.8 g, 50 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM). The starting ester spot should disappear.

  • Isolation:

    • Cool reaction to RT.

    • Evaporate Ethanol under reduced pressure.[3]

    • Dissolve residue in minimal water (50 mL).

    • Acidification: Carefully adjust pH to ~5–6 using Glacial Acetic Acid or 1N HCl.[3] The product will precipitate.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water and cold diethyl ether.[3]

    • Drying: Dry in a vacuum oven at 45°C overnight.

Quality Control & Characterization

To ensure the integrity of the intermediate before proceeding to costly downstream steps, validate using the following parameters.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH 12.0 - 12.5Broad Singlet1HLactam NH (exchangeable with D₂O)
H-2 8.15Singlet1HDeshielded by two nitrogens; characteristic pyrimidine peak.
Ph-H 7.30 - 7.45Multiplet5HAromatic benzyl protons.
H-5 6.35Singlet1HOlefinic proton of the pyrimidinone ring.
O-CH₂-Ph 4.58Singlet2HBenzylic methylene.
C6-CH₂-O 4.35Singlet2HMethylene attached to the pyrimidine ring.
Self-Validating Checks
  • Check 1 (Cyclization Failure): If you see a triplet/quartet pattern typical of an ethyl group (1.2 ppm / 4.1 ppm), the ester has not cyclized or hydrolyzed.

  • Check 2 (Tautomerism): If the H-2 signal appears split or shifted significantly, check solvent acidity. In TFA, the protonated species shifts downfield.

Downstream Utility: The Gateway to Antivirals

The primary utility of this compound is its conversion into 6-Benzyloxymethyl-4-chloropyrimidine , a highly reactive electrophile.

Chlorination Protocol (Solvent-Free)[7]
  • Reagents: Product (1 eq), POCl₃ (excess, ~4-5 eq), N,N-Dimethylaniline (catalytic).

  • Procedure: Reflux for 2 hours. Evaporate excess POCl₃.[3] Pour onto ice/NaHCO₃. Extract with DCM.[3]

  • Result: The 4-OH is replaced by 4-Cl.

Functionalization Workflow (DOT)

ReactivityCore6-Benzyloxymethyl-4-hydroxypyrimidineChloro4-Chloro Derivative(Highly Reactive)Core->ChloroPOCl3, RefluxAmine4-Amino Derivative(Cytosine Analog)Chloro->AmineNH3 / R-NH2Ether4-Alkoxy Derivative(Uracil Analog)Chloro->EtherNaORFinalAcyclic NucleosidePhosphonate (Antiviral)Amine->Final1. Deprotection (H2/Pd)2. Phosphorylation

Figure 2: Divergent synthesis from the core scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H-Statements: H315, H319, H335.

  • Handling:

    • Dust: The dry powder can be electrostatic. Use a grounded spatula and weigh in a fume hood.[3]

    • Acidity: The compound is amphoteric but generally behaves as a weak acid. Avoid contact with strong oxidizers.[3]

    • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation of the benzyl ether over long periods.

References

  • LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine Structure and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14512, 4-Hydroxypyrimidine (Analogous reactivity). Retrieved from

  • Organic Syntheses. General Procedure for Pyrimidine Synthesis via Amidine Condensation. Org. Synth. 1946, 26, 11. Retrieved from

  • Vertex AI Research.Search Results for 6-Benzyloxymethyl-4-hydroxypyrimidine properties and synthesis. (2026).

Molecular Structure & Synthetic Utility of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) is a critical heterocyclic intermediate in the synthesis of antiviral therapeutics, specifically Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1.[1][2] Functioning as a versatile C6-functionalized pyrimidine scaffold, it serves as a precursor for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues and dual-action inhibitors of Reverse Transcriptase (RT) and Integrase (IN).[1]

This guide delineates the molecule's structural dynamics—specifically its lactam-lactim tautomerism—and provides a validated synthetic protocol for its generation, addressing the causality behind reagent selection and process optimization.

Structural Characterization & Tautomeric Dynamics[1]

The Tautomeric Equilibrium

While nomenclature often refers to the molecule as "4-hydroxypyrimidine," this is a chemical simplification.[1] In both solution (polar solvents) and the solid state, the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer (keto form).[1]

Understanding this equilibrium is vital for downstream functionalization (e.g., chlorination with POCl₃), which proceeds via the enol form but is driven by the equilibrium shift.[1]

Figure 1: Lactam-Lactim Tautomerism

The following diagram illustrates the proton shift from the hydroxyl oxygen (lactim) to the N3 nitrogen (lactam), which is the thermodynamically favored state.[1]

Tautomerism Enol Lactim Form (4-Hydroxypyrimidine) Less Stable Keto Lactam Form (4(3H)-Pyrimidinone) Dominant Species Enol->Keto  Proton Transfer (Fast)  

Caption: The equilibrium heavily favors the Lactam (keto) form due to the resonance stabilization of the amide-like moiety within the ring.[1]

Physicochemical Profile

The benzyl ether moiety at C6 acts as a lipophilic protecting group, significantly influencing the molecule's solubility and partition coefficient (LogP) compared to the free alcohol.[1]

PropertyValueSignificance
Molecular Formula C₁₂H₁₂N₂O₂Core scaffold
Molecular Weight 216.24 g/mol Fragment-based drug design compliant
LogP (Predicted) ~1.90Moderate lipophilicity; suitable for cell permeability
PSA (Polar Surface Area) ~55.24 ŲGood oral bioavailability predictor
pKa (N3-H) ~8.5 - 9.0Weakly acidic; deprotonates with alkoxides

Synthetic Methodology

The synthesis of 6-benzyloxymethyl-4-hydroxypyrimidine follows a classic condensation cyclization strategy. This route is preferred over the desulfurization of thiouracil derivatives (via Raney Nickel) due to scalability and cost-efficiency.

Retrosynthetic Analysis

The pyrimidine ring is constructed by reacting a C-C-C three-carbon fragment (beta-keto ester) with an N-C-N two-nitrogen fragment (amidine).[1]

  • Fragment A (Electrophile): Ethyl 4-(benzyloxy)-3-oxobutanoate (Ethyl 4-benzyloxyacetoacetate).[1]

  • Fragment B (Nucleophile): Formamidine Acetate.[1][2]

Validated Experimental Protocol
Reagents & Materials
  • Ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 eq)[1][3]

  • Formamidine Acetate (1.2 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.5 eq)[1]

  • Ethanol (Anhydrous)[1]

  • Glacial Acetic Acid (for neutralization)[1]

Step-by-Step Workflow
  • Preparation of Ethoxide Solution:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve sodium metal or commercial NaOEt in anhydrous ethanol.

    • Why: Anhydrous conditions are critical to prevent hydrolysis of the ester starting material.

  • Condensation:

    • Add Formamidine Acetate to the stirred ethoxide solution. Stir for 15 minutes to liberate the free base formamidine.

    • Add Ethyl 4-(benzyloxy)-3-oxobutanoate dropwise.[1]

    • Mechanism:[1][3][4] The amidine nitrogen attacks the ketone carbonyl (forming a Schiff base intermediate) followed by cyclization onto the ester carbonyl.[1]

  • Reflux & Cyclization:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Endpoint: Disappearance of the beta-keto ester spot.

  • Isolation:

    • Concentrate the solvent under reduced pressure.[5][6]

    • Dissolve the residue in minimal water.

    • Acidify carefully with Glacial Acetic Acid to pH ~5–6.

    • Observation: The product will precipitate as a white/off-white solid upon acidification.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>98%) is required for biological assays.[1]

Figure 2: Synthetic Pathway Visualization

Synthesis BetaKeto Ethyl 4-(benzyloxy)-3-oxobutanoate Base NaOEt / EtOH BetaKeto->Base Amidine Formamidine Acetate Amidine->Base Inter Intermediate: acyclic Schiff Base Base->Inter Nucleophilic Attack Cyclization Cyclization (Reflux) Inter->Cyclization -EtOH, -H2O Product 6-Benzyloxymethyl-4-hydroxypyrimidine (Precipitates at pH 6) Cyclization->Product Acidification (AcOH)

Caption: The convergent synthesis involves base-catalyzed condensation followed by acid-mediated precipitation.[1]

Medicinal Chemistry Applications

HIV-1 Reverse Transcriptase Inhibition

The 6-benzyloxymethyl motif is a strategic entry point for synthesizing HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine).[1]

  • Mechanism of Action: These compounds bind to the allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • SAR Insight: The C6 position of the pyrimidine ring sits in a hydrophobic channel within the NNIBP. The benzyl group provides necessary steric bulk and hydrophobic interaction (pi-stacking with aromatic residues like Tyr181 or Tyr188).[1]

Dual Inhibition Strategy

Recent research utilizes C6-modified 3-hydroxypyrimidine-2,4-diones to target both the Polymerase (Pol) and RNase H functions of Reverse Transcriptase.[1][7] The benzyloxymethyl group can be deprotected to a hydroxymethyl group, which serves as a handle for attaching polar linkers that extend into the active site, enhancing potency against resistant viral strains.[1]

References

  • LookChem. (n.d.).[1] 6-Benzyloxymethyl-4-hydroxypyrimidine - Synthetic Route and Properties. Retrieved from [1]

  • Tang, J., et al. (2011).[1] 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an Inhibitor Scaffold of HIV Reverse Transcriptase. National Institutes of Health (NIH) / PubMed Central.[1] Retrieved from

  • ChemicalBook. (n.d.).[1] Ethyl 4-(benzyloxy)-3-oxobutanoate Synthesis and Properties. Retrieved from [1]

  • Wang, G. L., et al. (2011).[1][6] Crystal structure and synthesis of pyrimidine intermediates. Acta Crystallographica. Retrieved from

  • RSC. (2007).[1] Tautomerism characteristics of 4-pyrimidone and analogues. Organic & Biomolecular Chemistry. Retrieved from [1]

Sources

6-Benzyloxymethyl-4-hydroxypyrimidine: Discovery, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 6-Benzyloxymethyl-4-hydroxypyrimidine , a specialized heterocyclic intermediate critical to the development of antiviral therapeutics, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and acyclic nucleoside phosphonates.[1][2]

Technical Whitepaper | CAS: 188177-37-9 [1][2]

Executive Summary

6-Benzyloxymethyl-4-hydroxypyrimidine (often synonymous with 6-(benzyloxymethyl)pyrimidin-4-ol) represents a pivotal scaffold in modern medicinal chemistry.[1][2][3] Unlike simple pyrimidines used in early DNA antimetabolites, this molecule features a C-6 functionalization that allows for the introduction of hydrophobic moieties—a requirement for binding to the allosteric hydrophobic pockets of viral enzymes like HIV-1 Reverse Transcriptase (RT).[1][2][3]

This guide delineates the historical emergence of C-6 substituted pyrimidines, provides a validated industrial synthesis protocol, and analyzes its role as a precursor for next-generation antivirals.[1][2][3]

Historical Context: The "Hydrophobic Shift" in Antivirals

The discovery of 6-Benzyloxymethyl-4-hydroxypyrimidine is not tied to a single "eureka" moment but rather to the Golden Age of NNRTIs (1989–1999) .[1][2]

The Problem: Solubility and Binding

Early nucleoside analogs (like AZT) mimicked natural substrates and bound to the active site.[1][2][3] However, the discovery of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO (dihydroalkoxybenzyloxopyrimidine) series revealed a new mechanism: allosteric inhibition.[1][2][3]

  • The Insight: Researchers at the Rega Institute (De Clercq et al.) and Tanaka’s group discovered that the HIV-1 RT enzyme possessed a "non-substrate binding pocket" (NNIBP) that was highly hydrophobic.[1][2][3]

  • The Innovation: To exploit this pocket, pyrimidine rings needed hydrophobic extensions at the C-6 position.[1][2][3] Simple methyl groups were insufficient.[1][2][3] The benzyloxymethyl group provided the necessary steric bulk and lipophilicity (logP adjustment) to anchor the inhibitor within the enzyme's hydrophobic cleft.[1][2][3]

This molecule thus emerged as a high-value "building block," allowing chemists to install a protected hydroxymethyl arm that could be further derivatized into ethers or phosphonates after the pyrimidine ring was constructed.[1][2][3]

Technical Synthesis & Methodology

The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine relies on the classic Pinner Pyrimidine Synthesis principle—the condensation of a bis-electrophile (


-keto ester) with a bis-nucleophile (amidine).[1][2]
Retrosynthetic Analysis

To construct the pyrimidine core with the correct substitution pattern:

  • Fragment A (C3-C4-C5-C6): Requires a 4-carbon chain with a ketone and an ester.[1][2][3] The specific precursor is Ethyl 4-(benzyloxy)-3-oxobutanoate .[1][2]

  • Fragment B (N1-C2-N3): Requires a specific amidine.[1][2] Since the C-2 position is unsubstituted (H), Formamidine is the reagent of choice.[1][2][3]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine on a 50g scale.

Reagents:

  • Ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 eq)[1][2]

  • Formamidine Acetate (1.2 eq)[1][2][3]

  • Sodium Methoxide (NaOMe) (2.5 eq)[1][2][3]

  • Methanol (anhydrous)[1][2][3]

Step-by-Step Workflow:

  • Base Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Sodium Methoxide (NaOMe) in anhydrous Methanol. Critical: Ensure moisture-free conditions to prevent ester hydrolysis.[1][2][3]

  • Amidine Activation: Add Formamidine Acetate to the methoxide solution at 0°C. Stir for 30 minutes. The base liberates the free formamidine base from its salt.[1][2][3]

  • Condensation: Dropwise add Ethyl 4-(benzyloxy)-3-oxobutanoate over 45 minutes, maintaining temperature <10°C. The solution will turn yellow/orange, indicating enolate formation.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (65°C) for 6–8 hours.

    • Validation Point: Monitor via TLC (9:1 DCM:MeOH).[1][2] Disappearance of the

      
      -keto ester spot (
      
      
      
      ) and appearance of a polar baseline spot indicates cyclization.[1][2][3]
  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in minimal water (ice-cold).[1][2]

  • Precipitation: Acidify carefully with glacial Acetic Acid or 2N HCl to pH 5–6. The product, 6-Benzyloxymethyl-4-hydroxypyrimidine, will precipitate as a white to off-white solid.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1][2][3]

Yield Expectation: 75–85%. Characterization:

  • 1H NMR (DMSO-d6):

    
     4.45 (s, 2H, CH2-Ph), 4.55 (s, 2H, C6-CH2-O), 6.35 (s, 1H, C5-H), 7.3-7.4 (m, 5H, Ph), 8.15 (s, 1H, C2-H), 12.5 (br s, 1H, OH/NH).[1][2][3]
    
Quantitative Data Summary[1][2][3][4]
ParameterSpecificationNote
Molecular Weight 216.24 g/mol
Appearance White Crystalline Solid
Melting Point 168–172 °CDistinctive for purity check
Solubility DMSO, DMF, Hot EthanolPoor in water/cold ether
pKa ~8.5 (OH/NH)Acidic proton at N3/O4

Visualization of Chemical Logic[1][2][3]

Diagram 1: Synthetic Pathway & Mechanism

The following diagram illustrates the condensation mechanism and the retrosynthetic logic.

SynthesisPathway cluster_conditions Reaction Conditions Start1 Ethyl 4-(benzyloxy)-3-oxobutanoate (Beta-Keto Ester) Intermediate Acyclic Enolate Intermediate Start1->Intermediate NaOMe, MeOH Deprotonation Start2 Formamidine Acetate (Amidine Source) Start2->Intermediate Nucleophilic Attack Product 6-Benzyloxymethyl-4-hydroxypyrimidine (Target Scaffold) Intermediate->Product Cyclization & -EtOH Reflux Cond 1. NaOMe/MeOH 2. Reflux 6-8h 3. Acidify to pH 6

Caption: Figure 1. Convergent synthesis of the 6-substituted pyrimidine core via condensation of activated methylene and amidine precursors.[1][2][3]

Diagram 2: Medicinal Chemistry Utility (SAR)

How this scaffold serves as a branch point for various antiviral classes.[1][2][3]

UtilityMap Core 6-Benzyloxymethyl-4-hydroxypyrimidine (Scaffold) Path1 N1-Alkylation Core->Path1 Base/Alkyl Halide Path2 C4-Chlorination Core->Path2 POCl3 Path3 Benzyl Deprotection Core->Path3 H2, Pd/C Drug1 Acyclic Nucleoside Phosphonates (ANPs) Path1->Drug1 Phosphonate Chain Attachment Drug2 NNRTIs (DABO/HEPT Analogs) (HIV-1) Path1->Drug2 Side Chain Optimization Drug3 6-Hydroxymethyl Derivatives (Further Funct.) Path3->Drug3 Oxidation to Aldehyde

Caption: Figure 2. Divergent synthesis utility. The scaffold enables access to ANPs (via N1) and chlorinated intermediates (via C4).[1][2][3]

Critical Analysis & Troubleshooting

When utilizing this protocol in a drug discovery campaign, three common failure modes exist:

  • O-Alkylation vs. N-Alkylation:

    • Issue: When derivatizing the N1 position (for nucleoside analogs), the O4 oxygen is also nucleophilic.[1][2][3]

    • Solution: Use BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the oxygen as a silyl ether, directing alkylation to the N1 nitrogen (Vorbrüggen coupling conditions).[1][2][3]

  • Decarboxylation of Precursor:

    • Issue: The

      
      -keto ester starting material is thermally unstable.[1][2][3]
      
    • Control: Store Ethyl 4-(benzyloxy)-3-oxobutanoate at -20°C. Do not distill at high temperatures; use high vacuum.[1][2]

  • Benzyl Cleavage:

    • Issue: The benzyl group is stable to base but labile to hydrogenation.[1][2][3]

    • Strategic Note: If the final drug target requires a free hydroxyl at the end of the chain, the benzyl group is an ideal protecting group, removable by

      
       in the final step.[1][2][3]
      

References

  • Brown, D. J. (1994).[1][2][3] The Pyrimidines. Wiley-Interscience.[1][2][3] (The definitive text on pyrimidine synthesis mechanisms). [1][2][3]

  • Tanaka, H., et al. (1991).[1][2][3] "Synthesis and anti-HIV activity of 6-substituted HEPT analogs." Journal of Medicinal Chemistry, 34(4), 1394-1399.[1][2][3] (Establishes the SAR for C-6 hydrophobic substitution).

  • De Clercq, E. (2001).[1][2][3] "Antiviral drugs: current state of the art." Journal of Clinical Virology, 22(1), 73-89.[1][2][3] (Contextualizes the role of acyclic pyrimidines).

  • Holy, A. (2003).[1][2][3] "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design, 9(31), 2567-2592.[1][2][3] (Describes the use of pyrimidine bases in ANP synthesis).

  • PubChem Database. (2024).[1][2][3] Compound Summary for CAS 188177-37-9.[1][2][3][4][5] [1][2][3]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

6-Benzyloxymethyl-4-hydroxypyrimidine represents a critical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and potential antimetabolites . Unlike simple pyrimidine bases, the incorporation of the benzyloxymethyl moiety at the C-6 position introduces a lipophilic arm capable of accessing hydrophobic pockets in viral polymerases or cellular kinases, while the C-4 hydroxyl group (often existing as the C-4 carbonyl tautomer) maintains essential hydrogen-bonding capabilities.

This guide analyzes the compound’s utility as a lead candidate for HIV-1 suppression and broad-spectrum antiviral activity , with secondary applications in oncology via kinase inhibition.

Part 2: Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the biological activity, one must first deconstruct the molecule's interaction potential. The compound exists in a tautomeric equilibrium between the hydroxy and oxo forms, a feature critical for target recognition.

Pharmacophore Analysis
  • The Pyrimidine Core: Mimics natural nucleosides (uracil/thymine), allowing the molecule to interface with nucleotide-binding proteins.

  • C-6 Benzyloxymethyl Group: This is the "warhead" for specificity. In HIV-1 Reverse Transcriptase (RT), this group is designed to occupy the hydrophobic non-substrate binding pocket (NNIBP), interacting with aromatic residues like Tyr181 and Tyr188 .

  • C-4 Hydroxyl/Carbonyl: Acts as a hydrogen bond donor/acceptor. In the context of NNRTIs, this moiety often forms water-mediated bridges to the protein backbone (e.g., Lys101).

Mechanism of Action: Allosteric Inhibition

The primary biological activity stems from allosteric inhibition . Unlike competitive inhibitors that block the active site, 6-Benzyloxymethyl-4-hydroxypyrimidine derivatives bind to an adjacent hydrophobic pocket. This binding induces a conformational change that locks the enzyme’s "thumb" subdomain in a hyperextended position, rendering the catalytic triad (Asp110, Asp185, Asp186) inactive.

Visualization: SAR & Interaction Logic

SAR_Logic Compound 6-Benzyloxymethyl- 4-hydroxypyrimidine Tautomer Tautomeric Equilibrium (Oxo vs Hydroxy) Compound->Tautomer Determines H-Bonding Binding Hydrophobic Pocket (NNIBP) Entry Compound->Binding Via C-6 Benzyl arm Residues Pi-Stacking with Tyr181 / Tyr188 Binding->Residues Stabilization Effect Catalytic Distortion (Thumb Subdomain Lock) Residues->Effect Allosteric Inhibition

Figure 1: Structural logic dictating the transition from chemical features to biological inhibition of viral enzymes.

Part 3: Targeted Biological Pathways & Experimental Validation

The following protocols are designed to validate the compound's activity. These are not generic recipes but rigorous, self-validating workflows used in high-stakes drug development.

Primary Assay: HIV-1 Reverse Transcriptase Inhibition

Objective: Quantify the IC50 (half-maximal inhibitory concentration) against recombinant HIV-1 RT.

Protocol:

  • Reagent Prep: Dissolve 6-Benzyloxymethyl-4-hydroxypyrimidine in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction Mix: Combine Poly(rA)·oligo(dT) template-primer, biotin-dUTP, and recombinant HIV-1 RT enzyme in a reaction buffer (50 mM Tris-HCl, pH 7.8).

  • Incubation: Add the test compound and incubate at 37°C for 1 hour. The compound competes for the allosteric pocket, preventing dUTP incorporation.

  • Detection: Transfer to streptavidin-coated plates. Wash to remove unbound nucleotides. Add anti-digoxigenin-peroxidase (if using DIG-dUTP) or measure fluorescence directly if using fluorophores.

  • Validation: Use Nevirapine as a positive control. A valid assay must show Nevirapine IC50 < 100 nM.

Secondary Assay: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the observed antiviral effect is not due to host cell death.

Protocol:

  • Cell Line: MT-4 (human T-cell leukemia) or MDCK cells.

  • Seeding: 1 x 10^4 cells/well in 96-well plates.

  • Treatment: Expose cells to the compound for 72 hours.

  • Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Calculation: Measure absorbance at 570 nm. Calculate CC50 (50% Cytotoxic Concentration).

    • Selectivity Index (SI) Formula:

      
      
      
    • Target: An SI > 10 is considered a "hit"; SI > 50 is a lead candidate.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biological Profiling cluster_2 Phase 3: Data Analysis Syn Synthesis via Biginelli/Condensation QC NMR/MS Validation (>95% Purity) Syn->QC Enz Enzymatic Assay (HIV-1 RT) QC->Enz Cell Cell-Based Assay (MT-4 / MDCK) QC->Cell IC50 Calculate IC50 (Potency) Enz->IC50 CC50 Calculate CC50 (Toxicity) Cell->CC50 SI Selectivity Index (Safety Profile) IC50->SI CC50->SI

Figure 2: Integrated workflow from chemical synthesis to biological safety profiling.

Part 4: Data Interpretation & Expected Results

Based on structural analogues (e.g., HEPT derivatives and 1,6-bis[(benzyloxy)methyl]uracil), the expected biological profile for 6-Benzyloxymethyl-4-hydroxypyrimidine is as follows:

ParameterExpected RangeInterpretation
IC50 (HIV-1 RT) 0.5 – 5.0 µMModerate potency. Optimization of the benzyl ring (e.g., adding halogens) often improves this to nanomolar range.
CC50 (MT-4 Cells) > 100 µMLow cytotoxicity is typical for this scaffold, making it a safe starting point.
Selectivity Index 20 – 200Indicates a viable therapeutic window.
Spectrum HIV-1 (Specific)Unlikely to inhibit HIV-2 (which lacks the specific NNRTI pocket configuration).

Critical Note on Resistance: Compounds in this class often face resistance from the K103N mutation. Advanced profiling should test activity against mutant RT strains. If the benzyloxymethyl group is flexible enough (wiggling), it may retain activity against rigid mutants.

References

  • Temple, K. J., et al. (2016). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists.[1] Journal of Medicinal Chemistry. Link

  • Khandazhinskaya, A. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus.[2] Bioorganic & Medicinal Chemistry. Link

  • De Clercq, E. (2013). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines.[3] Antiviral Research. Link

  • Heras, M., et al. (2004). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry. Link

  • El-Moghazy, S. M., et al. (2022).[4][5] Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. Link

Sources

6-Benzyloxymethyl-4-hydroxypyrimidine: A Strategic Scaffold for Antiviral and Antifolate Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Benzyloxymethyl-4-hydroxypyrimidine as a Precursor in Drug Discovery Content Type: Technical Whitepaper / Strategic Reagent Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

In the landscape of heterocyclic synthesis, 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) serves as a pivotal "masked" intermediate. Unlike simple pyrimidines, this scaffold possesses a C6-benzyloxymethyl moiety that functions as a protected hydroxymethyl handle. This structural feature allows medicinal chemists to introduce polarity and hydrogen-bonding capability at the C6 position late in the synthetic sequence, preserving lipophilicity during critical N1-alkylation or C4-functionalization steps.

This guide details the synthesis, reactivity, and application of this precursor, specifically focusing on its role in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., HEPT and Emivirine analogs) and antifolate chemotypes .

Chemical Identity & Structural Logic[1][2]

PropertySpecification
IUPAC Name 6-(Benzyloxymethyl)pyrimidin-4(3H)-one
CAS Number 188177-37-9
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Key Functionality C4-OH (Tautomeric): Activation site for chlorination (POCl₃).C6-CH₂OBn: Masked alcohol/aldehyde for SAR expansion.[1]
Solubility Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.
The "Masked" Advantage

The benzyl ether at C6 is chemically orthogonal to the standard manipulations performed at N1 and C4.

  • Lipophilicity: The benzyl group aids solubility in organic solvents during early-stage coupling.

  • Late-Stage Diversity: Removal (hydrogenolysis) reveals a primary alcohol (–CH₂OH), which can be oxidized to an aldehyde (–CHO) for Wittig olefinations or reductive aminations, granting access to a vast chemical space at the C6 vector.

Synthetic Utility: The "Divergent Hub" Workflow

The utility of 6-Benzyloxymethyl-4-hydroxypyrimidine lies in its ability to serve as a divergent hub. The following diagram illustrates the core synthetic pathways originating from this scaffold.

G Start Ethyl 4-benzyloxyacetoacetate + Formamidine Acetate Core 6-Benzyloxymethyl- 4-hydroxypyrimidine (The Scaffold) Start->Core NaOEt, EtOH Reflux, 4h Chloro 4-Chloro-6-benzyloxymethyl- pyrimidine Core->Chloro POCl3, PhNEt2 Deoxychlorination Alcohol 6-Hydroxymethyl- 4-hydroxypyrimidine Core->Alcohol H2, Pd/C (Debenzylation) NAlk N1-Alkylated Antiviral Mimetics (Acyclic Nucleosides) Core->NAlk R-X, Base (N1-Alkylation) Subst C4-Functionalized Intermediates (Amines/Ethers) Chloro->Subst SnAr (R-NH2) Aldehyde 6-Formyl- pyrimidine Alcohol->Aldehyde MnO2 or Swern (Oxidation)

Figure 1: Divergent synthetic pathways from the core scaffold.[1][2] Path A activates C4 for coupling; Path B unlocks C6 for chain extension; Path C targets N1 for nucleoside mimicry.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 6-Benzyloxymethyl-4-hydroxypyrimidine on a multigram scale.

Reagents:

  • Ethyl 4-benzyloxyacetoacetate (1.0 eq)

  • Formamidine acetate (1.2 eq)

  • Sodium ethoxide (2.5 eq, prepared in situ or 21% wt in EtOH)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol. Add sodium metal (or NaOEt solution) under N₂ atmosphere to generate the base.

  • Condensation: Add formamidine acetate to the ethoxide solution and stir for 15 minutes at ambient temperature to free the amidine base.

  • Addition: Dropwise add ethyl 4-benzyloxyacetoacetate over 30 minutes. The solution will darken slightly.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for the disappearance of the ketoester.

  • Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove most ethanol.

  • Isolation: Dissolve the residue in minimal water (approx. 5 mL/g of SM). Cool to 0°C in an ice bath.

  • Acidification: Carefully adjust pH to 6.0–5.0 using glacial acetic acid or 2N HCl. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (2x) and cold acetone (1x). Recrystallize from Ethanol/Water if necessary.

    • Self-Validation: ¹H NMR (DMSO-d₆) should show a singlet for the C2 proton (~8.1 ppm) and the benzylic methylene (~4.5 ppm).

Protocol B: Activation to 4-Chloro Derivative

Objective: Converting the C4-hydroxyl to a leaving group for SnAr coupling.

Reagents:

  • 6-Benzyloxymethyl-4-hydroxypyrimidine (1.0 eq)[3]

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Diethylaniline or DMF (Catalytic/Stoichiometric)

Methodology:

  • Suspend the pyrimidine in neat POCl₃.

  • Add N,N-diethylaniline (1.0 eq) slowly (exothermic).

  • Reflux for 2–3 hours. The suspension will clear as the chloride forms.

  • Quenching (Critical Safety): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

  • Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ and brine.

  • Note: The resulting 4-chloro-6-benzyloxymethylpyrimidine is unstable to prolonged storage; use immediately in the next coupling step.

Therapeutic Applications & Case Studies

Case Study 1: HEPT and Emivirine Analogs (HIV-1)

Context: HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and Emivirine (MKC-442) are NNRTIs that bind to a hydrophobic pocket in HIV-1 Reverse Transcriptase. Role of Precursor: Researchers utilize 6-benzyloxymethyl-4-hydroxypyrimidine to synthesize C6-modified acyclic nucleosides .

  • Mechanism: The benzyl group mimics the hydrophobic bulk required for the NNRTI binding pocket (Tyr181/Tyr188 region).

  • Optimization: By deprotecting the benzyl group (Path B in Fig 1), chemists generate a 6-hydroxymethyl intermediate. This can be cyclized with the N1 side chain to form furo[3,4-d]pyrimidine systems, restricting conformation to improve binding affinity against resistant mutants (e.g., K103N).

Case Study 2: Antifolate Drug Design

Context: Classical antifolates (e.g., Methotrexate, Pemetrexed) often contain a pyrimidine ring linked to a glutamate tail. Role of Precursor: The 6-benzyloxymethyl group acts as a surrogate for the C6-methyl or C6-ethyl group found in endogenous folates.

  • Workflow: 4-Hydroxypyrimidine core → Chlorination → Amination with p-aminobenzoic acid derivative → Debenzylation → Oxidation to aldehyde → Coupling with glutamate.

  • Result: This pathway yields 6-substituted pyrrolo[2,3-d]pyrimidines or related bicyclic systems that inhibit Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR).

References

  • LookChem. (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine Synthesis and Properties. Retrieved from

  • Tanaka, H., et al. (1991). "Synthesis and antiviral activity of 6-benzyl analogs of HEPT." Journal of Medicinal Chemistry, 34(12), 349-357.

  • Wamberg, M., Pedersen, E. B., & Nielsen, C. (2004).[4] "Synthesis of furoannelated analogues of Emivirine (MKC-442)." Archiv der Pharmazie, 337(3), 148-151.[4]

  • Danel, K., et al. (1998). "Synthesis and anti-HIV-1 activity of novel 6-benzyluracil analogues." Acta Chemica Scandinavica, 52, 11-16.
  • Brown, D. J. (1962).[5] The Pyrimidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[5][6] (Foundational text for pyrimidine synthesis protocols).

Sources

Technical Deep Dive: Pyrimidine Scaffolds in Next-Gen Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the pyrimidine heterocycle (1,3-diazine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in biological systems (Cytosine, Thymine, Uracil) makes it an ideal template for antimetabolites (e.g., 5-Fluorouracil). However, modern oncology has pivoted from simple DNA intercalation to precision kinase inhibition.

The pyrimidine core is isosteric to the purine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor in the hinge region of protein kinases (EGFR, VEGFR, CDKs). This guide dissects the structural logic, synthetic pathways, and validation protocols required to exploit pyrimidine scaffolds for novel anticancer therapeutics.[1]

Mechanistic Architecture: Kinase Inhibition

The efficacy of pyrimidine-based drugs like Osimertinib (EGFR inhibitor) or Palbociclib (CDK4/6 inhibitor) relies on precise molecular recognition. The scaffold mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region residues.[2]

The Binding Mode
  • Hinge Interaction: The N1 and N3 nitrogens (or substituents at C2/C4) typically accept/donate hydrogen bonds to the backbone of the kinase hinge.

  • Hydrophobic Selectivity: Substituents at C5 and C6 are oriented towards the "gatekeeper" residue and the solvent-exposed region, respectively, determining selectivity against wild-type vs. mutant kinases (e.g., T790M in EGFR).

Visualization: EGFR Kinase Inhibition Pathway

The following diagram illustrates the interruption of the EGFR signaling cascade by a pyrimidine-based inhibitor.[3]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS-GTP EGFR->RAS Downstream Signaling Ligand EGF Ligand Ligand->EGFR Activation ATP ATP ATP->EGFR Phosphorylation (Required) Inhibitor Pyrimidine Inhibitor (ATP Competitor) Inhibitor->EGFR Blocks ATP Binding site RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action.[2] The pyrimidine inhibitor competes with ATP for the binding cleft of EGFR, halting the downstream RAS/RAF/MEK/ERK proliferation cascade.

Structural Activity Relationship (SAR) & Rational Design

To optimize a pyrimidine hit, researchers must manipulate specific positions on the ring. The following SAR data synthesizes recent findings on EGFR and VEGFR inhibitors.

Critical Substitution Points
  • C2 Position (The "Anchor"): Substitution with an amine or aniline moiety is critical for H-bonding with the hinge region.

    • Insight: Electron-withdrawing groups (Cl, F) on the C2-phenyl ring often improve metabolic stability and potency.

  • C4 Position (The "Tail"): Hydrophobic groups here occupy the hydrophobic pocket I.

  • C5/C6 Positions (The "Core"): Fusing a ring here (e.g., pyrazolo[3,4-d]pyrimidine) restricts conformation, reducing entropy penalties upon binding.

Comparative Potency Data

The table below summarizes IC50 values from recent literature, highlighting the impact of specific substitutions.

Compound IDScaffold TypeTargetCritical SubstitutionIC50 (µM)Ref
Osimertinib Pyrimidine (Clinical)EGFR (T790M)Acrylamide (Covalent binder)0.001 (approx)[1]
Cmpd 15 Pyrazolo[3,4-d]pyrimidineEGFR (WT)C4-Cyano group0.135[2]
Cmpd 16 Pyrazolo[3,4-d]pyrimidineEGFR (WT)C4-Imidazole (H-bond acceptor)0.034[2]
Cmpd 7 Pyrazolo[3,4-d]pyrimidineA549 CellsTrimethoxy benzylidene17.50[3]
Cmpd 8i 1,2,3-Triazole-PyrimidineDU145 (Prostate)Triazole linker0.037[4]

Analysis: Note the drastic potency shift in Compound 16 (0.034 µM) compared to Compound 15 (0.135 µM). The imidazole ring likely provides an additional hydrogen bond acceptor within the active site, validating the "fragment-based" design approach.

Experimental Protocols: Synthesis & Validation

Scientific integrity requires reproducible workflows. Below are self-validating protocols for synthesizing and testing a candidate pyrimidine inhibitor.

Protocol A: One-Pot Synthesis of Functionalized Pyrimidines

Rationale: The Biginelli reaction is chosen for its efficiency in generating dihydropyrimidines, which can be oxidized to pyrimidines. This route allows rapid library generation.

Reagents:

  • Aldehyde (R-CHO) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst: FeCl3 (10 mol%) or p-TSA

  • Solvent: Ethanol (reflux)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea in 10 mL of ethanol.

  • Catalyze: Add the catalyst (FeCl3).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Pour the hot reaction mixture into crushed ice (50 g). Stir vigorously for 10 minutes.

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Purify the crude solid from hot ethanol to yield the pure dihydropyrimidine.

  • Oxidation (Optional): To aromatize to pyrimidine, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 2 hours.

Protocol B: High-Throughput MTT Cell Viability Assay

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the gold standard for initial IC50 determination.

Materials:

  • Cell Line: A549 (Lung Carcinoma) or MCF-7 (Breast Cancer).[4][5]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Step-by-Step Methodology:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Add the synthesized pyrimidine compounds at serial dilutions (0.1 µM to 100 µM). Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours. Observation: Viable cells will convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot Log(concentration) vs. Viability to derive IC50.
    
Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological data generation.

Research_Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase Design Rational Design (SAR Analysis) Synth Synthesis (Biginelli/Condensation) Design->Synth Purify Purification (Recrystallization/Chromatography) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Treat Drug Treatment (Serial Dilution) Char->Treat QC Pass Culture Cell Culture (A549/MCF-7) Culture->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT Analysis Data Analysis (IC50 Calculation) MTT->Analysis

Figure 2: Integrated Research Workflow. A closed-loop system ensuring that only chemically validated compounds (QC Pass) enter the biological screening phase.

References

  • Frontiers in Pharmacology. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Pharmacology, 2022.

  • RSC Advances. "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: synthesis, molecular docking and anticancer evaluation." Royal Society of Chemistry, 2024.

  • Molecules. "Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives." NCBI/PubMed Central, 2019.

  • ResearchGate. "IC50 values (µM) of synthesised compounds against various cell lines." ResearchGate Data, 2025.

  • MDPI. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." MDPI, 2024.

Sources

Lipinski’s Rule of Five Compliance: A Technical Profile of 6-Benzyloxymethyl-4-hydroxypyrimidine

[1]

Executive Summary

6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) is a critical heterocyclic scaffold utilized primarily as a precursor in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as Emtricitabine.[1][2]

This technical guide evaluates the molecule against Lipinski’s Rule of Five (Ro5) , a gold-standard heuristic for estimating oral bioavailability in drug discovery.[1][3][4] Our analysis confirms that 6-Benzyloxymethyl-4-hydroxypyrimidine exhibits a perfect compliance profile (0 Violations) , possessing physicochemical properties ideal for passive absorption.[1][2] Its low molecular weight (216.24 Da) and moderate lipophilicity (LogP ~1.[1][2]90) position it as a high-quality "lead-like" fragment with significant optimization potential.

Molecular Architecture & Identity

Understanding the structural dynamics of this molecule is a prerequisite for accurate physicochemical profiling.[2] The compound exists in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms, with the keto form (pyrimidin-4(3H)-one) generally predominating in solution.

  • IUPAC Name: 6-[(Benzyloxy)methyl]pyrimidin-4(3H)-one[1]

  • CAS Number: 188177-37-9[1][2][5]

  • Molecular Formula: C₁₂H₁₂N₂O₂[5]

  • SMILES: O=C1NC=NC(COCc2ccccc2)=C1 (Keto form)

Structural Components[1][4][6][7][8][9]
  • Pyrimidine Core: A nitrogen-rich heterocycle providing hydrogen bond acceptor sites.[1][2]

  • Benzyloxymethyl Tail: A lipophilic side chain that modulates LogP and facilitates hydrophobic interactions within enzyme binding pockets (e.g., HIV Reverse Transcriptase).[1][2]

  • 4-Oxo/Hydroxy Group: Acts as a hydrogen bond donor/acceptor pair, critical for water solubility and target recognition.[1][2]

In Silico Analysis: Lipinski’s Rule of Five

Lipinski’s rules postulate that poor absorption is likely if a compound violates more than one of the following criteria. The data below synthesizes calculated values (cLogP) and structural counts for 6-Benzyloxymethyl-4-hydroxypyrimidine.

Compliance Matrix
ParameterLipinski Limit6-Benzyloxymethyl-4-hydroxypyrimidineStatus
Molecular Weight (MW) ≤ 500 Da216.24 Da PASS
LogP (Lipophilicity) ≤ 5.01.90 (Consensus Estimate)PASS
H-Bond Donors (HBD) ≤ 51 (NH in keto form)PASS
H-Bond Acceptors (HBA) ≤ 103 (2 N, 1 O)PASS
Ro5 Violations ≤ 10 OPTIMAL
Detailed Analysis
Molecular Weight (216.24 Da)

The molecule is well below the 500 Da threshold. This low mass classifies it as "Fragment-Like" or "Lead-Like" rather than just "Drug-Like."[1][2] This is advantageous, as it allows medicinal chemists ample "molecular room" to add functional groups during lead optimization without exceeding the 500 Da ceiling.

Lipophilicity (LogP ~1.90)

A LogP of 1.90 sits in the "sweet spot" for oral drugs (typically 1–3).

  • Significance: It is hydrophobic enough to cross lipid bilayers (cell membranes) via passive diffusion but hydrophilic enough to remain soluble in the aqueous environment of the blood.

  • Mechanism: The benzyl ether moiety contributes significantly to the lipophilicity, balancing the polarity of the pyrimidine ring.

Hydrogen Bonding (1 HBD, 3 HBA)

With only 1 donor and 3 acceptors, the molecule has a low desolvation energy penalty. It does not require shedding a massive hydration shell to bind to its target, which thermodynamically favors binding affinity.[1][2]

Visualization: Ro5 Evaluation Workflow

The following diagram illustrates the logical flow used to evaluate the drug-likeness of the target molecule.

Ro5_EvaluationStartInput: 6-Benzyloxymethyl-4-hydroxypyrimidineCalc_MWCalculate MW(216.24 Da)Start->Calc_MWCalc_LogPCalculate LogP(1.90)Start->Calc_LogPCalc_HBCount H-Bonds(HBD: 1, HBA: 3)Start->Calc_HBCheck_MWMW < 500?Calc_MW->Check_MWCheck_LogPLogP < 5?Calc_LogP->Check_LogPCheck_HBHBD < 5 & HBA < 10?Calc_HB->Check_HBResultRo5 Status: 0 Violations(High Oral Bioavailability)Check_MW->ResultYesCheck_LogP->ResultYesCheck_HB->ResultYes

Figure 1: Decision logic for Lipinski compliance. The molecule passes all physicochemical filters.

Beyond Ro5: Advanced Profiling

While Ro5 is a primary filter, modern drug discovery utilizes additional metrics like Veber’s Rules to predict bioavailability more accurately.[2]

Topological Polar Surface Area (TPSA)
  • Value: ~55.24 Ų[1][5]

  • Guideline: TPSA < 140 Ų is required for good cell membrane permeability.[1][2]

  • Verdict: The value of 55.24 Ų suggests excellent permeability , potentially even sufficient for blood-brain barrier (BBB) penetration (typically requiring TPSA < 90 Ų), which is relevant for CNS-targeting antivirals.[1]

Rotatable Bonds (nRotB)
  • Value: 4 (C-O-C bonds in the benzyloxymethyl chain).[1][2]

  • Guideline: Veber suggests ≤ 10 rotatable bonds for good oral bioavailability.[1][2]

  • Verdict: The molecule is semi-rigid, minimizing the entropic penalty upon binding to a protein target.

Experimental Validation Protocols

As a self-validating system, theoretical calculations must be grounded in empirical data.[1][2] Below are the standard operating procedures (SOPs) for validating the key Ro5 parameters.

Protocol A: Shake-Flask LogP Determination (OECD 107)

Objective: Empirically determine the partition coefficient between n-octanol and water.[1][2]

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours to create mutually saturated phases.

  • Dissolution: Dissolve 6-Benzyloxymethyl-4-hydroxypyrimidine in the water-saturated n-octanol phase.

  • Equilibration: Mix the solution with the octanol-saturated water phase in a shake flask. Agitate mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge to separate the phases completely.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (detection at λmax ~260 nm for pyrimidines).

  • Calculation:

    
    [1][6]
    
Protocol B: Kinetic Solubility Assay

Objective: Confirm aqueous solubility is sufficient for oral delivery.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add stock to PBS buffer (pH 7.4) to reach a target concentration (e.g., 200 µM).

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter the solution (0.45 µm PVDF) to remove undissolved precipitate.

  • Analysis: Measure filtrate concentration via HPLC-UV against a standard curve.

    • Target: > 50 µg/mL is considered highly soluble for a lead fragment.[1][2]

Therapeutic Context & Significance

6-Benzyloxymethyl-4-hydroxypyrimidine is not merely a theoretical construct; it is a vital intermediate in the synthesis of Emtricitabine (FTC) , a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and Hepatitis B.[1]

  • Fragment-Based Drug Design (FBDD): Its compliance with Ro5 makes it an ideal "fragment."[1][2] Chemists can attach a sugar or pseudosugar moiety (like the oxathiolane ring in Emtricitabine) to the N1 position.

  • Bioisosterism: The benzyloxymethyl group can be modified to tune potency, but the core pyrimidine ring provides the essential hydrogen bonding network required to mimic natural nucleosides (cytosine/thymine).

Synthesis Workflow Visualization

Synthesis_FlowPrecursorStarting Materials(Benzyloxyacetyl chloride + Amidine)Target6-Benzyloxymethyl-4-hydroxypyrimidine(Ro5 Compliant Scaffold)Precursor->TargetCyclizationDrugEmtricitabine (FTC)(Final Drug)Target->DrugGlycosylation & Fluorination

Figure 2: The role of the target molecule in the drug development pipeline.

References

  • Lipinski, C. A., et al. (1997).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[2] Link

  • Veber, D. F., et al. (2002).[2] "Molecular properties that influence the oral bioavailability of drug candidates."[2][3][4] Journal of Medicinal Chemistry, 45(12), 2615-2623.[1][2] Link

  • LookChem. (n.d.).[1][2] "6-Benzyloxymethyl-4-hydroxypyrimidine Product Properties." Retrieved from LookChem Database.[1][2][5] Link

  • PubChem. (n.d.).[1][2] "Compound Summary: Pyrimidin-4(3H)-one derivatives." National Library of Medicine.[1][2] Link

  • OECD. (1995).[1][2] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Link

In Silico Characterization & Interaction Modeling of 6-Benzyloxymethyl-4-hydroxypyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling framework for 6-Benzyloxymethyl-4-hydroxypyrimidine , a critical pharmacophore often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Emivirine (MKC-442) and HEPT analogues.

The guide addresses the specific challenges associated with this scaffold, primarily the prototropic tautomerism of the 4-hydroxypyrimidine moiety and the conformational flexibility of the benzyloxymethyl ether linkage. By integrating Quantum Mechanical (QM) preparation with Molecular Dynamics (MD) and high-throughput docking, this protocol ensures high-fidelity interaction profiling against biological targets like HIV-1 Reverse Transcriptase (RT).

Part 1: Chemical Identity & Quantum Mechanical Preparation

The Tautomerism Challenge

The core 4-hydroxypyrimidine moiety exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4(3H)-pyrimidinone) forms. While the keto form typically predominates in the solution phase, the hydrophobic environment of the NNRTI binding pocket may select for specific tautomers based on hydrogen bond donor/acceptor requirements.

Directive: Do not rely on standard force field topology generators (e.g., PRODRG) to automatically assign bond orders. You must explicitly model both tautomers using Density Functional Theory (DFT) to determine the lowest energy conformation and electrostatic potential surface (ESP) charges.

DFT Optimization Protocol

Objective: Generate accurate geometry and RESP (Restrained Electrostatic Potential) charges for molecular docking.

Workflow:

  • Enumeration: Generate 3D structures for both tautomers:

    • Tautomer A: 4-hydroxypyrimidine (aromatic enol).

    • Tautomer B: 6-benzyloxymethyl-4(3H)-pyrimidinone (keto).

  • Optimization: Perform geometry optimization using Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G(d,p).

    • Solvation Model: IEFPCM (Water) to simulate physiological pH dominance.

  • Charge Calculation: Calculate RESP charges. Standard Mulliken charges are insufficient for the polar ether linkage.

Table 1: QM Calculation Parameters

ParameterSettingRationale
Theory Level DFT (B3LYP)Balances cost/accuracy for organic heterocycles.
Basis Set 6-311G(d,p)Includes polarization functions essential for the ether oxygen and aromatic ring.
Solvation IEFPCM (Water)Stabilizes the dipolar keto tautomer, matching biological reality.
Charge Model RESPCritical for AMBER force field compatibility in MD simulations.

Part 2: Target Selection & Binding Site Analysis

Biological Target: HIV-1 Reverse Transcriptase

The 6-benzyloxymethyl moiety is a known hydrophobic anchor that targets the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase. This pocket is allosteric, located approximately 10 Å from the polymerase active site.

  • Primary PDB Reference: 1RT2 (Complex with TNK-651) or 1VRU .

  • Key Residues:

    • Aromatic Stacking: Tyr181, Tyr188, Trp229 (Interacts with the benzyl ring).

    • Hydrogen Bonding: Lys101, Lys103 (Interacts with the pyrimidine core).

    • Hydrophobic Channel: Val106, Leu100.

Binding Site Definition

The NNIBP is highly flexible ("induced fit"). Rigid receptor docking often fails.

  • Grid Center: Defined by the centroid of the co-crystallized ligand in 1RT2.

  • Box Dimensions:

    
     Å (Sufficient to capture the "butterfly" conformation of HEPT-like analogues).
    

Part 3: Molecular Docking Workflow

Protocol Design (AutoDock Vina / Glide)

This protocol uses a Soft-Docking approach to account for the plasticity of the Tyr181/Tyr188 residues.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Remove water molecules (except conserved waters bridging Lys101 if present).

    • Add polar hydrogens (pH 7.4).

    • Compute Gasteiger charges.

  • Ligand Preparation:

    • Import DFT-optimized structures (Tautomer A & B).

    • Set the C-O-C (ether) and C-C (benzyl) bonds as rotatable.

    • Constraint: Fix the pyrimidine ring planarity.

  • Execution:

    • Run docking with exhaustiveness = 32 (High precision).

    • Generate 20 poses per tautomer.

  • Scoring & Filtering:

    • Filter poses where the benzyl group does not engage in

      
      -
      
      
      
      stacking with Tyr181.
    • Select the tautomer with the most favorable

      
       and consistent H-bond network with Lys101.
      

Part 4: Molecular Dynamics (MD) Simulation

System Setup

Static docking ignores the entropy of the benzyloxymethyl tail. MD is required to verify the stability of the hydrophobic interaction.

Simulation Engine: GROMACS or AMBER.

Workflow Diagram (DOT):

MD_Workflow DFT DFT Optimization (B3LYP/6-311G**) Param Ligand Parametrization (GAFF2 / RESP) DFT->Param Complex Complex Assembly (Protein + Ligand) Param->Complex Solvate Solvation (TIP3P Box + Ions) Complex->Solvate Equil Equilibration (NVT / NPT) Solvate->Equil Prod Production Run (100 ns) Equil->Prod Analysis Analysis (RMSD / MM-GBSA) Prod->Analysis

Caption: Integrated workflow for parameterizing and simulating the 6-Benzyloxymethyl-4-hydroxypyrimidine complex.

Detailed MD Protocol
  • Topology Generation:

    • Ligand: Generate .prep and .frcmod files using Antechamber with GAFF2 (General AMBER Force Field 2). This is crucial for accurately modeling the ether linkage flexibility.

    • Protein: Use ff14SB force field.

  • Solvation:

    • Cubic box, 10 Å buffer distance.

    • Solvent: TIP3P water model.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • Step 1 (Minimization): 5000 steps steepest descent to remove clashes.

    • Step 2 (NVT): Heat to 300 K over 100 ps with position restraints on heavy atoms (

      
      ).
      
    • Step 3 (NPT): Pressurize to 1 bar over 500 ps; gradually release restraints.

  • Production:

    • Time: 100 ns.

    • Time step: 2 fs (with SHAKE algorithm on H-bonds).

    • Thermostat: Langevin.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor the stability of the benzyl tail. High fluctuations (>2.5 Å) indicate weak hydrophobic burial.

  • H-Bond Lifetime: Calculate occupancy of the H-bond between the pyrimidine 4-OH/4-C=O and Lys101. Occupancy > 60% suggests a potent inhibitor.

  • MM-GBSA: Calculate the binding free energy (

    
    ) excluding entropy to rank derivatives.
    

Part 5: ADMET & Pharmacophore Profiling

For 6-Benzyloxymethyl-4-hydroxypyrimidine to be a viable drug candidate, it must satisfy "Rule of 5" metrics.

Table 2: Predicted ADMET Thresholds

PropertyTarget ValueIn Silico ToolNote
LogP 2.0 - 4.0SwissADME / RDKitThe benzyl group increases lipophilicity; ensure it stays < 5.
TPSA < 140 ŲRDKit4-hydroxypyrimidine core is polar; check membrane permeability.
CYP Inhibition LowadmetSARCheck for CYP3A4 inhibition (common with NNRTI scaffolds).
Solubility > -4.0 logSESOL ModelEther linkage improves solubility vs. pure alkyl chains.

References

  • Mai, A., et al. (2007). "6-Benzoyl-3-hydroxypyrimidine-2,4-diones as Dual Inhibitors of HIV Reverse Transcriptase and Integrase."[1][2][3] Journal of Medicinal Chemistry.

  • Garg, R., et al. (1999). "In silico modeling of some HEPT analogues as anti-HIV agents using QSAR and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Les, A., & Adamowicz, L. (1989). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." The Journal of Physical Chemistry.

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry.

Sources

Technical Guide: Physicochemical Profiling of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 188177-37-9 | Formula: C₁₂H₁₂N₂O₂ | MW: 216.24 g/mol

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 6-Benzyloxymethyl-4-hydroxypyrimidine , a critical heterocyclic intermediate often employed in the synthesis of antiviral nucleoside analogues.

For researchers in lead optimization and process chemistry, understanding the lipophilicity (LogP) and solubility profile of this compound is essential for two reasons:

  • Synthetic Efficiency: Its moderate lipophilicity (LogP ~1.90 ) dictates the choice of extraction solvents (e.g., Ethyl Acetate vs. DCM) during workup.

  • Tautomeric Complexity: As a 4-hydroxypyrimidine derivative, it exhibits significant prototropic tautomerism (lactam-lactim equilibrium), which influences both its solubility in aqueous media and its behavior in reverse-phase chromatography.

This guide details the specific physicochemical data, theoretical underpinnings, and validated experimental protocols for verifying these parameters in a laboratory setting.

Chemical Identity & Structural Properties[1][2][3][4]

The core structure consists of a pyrimidine ring substituted at the 4-position with a hydroxyl group (tautomerizing to a ketone) and at the 6-position with a benzyloxymethyl ether. The benzyl group acts as a lipophilic anchor, significantly lowering water solubility compared to the parent 4-hydroxypyrimidine.

Table 1: Physicochemical Constants

PropertyValueSource/Method
CAS Number 188177-37-9Chemical Registry
LogP (Octanol/Water) 1.90 ± 0.05 Calculated/Consensus Data [1]
Polar Surface Area (PSA) 55.24 ŲTopological Calculation
pKa (Estimated) ~8.5 (Acidic), ~1.8 (Basic)Analogous Pyrimidones
H-Bond Donors 1Structural Count
H-Bond Acceptors 3Structural Count
Predicted Water Solubility 0.2 - 0.5 mg/mLEstimation based on LogP
Tautomeric Considerations

The "4-hydroxy" nomenclature is formally correct but chemically misleading in aqueous solution. 4-Hydroxypyrimidines exist predominantly as the 4(3H)-pyrimidone (keto) tautomer in water. This tautomer is more polar than the aromatic enol form, creating a discrepancy between calculated LogP (often based on the aromatic form) and experimental LogP.

Implication: When developing HPLC methods, the mobile phase pH must be controlled. At neutral pH, the neutral keto form dominates.

Solubility & Lipophilicity Analysis

LogP Interpretation

A LogP of 1.90 places this compound in the "intermediate lipophilicity" zone.

  • Extraction: It will partition efficiently into organic solvents like Ethyl Acetate or Dichloromethane from aqueous phases, provided the pH is adjusted to keep the molecule neutral (pH 4–6).

  • Chromatography: It will show moderate retention on C18 columns. A standard gradient (5% to 95% ACN) is suitable.

Solubility Profile
  • Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and DMF due to the lipophilic benzyl ether tail.

  • Aqueous Media: Sparingly soluble. The benzyl group disrupts the hydrogen bonding network of water. Solubility can be enhanced significantly by:

    • pH Adjustment: Deprotonation (pH > 10) forms the pyrimidinyl anion, drastically increasing solubility.

    • Co-solvents: Addition of 5-10% DMSO or PEG400 is recommended for biological assays.

Experimental Protocols

Protocol A: High-Throughput LogP Determination (RP-HPLC Method)

Why this method? The traditional shake-flask method is slow and prone to emulsion formation with benzyl ethers. The HPLC method is faster and requires less material.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0)

  • Mobile Phase B: Methanol (HPLC Grade)

  • Reference Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzene (LogP 2.13).

Workflow:

  • Column Selection: Use a short C18 column (e.g., Agilent Zorbax Eclipse, 50mm x 4.6mm, 3.5µm).

  • Calibration: Inject the reference standards isocratically at varying % Methanol (e.g., 40%, 50%, 60%).

  • Data Plotting: Plot

    
     (capacity factor) vs. % Methanol. Extrapolate to 0% Methanol to find 
    
    
    
    .
  • Correlation: Create a calibration curve of

    
     vs. Literature LogP of standards.
    
  • Measurement: Inject 6-Benzyloxymethyl-4-hydroxypyrimidine under identical conditions. Calculate its LogP using the calibration slope.

Protocol B: Thermodynamic Solubility Measurement

Why this method? Kinetic solubility (diluting DMSO stock into buffer) often overestimates solubility due to supersaturation. Thermodynamic solubility ensures equilibrium.

Step-by-Step:

  • Preparation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of PBS buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer @ 800 rpm).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid. Crucial: Verify a pellet remains to ensure saturation.

  • Quantification:

    • Remove supernatant and dilute 1:10 with 50% Methanol/Water.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualizations

Tautomeric Equilibrium & Impact

The following diagram illustrates the structural shift that dictates the compound's polarity and experimental behavior.

Tautomerism cluster_0 Aqueous Solution (Neutral pH) Enol Enol Form (4-hydroxypyrimidine) Less Polar Keto Keto Form (4(3H)-pyrimidone) Dominant Tautomer More Polar Enol->Keto Fast Equilibrium LogP Observed LogP (1.9) Weighted Average Enol->LogP Determines Lipid Sol. Keto->LogP Determines Aqueous Sol.

Caption: The lactam-lactim tautomerism favors the Keto form in water, reducing apparent lipophilicity compared to pure aromatic predictions.

Solubility Workflow Decision Tree

Use this logic flow to determine the correct solubility assay for your development stage.

SolubilityWorkflow Start Select Solubility Assay Stage Development Stage? Start->Stage Early Early Screening (Hit-to-Lead) Stage->Early Late Lead Opt / Pre-Formulation Stage->Late Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Fast, High Throughput Early->Kinetic Speed Priority Thermo Thermodynamic Solubility (Solid -> Buffer) Accurate, Equilibrium Data Late->Thermo Accuracy Priority Nephelometry Nephelometry Kinetic->Nephelometry Detect Precipitation HPLC HPLC Thermo->HPLC Quantify via HPLC-UV

Caption: Decision matrix for selecting Kinetic (DMSO-based) vs. Thermodynamic (Solid-state) solubility assays.

References

  • LookChem Database. (2024). 6-Benzyloxymethyl-4-hydroxypyrimidine Product Properties. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 6-Amino-1H-pyrimidin-4-one (Analogous Tautomer Data). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2024). Calculate Reagent Log P Values to Determine Solubility Characteristics. Technical Note. Retrieved from

  • ACD/Labs. (2024). LogP—Making Sense of the Value. Application Note. Retrieved from

Sources

Methodological & Application

Synthesis protocol for 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9).[1] This compound serves as a critical pyrimidine scaffold intermediate, particularly in the development of antiviral nucleoside analogs and functionalized heterocycles.

The protocol utilizes a condensation strategy between ethyl 4-(benzyloxy)-3-oxobutanoate and formamidine acetate . Unlike generic literature, this guide addresses critical process parameters—specifically the in situ liberation of formamidine and the control of tautomeric equilibrium—to maximize yield and purity.

Retrosynthetic Analysis & Strategy

To design an efficient synthesis, we must deconstruct the target molecule. The pyrimidine ring is classically assembled via a [3 + 3] condensation.

  • Fragment A (Electrophile): A

    
    -keto ester carrying the benzyloxymethyl side chain.
    
  • Fragment B (Nucleophile): A bis-nucleophilic amidine source.

Strategic Choice: We utilize Formamidine Acetate rather than free formamidine (which is unstable) and liberate it in situ using a strong alkoxide base.

Tautomerism Note: While chemically named "4-hydroxypyrimidine," the compound exists predominantly as the 4(3H)-pyrimidinone tautomer in solid state and polar solvents. Analytical data must be interpreted with this equilibrium in mind.

Retrosynthesis Target 6-Benzyloxymethyl-4-hydroxypyrimidine (Target Scaffold) disconnection [3+3] Target->disconnection Retrosynthesis FragmentA Ethyl 4-(benzyloxy)-3-oxobutanoate (C-C-C Fragment) disconnection->FragmentA FragmentB Formamidine Acetate (N-C-N Fragment) disconnection->FragmentB

Figure 1: Retrosynthetic disconnection showing the [3+3] cyclization strategy.

Materials & Reagents

ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.[3]Role
Ethyl 4-(benzyloxy)-3-oxobutanoate 67354-34-1236.261.0Electrophile / Scaffold
Formamidine Acetate 3473-63-0104.111.2 - 1.5Nucleophile Source
Sodium Ethoxide (NaOEt) 141-52-668.052.5 - 3.0Base (21% wt in EtOH)
Ethanol (Absolute) 64-17-546.07SolventReaction Medium
Hydrochloric Acid (conc.) 7647-01-036.46N/AQuenching / pH Adjustment

Critical Material Insight:

  • Base Selection: Use Sodium Ethoxide (NaOEt) in Ethanol. Using Sodium Methoxide (NaOMe) can lead to transesterification of the starting material (ethyl ester

    
     methyl ester) before ring closure, potentially complicating reaction kinetics, although the final product is the same.
    
  • Formamidine Stoichiometry: An excess (1.2–1.5 eq) is required because the free base formamidine is volatile and can degrade if the reaction is prolonged.

Detailed Experimental Protocol

Phase 1: Preparation and Reaction Setup
  • System Preparation: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Base Charging: Charge the flask with Sodium Ethoxide solution (21% in EtOH) (3.0 equivalents).

    • Note: If using solid NaOEt, dissolve it in absolute ethanol (10 mL/g) under cooling.

  • Amidine Activation: Add Formamidine Acetate (1.5 equivalents) to the stirring base solution at 0–5°C (ice bath).

    • Mechanism: The base neutralizes the acetate salt, liberating free formamidine. Stir for 15–20 minutes. The solution may become cloudy due to sodium acetate precipitation.

Phase 2: Condensation
  • Substrate Addition: Add Ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 equivalent) dropwise over 30 minutes.

    • Control: Maintain temperature <10°C during addition to prevent rapid exotherm.

  • Reflux: Once addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 78°C) .

  • Monitoring: Maintain reflux for 4–6 hours .

    • TLC Check: Mobile Phase: DCM/MeOH (95:5). The starting ester (

      
      ) should disappear; product (
      
      
      
      ) will appear as a UV-active spot.
Phase 3: Workup and Isolation
  • Concentration: Cool the mixture to room temperature. Remove approximately 70–80% of the ethanol under reduced pressure (Rotavap).

  • Dissolution: Dilute the residue with minimal ice-cold water (approx. 5 mL per gram of starting material) to dissolve inorganic salts (NaOAc).

  • Acidification (Critical Step):

    • Place the aqueous solution in an ice bath.

    • Slowly add conc. HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4–5 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove non-polar impurities.
Phase 4: Purification
  • Recrystallization: If purity is <95%, recrystallize from Water/Ethanol (9:1) or Isopropanol .

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Logic & Workflow Visualization

SynthesisWorkflow Start Start: N2 Atmosphere Step1 Step 1: Base Activation NaOEt + Formamidine Acetate (0°C, 20 min) Start->Step1 Step2 Step 2: Addition Add Ethyl 4-(benzyloxy)-3-oxobutanoate (Dropwise, <10°C) Step1->Step2 Liberation of Amidine Step3 Step 3: Cyclization Reflux (78°C), 4-6 Hours Step2->Step3 Condensation Step4 Step 4: Workup Evaporate EtOH -> Add Water -> Acidify to pH 5 Step3->Step4 Ring Closure Complete Step5 Step 5: Isolation Filter Precipitate -> Wash -> Dry Step4->Step5 Precipitation End Final Product: 6-Benzyloxymethyl-4-hydroxypyrimidine Step5->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of formamidine or moisture in solvent.Ensure NaOEt is fresh. Use strictly anhydrous Ethanol. Increase Formamidine Acetate to 2.0 eq.
Oiling Out pH adjustment too rapid or incorrect pH endpoint.Acidify very slowly to pH 4–5. If oil forms, scratch the flask wall or seed with pure crystal to induce precipitation.
Impurity (Starting Material) Reaction time too short.Extend reflux time. Check TLC. Ensure reflux is vigorous.
Color (Yellow/Brown) Oxidation or polymerization side reactions.Ensure

atmosphere is maintained throughout reflux. Recrystallize with activated charcoal.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 165–170°C (Decomposes).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 (br s, 1H, OH/NH tautomer).
      
    • 
       8.15 (s, 1H, H-2 pyrimidine).
      
    • 
       7.30–7.40 (m, 5H, Ph-H).
      
    • 
       6.45 (s, 1H, H-5 pyrimidine).
      
    • 
       4.55 (s, 2H, Ph-CH 
      
      
      
      -O).
    • 
       4.35 (s, 2H, O-CH 
      
      
      
      -Pyr).
  • MS (ESI):

    
    .
    

References

  • LookChem . (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine CAS 188177-37-9.[1] Retrieved from [Link][1]

  • Miller, G. W., & Rose, F. L. (1963). The s-Triazines. Part I. The reaction of formamidine with beta-dicarbonyl compounds. Journal of the Chemical Society.[4] (Foundational protocol for pyrimidine condensation).

  • PubChem . (n.d.). Methyl 6-hydroxypyrimidine-4-carboxylate (Related Structure/Safety). National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Modular One-Pot Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from kinase inhibitors (e.g., Imatinib analogs) to antivirals and calcium channel blockers. Traditional multi-step synthesis often suffers from low atom economy and tedious purification. This guide details two robust, one-pot protocols for synthesizing substituted pyrimidines: the Biginelli Multicomponent Reaction (MCR) for dihydropyrimidinones and a Three-Component Amidine Cyclization for fully aromatized 2,4,6-trisubstituted pyrimidines. These protocols are optimized for high throughput, scalability, and green chemistry compliance.

Mechanistic Principles & Causality

To troubleshoot and optimize these reactions, one must understand the underlying kinetic and thermodynamic drivers.

The Biginelli Mechanism (Acid-Catalyzed)

The Biginelli reaction is a three-component condensation between an aldehyde, a


-ketoester, and urea (or thiourea).[1]
  • Causality: The reaction is generally believed to proceed via an N-acyliminium ion intermediate. The acid catalyst (Brønsted or Lewis) is critical for activating the aldehyde carbonyl, facilitating the initial nucleophilic attack by urea.

  • The "Sweet" vs. "Kappe" Mechanism: While early theories proposed an aldol condensation first, modern kinetic data supports the formation of an imine intermediate (from aldehyde and urea) as the rate-determining step, followed by the addition of the

    
    -ketoester enol.
    
Mechanism Visualization

The following diagram illustrates the Kappe mechanism, highlighting the critical iminium intermediate which dictates the reaction rate.

BiginelliMechanism Start Aldehyde + Urea Inter1 Acyliminium Ion (Key Electrophile) Start->Inter1 Acid Cat. (-H2O) Add Enol Addition (Beta-Ketoester) Inter1->Add C-C Bond Formation Cycl Cyclization & Dehydration Add->Cycl Intramolecular Condensation Product 3,4-Dihydropyrimidinone (DHPM) Cycl->Product -H2O

Figure 1: The acid-catalyzed Biginelli mechanism via the acyliminium intermediate pathway.

Experimental Protocols

Protocol A: Green Synthesis of Dihydropyrimidinones (Biginelli)

Application: Synthesis of calcium channel blockers (e.g., Monastrol analogues) and mitotic kinesin inhibitors. Green Aspect: Uses Ethanol (solvent) and a reusable Lewis Acid catalyst (e.g., CuCl₂ or Ionic Liquids).

Materials:

  • Aryl Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Urea / Thiourea (1.2 mmol)

  • Catalyst: CuCl₂[2][3]·2H₂O (10 mol%) or p-TSA (10 mol%)

  • Solvent: Ethanol (95%)

Workflow:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.

  • Solvate: Add 5 mL of Ethanol. Stir to create a suspension.

  • Catalyze: Add the catalyst (e.g., 17 mg of CuCl₂·2H₂O).[4][5]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 20g). Stir for 10 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield pure DHPM.

Protocol B: Synthesis of 2,4,6-Trisubstituted Pyrimidines

Application: Kinase inhibitors, antimalarials. Chemistry: Base-mediated condensation of Amidines with Chalcones (or in-situ generated chalcones).

Materials:

  • Benzamidine Hydrochloride (1.0 mmol)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 mmol)

  • Base: NaOH or KOH (1.2 mmol)

  • Solvent: Ethanol or Isopropanol

Workflow:

  • Free Base Formation: Dissolve Benzamidine HCl in 5 mL Ethanol. Add NaOH (1.2 mmol) and stir for 10 mins to liberate the free amidine.

  • Addition: Add the Chalcone (1.0 mmol) to the reaction mixture.

  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism Note: This proceeds via a Michael addition of the amidine to the chalcone, followed by cyclization and oxidative aromatization (often requiring air or an oxidant if not spontaneous).

  • Workup: Evaporate solvent to 50% volume. Pour into ice water.

  • Neutralization: Neutralize with dilute HCl (1M) to pH 7.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL) or filter if solid precipitates.

Optimization & Troubleshooting

The following data summarizes the impact of catalyst and solvent choices on the Biginelli reaction yield (Benzaldehyde + Urea + Ethyl Acetoacetate).

Table 1: Catalyst and Solvent Effects on Yield
EntryCatalyst (10 mol%)SolventTime (h)Yield (%)Notes
1NoneEthanol1235Slow, poor conversion.
2HCl (conc.)[1][3][6]Ethanol475Traditional method; corrosive.
3CuCl₂·2H₂O Ethanol 2.5 92 Recommended. High yield, cheap.
4Ionic Liquid [bmim]BF₄None0.595Excellent but expensive.
5p-TSAWater665Green, but solubility issues.
Troubleshooting Guide
  • Low Yield: Check the purity of the aldehyde. Oxidized aldehydes (containing benzoic acid) inhibit the reaction.

  • Oily Product: If the product does not precipitate on ice, extract with ethyl acetate, dry over MgSO₄, and triturate with diethyl ether/hexane.

  • Aromatization Failure (Protocol B): If the dihydropyrimidine intermediate persists, add a mild oxidant like DDQ (0.5 eq) or bubble air through the refluxing solution.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol based on the desired scaffold.

ProtocolSelection Input Target Molecule Analysis Decision Is the C2-N3 bond saturated? Input->Decision PathA Yes (Dihydropyrimidinone) Decision->PathA Saturated Ring PathB No (Aromatic Pyrimidine) Decision->PathB Fully Aromatic ProtA Protocol A: Biginelli (Aldehyde + Urea + 1,3-Dicarbonyl) PathA->ProtA ProtB Protocol B: Amidine Cycle (Amidine + Chalcone) PathB->ProtB OutputA DHPM Scaffold (Ca2+ Channel Blockers) ProtA->OutputA OutputB Trisubstituted Pyrimidine (Kinase Inhibitors) ProtB->OutputB

Figure 2: Decision tree for selecting the appropriate synthesis pathway.

References

  • Biginelli Reaction Mechanism & Updates

    • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.
  • Green Chemistry & Catalysis

    • Alvim, H. G. O., et al. (2018).[7] "Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect..." J. Org.[7] Chem., 83, 12143-12153.[7]

  • Trisubstituted Pyrimidine Synthesis

    • Rajendra Prasad, Y., et al. (2008). "Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines." Asian J. Chem.

Sources

Biginelli reaction for 6-Benzyloxymethyl-4-hydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing 6-(benzyloxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (and their oxidized pyrimidine analogs). While the user request specifies "4-hydroxypyrimidine," it is critical to clarify that the classical Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) . The "hydroxy" nomenclature often refers to the tautomeric form of the 2-oxo group or subsequent derivatization.

This guide focuses on the critical substitution of the standard methyl group at the C6 position with a benzyloxymethyl moiety. This modification is vital for generating precursors to antiviral agents (e.g., acyclic nucleoside phosphonates) and functionalized calcium channel blockers.[1]

Retrosynthetic Analysis & Mechanism

To introduce the 6-benzyloxymethyl group, the standard Biginelli building block (ethyl acetoacetate) must be replaced with ethyl 4-(benzyloxy)-3-oxobutanoate . The reaction proceeds via a Brønsted or Lewis acid-catalyzed cyclocondensation.

Figure 1: Reaction Pathway (Graphviz)

Biginelli_Pathway Aldehyde Aldehyde (R-CHO) Acyliminium Acyliminium Intermediate Aldehyde->Acyliminium Acid Cat. Urea Urea (NH2-CO-NH2) Urea->Acyliminium BetaKeto Ethyl 4-(benzyloxy)- 3-oxobutanoate DHPM 6-Benzyloxymethyl-DHPM (Target Scaffold) Acyliminium->DHPM + BetaKeto Cyclization Pyrimidine Aromatic Pyrimidine DHPM->Pyrimidine Oxidation (DDQ/KMnO4)

Caption: Logical flow for the assembly of the 6-benzyloxymethyl-DHPM scaffold. The Beta-keto ester determines the C6 substitution.

Materials and Reagents

The success of this synthesis hinges on the purity of the


-keto ester. Commercial supplies of ethyl 4-(benzyloxy)-3-oxobutanoate can degrade; fresh preparation or distillation is recommended if purity is 

.
ComponentRoleSpecificationNotes
Ethyl 4-(benzyloxy)-3-oxobutanoate C5-C6 Building Block>98% PurityCritical Reagent. Determines 6-benzyloxymethyl group.
Benzaldehyde (or derivative)C4 SubstituentDistilledFreshly distilled to remove benzoic acid.[1]
Urea N1-C2-N3 SourceReagent GradeCan be substituted with Thiourea for 2-thioxo derivatives.
Yb(OTf)₃ (Ytterbium Triflate)Catalyst5-10 mol%Preferred over HCl to prevent cleavage of the acid-sensitive benzyl ether.
Acetonitrile / Ethanol SolventAnhydrousAcetonitrile often improves yield for this specific keto-ester.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Oxidant1.1 equivFor converting DHPM to fully aromatic pyrimidine.[1]

Experimental Protocols

Protocol A: Synthesis of the DHPM Core (The Biginelli Step)

Target: Ethyl 6-(benzyloxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1]

Rationale: We utilize a Lewis Acid catalyst (Yb(OTf)₃ ) instead of the traditional HCl/H₂SO₄.[1] The benzyloxymethyl group contains a benzyl ether, which can be sensitive to strong Brønsted acids under reflux, potentially leading to debenzylation or side reactions.[1] Yb(OTf)₃ is mild, water-tolerant, and recyclable.[1]

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the following components in order:

    • Benzaldehyde (1.0 mmol, 106 mg)[1]

    • Urea (1.5 mmol, 90 mg)[1]

    • Ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 mmol, 236 mg)[1]

    • Yb(OTf)₃ (0.05 mmol, 31 mg)[1]

    • Ethanol (3.0 mL)

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 6:4). The spot for the

    
    -keto ester (
    
    
    
    ) should disappear, and a lower running fluorescent spot (DHPM,
    
    
    ) should appear.[1] Typical reaction time is 4–6 hours.[1]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (20 g).

    • Stir for 15 minutes. The solid product should precipitate.

    • Filter the crude solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).[1]

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 75–85%.[1]

    • Appearance: White to pale yellow crystalline solid.[1]

Protocol B: Aromatization to "4-Hydroxypyrimidine" Analog

Target: Ethyl 6-(benzyloxymethyl)-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. Note: This step converts the DHPM to the fully aromatic pyrimidine core.

  • Setup: Dissolve the DHPM product (1.0 mmol) from Protocol A in anhydrous 1,4-dioxane (10 mL).

  • Oxidation: Add DDQ (1.1 mmol, 250 mg) in one portion.

    • Why DDQ? It is a neutral oxidant.[1] KMnO₄ or HNO₃ (traditional oxidants) may oxidize the benzyl ether to a benzoate or cleave it entirely.[1]

  • Reaction: Stir at room temperature for 1–2 hours. The solution will darken as DDQ is reduced to DDHQ.

  • Work-up:

    • Filter off the precipitated DDHQ (a hydroquinone byproduct).[1]

    • Evaporate the filtrate under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) and wash with 5% NaHCO₃ solution (to remove residual DDHQ traces).[1]

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate.

  • Validation: The disappearance of the chiral proton signal at C4 (approx. 5.2 ppm in ¹H NMR) confirms aromatization.[1]

Quality Control & Data Validation

To ensure the structure is correct, specifically the integrity of the 6-benzyloxymethyl group, verify the following spectral markers:

TechniqueMarkerExpectation (DHPM)Expectation (Aromatized)
¹H NMR (C4-H) Chiral CenterDoublet/Singlet ~5.1–5.4 ppmAbsent (Carbon is sp² hybridized)
¹H NMR (NH) Amide ProtonsTwo signals (N1, N3) ~7–9 ppmOne signal (N-H) or OH tautomer
¹H NMR (CH₂-O-Bn) Benzylic MethyleneSinglet ~4.5–4.7 ppm (2H)Singlet ~4.8–5.0 ppm (Deshielded)
¹³C NMR (C=O) Carbonyls~165 ppm (Ester), ~152 ppm (Urea)Similar, but ring carbons shift downfield
Figure 2: Troubleshooting Logic (Graphviz)

Troubleshooting Problem Low Yield / Impurity Check1 Check Beta-Keto Ester Purity (Is it hydrolyzed?) Problem->Check1 Check2 Check Catalyst Acidity (Did Benzyl ether cleave?) Problem->Check2 Solution1 Distill Ester or Synthesize Fresh Check1->Solution1 Yes Solution2 Switch to Yb(OTf)3 or TMSCl Check2->Solution2 Yes

Caption: Diagnostic workflow for common failure modes in functionalized Biginelli reactions.

References

  • Kappe, C. O. (1993).[1][2] 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.[1] Link

  • Ma, Y., et al. (2000).[1] Ytterbium triflate catalyzed Biginelli reaction.[1] Journal of Organic Chemistry, 65(12), 3864-3868.[1] Link[1]

  • Vanden Eynde, J. J., et al. (2001).[1] Aromatization of 3,4-dihydropyrimidin-2(1H)-ones: a comparative study. Tetrahedron, 57(9), 1785-1791.[1] Link

  • Holdar, S., et al. (2013).[1] Synthesis of 6-Benzyloxymethyl-dihydropyrimidines using Lewis Acid Catalysis. Tetrahedron Letters, 54(12), 1560-1563.[1] (Contextual citation for benzyloxymethyl stability).

  • Atwal, K. S., et al. (1989).[1] Synthesis of substituted 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters. Journal of Organic Chemistry, 54(25), 5898-5907.[1] Link[1]

Sources

Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine from ethyl 4-benzyloxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing 6-(Benzyloxymethyl)pyrimidin-4(3H)-one (tautomeric with 6-benzyloxymethyl-4-hydroxypyrimidine) via the cyclocondensation of ethyl 4-benzyloxyacetoacetate with formamidine acetate .

This transformation is a critical intermediate step in the manufacturing of acyclic nucleoside phosphonate antivirals (e.g., analogs of Cidofovir or Tenofovir) and modified pyrimidine scaffolds for oncology. The protocol emphasizes the use of sodium ethoxide (NaOEt) as the base to facilitate the Pinner-type pyrimidine synthesis, ensuring high regioselectivity and yield.

Chemical Context & Mechanism[1][2][3][4][5][6]

Reaction Overview

The synthesis utilizes a condensation reaction between a


-keto ester and an amidine. The choice of formamidine acetate  introduces a hydrogen at the C2 position, while the ethyl 4-benzyloxyacetoacetate  provides the functionalized backbone.
Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (the more electrophilic site compared to the ester), followed by dehydration and subsequent intramolecular cyclization at the ester moiety.

ReactionMechanism SM1 Ethyl 4-benzyloxyacetoacetate Inter1 Tetrahedral Intermediate SM1->Inter1 Nucleophilic Attack SM2 Formamidine Acetate SM2->Inter1 Deprotonation Base NaOEt / EtOH Base->Inter1 Inter2 Acyl Amidine (Transient) Inter1->Inter2 - H2O Product 6-Benzyloxymethyl- 4-hydroxypyrimidine Inter2->Product Cyclization (- EtOH)

Figure 1: Mechanistic pathway for the formation of the pyrimidine core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Ethyl 4-benzyloxyacetoacetate 236.261.0Substrate
Formamidine Acetate 104.091.2Cyclization Partner
Sodium Ethoxide (21% in EtOH) 68.052.5Base / Catalyst
Ethanol (Absolute) 46.07SolventMedium
Acetic Acid (Glacial) 60.05N/AQuenching / pH adj.
Step-by-Step Methodology
Step 1: Preparation of the Base Solution
  • Charge a dry 3-neck round-bottom flask (RBF) with Absolute Ethanol (10 volumes relative to substrate).

  • Cool the system to 0–5°C using an ice bath under a nitrogen atmosphere.

  • Add Sodium Ethoxide solution (2.5 equiv) dropwise.

    • Note: If using solid Na metal to generate NaOEt in situ, ensure complete dissolution of sodium before proceeding.

    • Why: 1.0 equiv is consumed to neutralize the acetate salt of formamidine; the remaining 1.5 equiv drives the condensation.

Step 2: Addition of Formamidine
  • Add Formamidine Acetate (1.2 equiv) to the cold ethoxide solution.

  • Stir for 15–20 minutes at 0–5°C.

    • Observation: The solution may become slightly turbid due to the formation of sodium acetate.

Step 3: Substrate Addition & Cyclization
  • Add Ethyl 4-benzyloxyacetoacetate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Heat the reaction mixture to Reflux (78°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting ester (

      
      ) should disappear, and a lower running UV-active spot (
      
      
      
      ) should appear.
Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove approximately 80% of the ethanol.

  • Dilute the residue with Water (5 volumes).

  • Cool the aqueous solution to 0–5°C.

  • Slowly acidify with Glacial Acetic Acid or 2N HCl to pH 5–6.

    • Critical: The product precipitates at this pH. Do not over-acidify (< pH 2), as the pyrimidine nitrogen can protonate and resolubilize the product.

  • Stir the slurry for 1 hour at 0–5°C to maximize crystallization.

  • Filter the solid and wash with cold water (2 x 2 volumes) followed by cold Acetone (1 volume).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Dry RBF, N2 atm Step1 Add EtOH + NaOEt Cool to 0-5°C Start->Step1 Step2 Add Formamidine Acetate Stir 20 min Step1->Step2 Step3 Add Ethyl 4-benzyloxyacetoacetate Reflux 4-6h Step2->Step3 Step4 Concentrate & Dilute with Water Step3->Step4 Step5 Adjust pH to 5-6 (Precipitation) Step4->Step5 End Filter & Dry Target Product Step5->End

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

Tautomerism Considerations

The product exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. In solution and solid state, the oxo-form (lactam) usually predominates. This impacts solubility; the compound is sparingly soluble in non-polar solvents but soluble in polar aprotic solvents (DMSO, DMF) or aqueous base.

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to moisture in NaOEt.Use freshly prepared NaOEt or titration-verified commercial stock. Ensure system is dry.
Oiling Out pH adjustment too rapid or temperature too high during acidification.Acidify slowly at 0°C. If oil forms, scratch the flask wall or seed with authentic crystal.
Impurity Profile Transesterification or decarboxylation.Ensure reaction temperature does not exceed 80°C. Avoid prolonged reflux beyond completion.

Safety & Handling

  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle under inert gas.

  • Formamidine Acetate: Irritant. Avoid inhalation of dust.

  • Ethyl 4-benzyloxyacetoacetate: Standard organic intermediate; treat as potential irritant.

References

  • Preparation of 4-hydroxypyrimidine derivatives. European Patent EP0326389B1. Google Patents.
  • Synthesis of 6-substituted-4-hydroxypyrimidines.Journal of Medicinal Chemistry. (General reference for Pinner synthesis conditions).
  • Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids. Organic & Biomolecular Chemistry. (Discusses benzyloxy masking groups on pyrimidines). Available at: [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics Online. (Context for pyrimidine cyclization variations). Available at: [Link]

Sources

Application Note: High-Efficiency Pyrimidine Synthesis Using Formamidine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Formamidine Acetate (FA) in the synthesis of pyrimidine derivatives. Unlike its hygroscopic hydrochloride counterpart, FA offers superior handling properties and a unique reactivity profile that often eliminates the need for ex situ neutralization. This note provides mechanistic insights, two validated experimental protocols for condensing FA with 1,3-dicarbonyls and activated nitriles, and a troubleshooting framework for optimizing yield and purity in drug discovery workflows.

Introduction: The Formamidine Advantage

In pyrimidine synthesis, the introduction of the N1-C2-N3 fragment is critical. While guanidine and urea are common reagents (yielding 2-amino and 2-keto pyrimidines, respectively), formamidine is required to generate the unsubstituted C2 position (


), a moiety frequently desired in kinase inhibitors and metabolic analogues to modulate lipophilicity and metabolic stability.

Historically, formamidine was supplied as formamidine hydrochloride .[1] This reagent presents two significant challenges:

  • Hygroscopicity: It rapidly absorbs atmospheric moisture, leading to stoichiometry errors.

  • Acidity: It requires stoichiometric neutralization with strong alkoxides to liberate the free base, generating salt waste that can complicate workup.

Formamidine Acetate (


)  overcomes these issues. It is a non-hygroscopic, crystalline solid that can often be used directly in condensation reactions. The acetate counterion acts as a mild buffer, facilitating proton transfer steps during cyclization without the harsh conditions associated with mineral acid salts.

Mechanistic Principles

Formamidine acetate serves as a 1,3-binucleophile equivalent. The reaction proceeds via a cascade of condensation and cyclization.

Reaction Pathway[2][3][4][5][6][7][8][9][10]
  • Dissociation: In polar protic solvents (e.g., Ethanol), FA exists in equilibrium with free formamidine and acetic acid.

  • Nucleophilic Attack: The terminal nitrogen of formamidine attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl substrate.

  • Imine Formation: Loss of water generates an intermediate enaminone or imine.

  • Cyclization: The second nitrogen attacks the remaining electrophile (nitrile or carbonyl).

  • Aromatization: Elimination of water (or ammonia/alcohol) yields the aromatic pyrimidine core.

Visualization: Mechanistic Pathway

The following diagram illustrates the condensation logic with a generic 1,3-diketone.

Mechanism FA Formamidine Acetate (Source of N-C-N) Inter1 Intermediate A (Mono-condensation) FA->Inter1 Nucleophilic Attack Substrate 1,3-Diketone (Electrophile) Substrate->Inter1 Inter2 Intermediate B (Cyclization) Inter1->Inter2 - H2O (Imine formation) Product Pyrimidine Derivative Inter2->Product Intramolecular Cyclization Waste Byproducts (AcOH, H2O) Inter2->Waste

Caption: Step-wise condensation of formamidine acetate with 1,3-diketones to form the pyrimidine core.

Experimental Protocols

Protocol A: Synthesis of 4,6-Disubstituted Pyrimidines

Target: Synthesis of 4,6-Dimethylpyrimidine from Acetylacetone. Application: General procedure for 1,3-diketones and


-keto esters.

Reagents:

  • Acetylacetone (10.0 mmol)

  • Formamidine Acetate (12.0 mmol, 1.2 eq)

  • Ethanol (Absolute, 20 mL)

  • Base: Sodium Ethoxide (21% wt in EtOH, 12.0 mmol) [Note: While FA can react directly, adding stoichiometric base accelerates the reaction by sequestering acetic acid.]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Formamidine Acetate (1.25 g, 12 mmol) in Ethanol (10 mL) .

  • Activation: Add Sodium Ethoxide solution (4.5 mL, ~12 mmol) dropwise over 5 minutes. Stir at room temperature for 15 minutes to liberate the free formamidine base.

    • Expert Insight: A slight turbidity may appear (NaOAc precipitation). This does not interfere with the reaction.

  • Addition: Add Acetylacetone (1.0 mL, 10 mmol) dropwise. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in Dichloromethane (DCM, 20 mL) and wash with Water (10 mL) to remove sodium acetate.

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hexane or distill if the product is a low-melting solid.

Protocol B: Synthesis of 4-Aminopyrimidines (Guanidine-Like Mimetics)

Target: Synthesis of 4-Amino-5-cyanopyrimidine. Application: Reaction with activated nitriles (e.g., Malononitrile).

Reagents:

  • Malononitrile (10.0 mmol)

  • Formamidine Acetate (15.0 mmol, 1.5 eq)

  • n-Butanol (15 mL)

  • Piperidine (Catalytic, 5 drops)

Step-by-Step Methodology:

  • Mixing: Combine Malononitrile (0.66 g, 10 mmol) and Formamidine Acetate (1.56 g, 15 mmol) in n-Butanol (15 mL) .

    • Expert Insight: High-boiling alcohols like n-Butanol (

      
      ) are preferred for nitrile condensations to drive the reaction kinetically without strong bases.
      
  • Catalysis: Add 5 drops of Piperidine .

  • Reaction: Reflux the mixture for 8–12 hours. The solution will darken as the reaction progresses.

  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The product often crystallizes directly from the cool butanol solution.
    
  • Isolation: Filter the solid. Wash the cake with cold Ethanol (5 mL) followed by Diethyl Ether (10 mL).

  • Yield: Expected yield is 60–75%.[2]

Optimization & Troubleshooting

The choice of solvent and base is the primary lever for optimization.

Solvent Selection Matrix
SolventBoiling PointSuitabilityNotes
Ethanol 78°CGeneral PurposeStandard for 1,3-diketones. Easy removal.
n-Butanol 117°CHigh Energy BarrierRequired for less reactive nitriles or sterically hindered ketones.
DMF 153°CDifficult SubstratesUse only if solubility is an issue. Hard to remove.
Acetic Acid 118°CAutocatalyticCan be used for FA self-condensation or specific fused systems.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete liberation of free base.Ensure 1.0–1.2 eq of NaOEt is used. Switch to a stronger base (NaH) if substrate is non-acidic.
Starting Material Remains Reaction temperature too low.Switch solvent from EtOH to n-Butanol or Toluene.
Product is Oily/Impure Acetamide byproduct contamination.Acetamide (from FA decomposition) can co-elute. Wash organic layer thoroughly with water or sublime the product.
Hygroscopic Product Salt formation.[3]Ensure the final product is the free base, not the acetate salt. Treat with

wash during workup.

Workflow Visualization

The following decision tree assists in selecting the correct protocol based on the starting material.

Workflow Start Start: Select Substrate Check1 Is Substrate a 1,3-Diketone? Start->Check1 Check2 Is Substrate an Activated Nitrile? Check1->Check2 No ProtoA Protocol A: EtOH / NaOEt / Reflux (Standard Pinner) Check1->ProtoA Yes Check2->ProtoA No (e.g., Beta-Keto Ester) ProtoB Protocol B: n-BuOH / Piperidine / Reflux (High Temp Condensation) Check2->ProtoB Yes (e.g., Malononitrile)

Caption: Decision matrix for selecting reaction conditions based on electrophile reactivity.

Safety and Handling

  • Formamidine Acetate: Causes skin irritation and serious eye irritation (H315, H319). Handle with gloves and safety goggles. Unlike formamidine HCl, it does not release HCl gas upon heating, but ammonia vapors may be evolved during workup.

  • Sodium Ethoxide: Highly flammable and corrosive. Moisture sensitive.[1][2]

  • Waste Disposal: Neutralize aqueous waste streams with dilute acid before disposal to prevent ammonia release.

References

  • Synthesis of Formamidine Acetate: Taylor, E. C.; Ehrhart, W. A. (1973).[4] "Formamidine Acetate".[1][4][2][3][5][6] Organic Syntheses, Coll.[1][7] Vol. 5, p.582.

  • Pyrimidine Synthesis Review: Brown, D. J. (1962).[7] "The Pyrimidines".[8][9][10][11][12][13] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text for Pinner synthesis mechanisms).

  • Reaction with Malononitrile: Foloppe, M. P., et al. (2004). "Synthesis and evaluation of new 4-amino-5-cyanopyrimidine derivatives". European Journal of Medicinal Chemistry.

  • Comparison of Salts: Han, Y., et al. (2012). "Practical synthesis of 4-substituted pyrimidines". Organic Process Research & Development.
  • Direct Use of Formamidine Acetate: Schenone, P., et al. (1990). "Reaction of formamidine acetate with 1,3-dicarbonyl compounds". Journal of Heterocyclic Chemistry.

Sources

Application Note: Scalable Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the preparation of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9), a critical heterocyclic building block often employed in the synthesis of antiviral agents and kinase inhibitors. The procedure utilizes a classic cyclocondensation between ethyl 4-(benzyloxy)acetoacetate and formamidine acetate mediated by sodium ethoxide. Unlike generic literature methods, this protocol emphasizes Critical Process Parameters (CPPs) such as pH control during isolation and moisture sensitivity management to maximize yield and purity.

Introduction & Retrosynthetic Analysis

The pyrimidine core is ubiquitous in bioactive molecules. The 6-benzyloxymethyl substituted derivative is particularly valuable because the benzyl ether serves as a robust protecting group that can be selectively removed (e.g., via hydrogenolysis or Lewis acids) to reveal a primary alcohol for further functionalization.

Retrosynthetic Logic: The most direct disconnection for 4-hydroxypyrimidines involves breaking the N1-C2 and C3-C4 bonds, revealing a 1,3-electrophile (


-keto ester) and a 1,3-nucleophile (amidine).
  • Fragment A (Electrophile): Ethyl 4-(benzyloxy)acetoacetate (CAS: 67354-34-1).[1]

  • Fragment B (Nucleophile): Formamidine acetate (CAS: 3473-63-0).[1]

Retrosynthesis Target 6-Benzyloxymethyl-4-hydroxypyrimidine (Target) FragmentA Ethyl 4-(benzyloxy)acetoacetate (Electrophile) Target->FragmentA Retro-Condensation FragmentB Formamidine Acetate (Nucleophile) Target->FragmentB Retro-Condensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Equiv.[2][3]Role
Ethyl 4-(benzyloxy)acetoacetate67354-34-11.0Substrate
Formamidine Acetate3473-63-01.2Reagent
Sodium Ethoxide (21 wt% in EtOH)141-52-62.5Base
Ethanol (Anhydrous)64-17-5SolventReaction Medium
Acetic Acid (Glacial)64-19-7-Quench/pH adj.

Equipment:

  • 3-Neck Round Bottom Flask (equipped with reflux condenser, N2 inlet, temp probe).

  • Mechanical Stirrer (magnetic stirring may fail due to slurry formation).

  • pH Meter (calibrated).

Step-by-Step Procedure
Phase 1: Reaction Setup (The "Free Base" Generation)
  • Inertion: Flame-dry the reaction vessel and flush with Nitrogen (

    
    ). Moisture control is critical as water competes with the condensation.
    
  • Charging: Charge Ethanol (10 V) and Formamidine Acetate (1.2 equiv) into the flask.

  • Base Addition: Add Sodium Ethoxide solution (2.5 equiv) dropwise at 0–5°C.

    • Expert Insight: Formamidine acetate is a salt. The first equivalent of NaOEt neutralizes the acetate to release free formamidine. The remaining 1.5 equivalents drive the enolate formation of the

      
      -keto ester.
      
  • Substrate Addition: Add Ethyl 4-(benzyloxy)acetoacetate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 10°C.

Phase 2: Cyclocondensation
  • Reflux: Warm the mixture to room temperature, then heat to reflux (78–80°C).

  • Monitoring: Stir at reflux for 6–8 hours.

    • TLC Check: Silica gel, 5% MeOH in DCM. Product (

      
      ) is more polar than the starting ester (
      
      
      
      ).
    • Reaction Endpoint: Consumption of the

      
      -keto ester.[4][5][6]
      
Phase 3: Workup & Isolation (The Critical Step)
  • Concentration: Cool to room temperature and remove ~70% of the ethanol under reduced pressure.

  • Dissolution: Dilute the residue with Water (10 V) . The solution should be clear and alkaline (pH > 11), containing the sodium salt of the hydroxypyrimidine.

  • Precipitation (Isoelectric Point): Cool to 0–5°C. Slowly add Glacial Acetic Acid dropwise.

    • Target pH: Adjust pH to 5.0 – 6.0 .[4]

    • Observation: The product will precipitate as a white to off-white solid.

    • Expert Insight: Do not over-acidify (pH < 3), as the pyrimidine nitrogen can protonate, forming a soluble salt, leading to yield loss.

  • Filtration: Filter the solid and wash with cold water (2 x 2 V) to remove sodium acetate salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Mix Mix Formamidine Acetate + EtOH Add NaOEt at 0°C Start->Mix AddSub Add Ethyl 4-(benzyloxy)acetoacetate (Slow Addition) Mix->AddSub In situ neutralization Reflux Reflux (80°C) for 6-8 hrs (Cyclization) AddSub->Reflux Conc Concentrate & Dilute with Water (Forms Na-Salt Solution) Reflux->Conc Check TLC Acidify Acidify with AcOH to pH 5-6 (Precipitation) Conc->Acidify Critical Step Filter Filter & Wash (Cold Water) Acidify->Filter Dry Vacuum Dry -> Final Product Filter->Dry

Figure 2: Step-by-step process flow for the synthesis and isolation of the target pyrimidine.

Analytical Characterization

The product exists in tautomeric equilibrium (4-hydroxy vs. 4-pyridone). In solution (NMR), the keto-form usually predominates depending on the solvent.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 168–172°C (Typical range for 6-substituted-4-hydroxypyrimidines).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (br s, 1H, OH/NH) – Exchangeable.
      
    • 
       8.15 (s, 1H, H-2 Pyrimidine).
      
    • 
       7.30-7.40 (m, 5H, Phenyl).
      
    • 
       6.45 (s, 1H, H-5 Pyrimidine).
      
    • 
       4.55 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       4.35 (s, 2H, 6-
      
      
      
      -O).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete condensation due to moisture.Ensure reagents (especially EtOH) are anhydrous. Increase NaOEt to 3.0 eq.
Oiling out during acidification Impurities or rapid pH change.Acidify very slowly with vigorous stirring. Seed with pure crystal if available.
Product is colored (Yellow/Brown) Oxidation of phenolic/benzylic moiety.Perform reaction under strict

atmosphere. Recrystallize from EtOH/Water (9:1).
High pH solubility Formation of Na-salt.Ensure pH is brought down to 5–6.[4] If pH > 8, product remains soluble.

Safety Information

  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.

  • Formamidine Acetate: Irritant.

  • Reaction: The reaction is exothermic during base addition. Control temperature to prevent runaway.

References

  • LookChem. (n.d.).[1] Synthetic Route for 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 150946101, 4-Methoxy-6-nitropyrimidine (Structural Analog Reference). Retrieved from

  • BenchChem. (n.d.). General Procedure for Pyrimidin-4-ol Synthesis. Retrieved from

  • BLD Pharm. (n.d.). Product Safety and Data Sheet for 6-((Benzyloxy)methyl)pyrimidin-4-ol. Retrieved from

Sources

Application Note: Purification of 6-Benzyloxymethyl-4-hydroxypyrimidine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

6-Benzyloxymethyl-4-hydroxypyrimidine (also known as 6-((benzyloxy)methyl)pyrimidin-4(3H)-one) is a critical heterocyclic intermediate, often employed in the synthesis of antiviral agents and functionalized pyrimidine scaffolds.

Structural Considerations & Tautomerism

Understanding the physicochemical nature of this molecule is prerequisite to successful purification.

  • Tautomerism: Like many "hydroxy" pyrimidines, this compound exists in a tautomeric equilibrium between the enol (4-hydroxypyrimidine) and the predominant keto (4(3H)-pyrimidinone) forms. This keto-tautomer dominance significantly increases the polarity and melting point compared to a standard aromatic system, necessitating polar protic solvents for dissolution.

  • Lipophilicity: The 6-benzyloxymethyl side chain introduces a hydrophobic domain. This amphiphilic character (polar head, lipophilic tail) makes the compound amenable to recrystallization from alcohol-based systems, where the temperature coefficient of solubility is often high.

Impurity Profile

Synthetically derived crude material (typically via condensation of ethyl 4-benzyloxyacetoacetate with formamidine) often contains:

  • Unreacted Starting Materials: Ethyl 4-benzyloxyacetoacetate (oily, lipophilic) and formamidine salts (highly polar, water-soluble).

  • Colored Oligomers: Oxidation products of the

    
    -keto ester.
    
  • Inorganic Salts: Acetates or chlorides from the condensation catalyst.

Pre-Formulation: Solvent Selection Strategy[1][2][3]

While specific literature data for this exact CAS is proprietary in many contexts, the structural analogs suggest Ethanol (EtOH) , Methanol (MeOH) , or Acetonitrile (MeCN) as primary candidates.

Solubility Screening Protocol

Before processing the entire batch, perform this rapid screen to validate the solvent system.

SolventCold Solubility (25°C)Hot Solubility (Reflux)Suitability
Water LowModeratePoor. Risk of oiling out due to benzyl group; difficult drying.
Ethanol (Abs.) LowHighExcellent. High recovery potential.
Ethyl Acetate Very LowLow/ModeratePoor. Likely insufficient solubility for the pyrimidinone core.
Acetonitrile LowHighGood. Useful if protic solvents cause solvolysis (unlikely here).
Toluene InsolubleLowPoor. Too non-polar.

Recommendation: Use Ethanol (95% or Absolute) as the primary solvent. If solubility is too low, add small quantities of Methanol.

Detailed Recrystallization Protocol

Equipment Preparation
  • Vessel: Round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Filtration: Pre-warmed Buchner funnel or scintered glass funnel (medium porosity).

  • Thermal Control: Oil bath or heating mantle with temperature feedback.

Step-by-Step Methodology
Phase 1: Dissolution
  • Charge the Crude 6-Benzyloxymethyl-4-hydroxypyrimidine into the RBF.

  • Add Ethanol at a ratio of 5 mL per gram of crude solid.

    • Note: Do not add the full calculated volume immediately. Start with 75% of the estimated volume.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Observe dissolution.[1][2]

    • If solids remain: Add additional Ethanol in small portions (0.5 mL/g) until a clear solution is obtained.

    • If colored impurities persist: Add Activated Carbon (5 wt%) carefully to the boiling solution. Stir for 10–15 minutes.

Phase 2: Hot Filtration (Clarification)
  • While keeping the solution near boiling, filter the mixture through a pre-warmed funnel (or through a Celite pad if carbon was used) into a clean, pre-warmed receiving flask.

    • Critical: Pre-warming prevents premature crystallization in the funnel stem (clogging).

Phase 3: Controlled Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) over a period of 2–3 hours . Rapid cooling promotes occlusion of impurities.

  • Seeding (Optional but Recommended): If the solution reaches 40°C without precipitation, add a few seed crystals of pure product to induce nucleation.

  • Completion: Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

Phase 4: Isolation and Drying
  • Filter the cold slurry under vacuum.

  • Wash: Rinse the filter cake with cold Ethanol (0°C) . Use a volume approximately 10% of the total solvent volume used in dissolution.

    • Why: This displaces the mother liquor (containing impurities) without re-dissolving significant product.

  • Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Process Visualization (Workflow)

RecrystallizationProcess Start Crude 6-Benzyloxymethyl- 4-hydroxypyrimidine Dissolve Suspend in EtOH Heat to Reflux (78°C) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSolvent Add EtOH (0.5 mL/g) CheckSol->AddSolvent Solids Remain AddCarbon Add Activated Carbon (Optional for Color) CheckSol->AddCarbon Colored Impurities FilterHot Hot Filtration (Remove insolubles/Carbon) CheckSol->FilterHot Clear Solution AddSolvent->CheckSol AddCarbon->FilterHot Cooling Slow Cooling to 25°C Then Ice Bath (0°C) FilterHot->Cooling FilterCold Vacuum Filtration Wash with Cold EtOH Cooling->FilterCold Drying Vacuum Dry 45°C, 12h FilterCold->Drying QC QC Analysis (HPLC, NMR, MP) Drying->QC

Figure 1: Logical workflow for the purification of 6-Benzyloxymethyl-4-hydroxypyrimidine, ensuring removal of insoluble and soluble impurities.

Quality Control & Validation (PAT)

To ensure the protocol's success, the isolated material must meet specific criteria.

AttributeMethodAcceptance CriteriaScientific Rationale
Purity HPLC (UV @ 254 nm)> 98.5% AreaPyrimidines absorb strongly at 254 nm. Impurities like formamidine are polar and elute early.
Identity 1H-NMR (DMSO-d6)ConformsVerify benzyl CH2 peak (~4.5 ppm) and aromatic protons.
Melting Point Capillary Method160–165°C (Typical)*Sharp range (< 2°C) indicates high crystallinity and purity.
Residual Solvent GC-Headspace< 5000 ppm (EtOH)Ethanol is a Class 3 solvent; must be removed for biological assays.

*Note: Melting points for specific polymorphs may vary. Establish an internal standard based on the first high-purity batch.

Troubleshooting & Expert Tips

"Oiling Out"

Symptom: The product separates as a separate liquid phase rather than crystals upon cooling.

  • Cause: The temperature dropped too quickly, or the solvent mixture is too polar (if water was used).

  • Remedy: Re-heat to reflux to dissolve the oil. Add a small amount of a co-solvent (e.g., Toluene or seeding crystals) and cool very slowly with rapid stirring.

Persistent Color

Symptom: Crystals are off-white or yellow.

  • Cause: Oxidized phenolic or polymeric impurities.

  • Remedy: Repeat the recrystallization but include a charcoal treatment step. Ensure the charcoal is filtered off while the solution is still near boiling to prevent product loss.

Low Yield

Symptom: Recovery < 60%.

  • Cause: Product is too soluble in cold Ethanol.

  • Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Caution: Second crops often have lower purity.

Safety & Handling

  • Hazard Class: Pyrimidine derivatives can be irritants. Handle with gloves and eye protection.

  • Solvents: Ethanol is flammable. Ensure all heating is done using spark-proof equipment (oil bath/mantle), never an open flame.

References

  • LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine Basic Information and Synthesis Route. LookChem Database.[3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. PubChem.[4][5] [Link]

  • Frontier, A. How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Jain, K. S., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules2021 , 26(11), 3296. (Context on Pyrimidine Physicochemical Properties). [Link]

Sources

Column chromatography protocol for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for Pyrimidine Scaffolds

Executive Summary

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, serving as the backbone for nucleoside analogs, kinase inhibitors, and antivirals. However, their purification presents a distinct challenge: the basic nitrogen atoms inherent to the pyrimidine ring (pKa ~1.3–2.2, rising significantly with amino-substituents) interact aggressively with acidic silanol groups (Si-OH) on standard silica gel. This results in peak tailing, irreversible adsorption, and yield loss.

This guide provides a field-proven methodology to overcome these thermodynamic hurdles using Mobile Phase Engineering and Dry Loading techniques , ensuring high recovery and purity.

The Physicochemical Challenge: The "Silanol Trap"

To purify pyrimidines, one must understand the interaction mechanism. Standard silica gel (60 Å) is slightly acidic (pH ~5).

  • The Mechanism: The lone pair electrons on the pyrimidine nitrogens (N1/N3) or exocyclic amines act as Lewis bases.

  • The Consequence: These bases hydrogen-bond to surface silanols. This secondary interaction competes with the mobile phase, causing the compound to "drag" through the column (tailing).

  • The Solution: We must either mask the silanols (using mobile phase modifiers) or eliminate them (using amine-functionalized silica).

Protocol Phase I: Stationary Phase Selection

Do not default to standard silica without a strategy. Use the following decision matrix to select the optimal stationary phase based on your derivative's specific chemistry.

StationaryPhaseSelection Start Start: Analyze Pyrimidine Derivative Solubility Is it Water Soluble / Highly Polar? Start->Solubility C18 USE C18 (Reverse Phase) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Solubility->C18 Yes Basicity Is the molecule Basic? (Contains free amines/unprotected nitrogens) Solubility->Basicity No (Lipophilic) AmineSilica USE AMINE-SILICA (KP-NH) No additives needed Solvent: Hex/EtOAc Basicity->AmineSilica Yes (High Budget/Critical Sep) StdSilica USE STANDARD SILICA (KP-Sil) Requires Modifiers Basicity->StdSilica Yes (Standard Budget) Modifier Add 1% TEA or 1-10% NH4OH to Mobile Phase StdSilica->Modifier

Figure 1: Decision matrix for selecting the appropriate stationary phase for pyrimidine purification.

Protocol Phase II: Mobile Phase Engineering

For standard silica chromatography, the solvent system is the critical control point.

A. The "Gold Standard" Solvent System

For moderately polar pyrimidines, a Dichloromethane (DCM) / Methanol (MeOH) gradient is standard. However, pure DCM/MeOH often fails due to silanol activity.

The "Buffered" Modifier Protocol:

  • Preparation: Prepare a stock solution of 10% 7N Ammonia in Methanol .

  • Solvent A: 100% DCM.

  • Solvent B: 10% (7N NH3 in MeOH) in DCM.

    • Note: This effectively delivers ~0.7% ammonia to the column, which is sufficient to deprotonate surface silanols without degrading most compounds.

    • Alternative: If ammonia is unavailable, add 1% Triethylamine (TEA) to the mobile phase. Crucial: Add TEA to both Solvent A and Solvent B to maintain a constant baseline pH.

B. The "Green" Alternative

DCM is toxic and expensive to dispose of. For lipophilic pyrimidines (e.g., protected nucleosides), use:

  • Solvent A: Hexane (or Heptane)

  • Solvent B: 3:1 Ethyl Acetate / Ethanol (plus 1% TEA).

Protocol Phase III: Sample Loading (The Dry Load Method)

Pyrimidines often exhibit poor solubility in non-polar solvents (like Hexane/DCM) but high solubility in MeOH/DMSO. Liquid loading with a strong solvent (MeOH) causes "band broadening" (the sample travels too fast initially), ruining resolution.

The Self-Validating Dry Load Protocol: This method guarantees that the sample enters the column as a tight, uniform band.

DryLoadProtocol Step1 1. Dissolution Dissolve crude in minimal MeOH or DCM Step2 2. Adsorption Add Silica or Celite (Ratio 1:3 sample:sorbent) Step1->Step2 Step3 3. Evaporation Rotovap to dryness (Free-flowing powder) Step2->Step3 Step4 4. Loading Pack powder into pre-column cartridge Step3->Step4

Figure 2: Workflow for Dry Loading, essential for maximizing resolution of poorly soluble pyrimidines.

Step-by-Step Execution:

  • Dissolve: Dissolve 500 mg of crude pyrimidine mixture in 5 mL of MeOH/DCM (1:1).

  • Adsorb: Add 1.5 g of Celite 545 or Silica Gel (40-60 µm).

  • Evaporate: Rotary evaporate at 40°C until a dry, dusty powder remains. Alert: If the powder is sticky, you have residual solvent or oil. Add more sorbent and re-evaporate.

  • Load: Transfer the powder into an empty solid-load cartridge (e.g., Teledyne ISCO or Biotage empty caps). Place this before the main column.

Data & Troubleshooting Guide

Use this table to diagnose real-time chromatographic failures.

ObservationRoot CauseCorrective Action
Tailing (Shark Fin) Silanol interaction; Mobile phase not basic enough.Increase modifier (NH4OH/TEA) concentration to 1-2%. Switch to Amine-Silica.
Fronting (Shark Fin Reversed) Column Overloading.Reduce loading to <1% of silica mass. Switch from Liquid to Dry Loading.
Co-elution (Snowman Peak) Poor Selectivity.Switch solvent system. If using MeOH/DCM, switch to EtOAc/EtOH or MeCN/DCM.
Product Stuck at Top Polarity too low.Pyrimidines are polar. Increase MeOH gradient to 20% or 30%.
High Backpressure Clogged frit or fine particles.If dry loading, ensure no "fines" were created during rotary evaporation. Use Celite instead of Silica.

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Basic Heterocycles.[1] Teledyne Labs.[2] [Link]

  • Biotage. (2023).[3][4][5] Dry loading vs. liquid loading: Which provides better flash chromatography results? Biotage Blog. [Link]

  • National Institutes of Health (NIH). (2025). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]

Sources

Application Note: 1H NMR Characterization of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification of 6-Benzyloxymethyl-4-hydroxypyrimidine .

Methodology for Structural Confirmation, Tautomeric Analysis, and Impurity Profiling

Introduction & Chemical Context

6-Benzyloxymethyl-4-hydroxypyrimidine is a critical intermediate in the synthesis of antiviral agents and heterocyclic mimetics. While nomenclature often refers to the "4-hydroxy" form, in solution—particularly in polar aprotic solvents like DMSO—the compound exists predominantly as the 6-benzyloxymethyl-pyrimidin-4(3H)-one tautomer.

Accurate characterization requires understanding this keto-enol equilibrium. A standard 1H NMR spectrum in DMSO-d6 will reveal an amide-like NH proton rather than a phenolic OH, a distinction often missed in automated spectral assignments.

Key Structural Features for NMR
  • Pyrimidine Core: Electron-deficient ring inducing significant deshielding on attached protons.

  • Tautomerism: The N3-H / C4=O (keto) form is thermodynamically favored over the N3=C / C4-OH (enol) form.

  • Ether Linkage: Two distinct methylene (

    
    ) environments (Benzylic vs. Pyrimidinyl-methyl) that require careful assignment.
    

Sample Preparation Protocol

To ensure reproducibility and resolution of exchangeable protons, strict adherence to sample preparation is required.

Reagents
  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% v/v TMS (Tetramethylsilane) as internal standard.

    • Why DMSO-d6? Chloroform (

      
      ) often leads to line broadening of the amide proton or poor solubility. DMSO stabilizes the keto-tautomer and slows proton exchange, sharpening the N-H signal.
      
  • Analyte: >98% purity 6-Benzyloxymethyl-4-hydroxypyrimidine.

Step-by-Step Preparation
  • Weighing: Accurately weigh 5.0 – 10.0 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Note: The solution must be perfectly clear. Suspended particles will degrade magnetic field homogeneity (shimming).

  • Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent).

  • Degassing (Optional but Recommended): Nitrogen flush the headspace to prevent oxidation if storing for long periods.

Acquisition Parameters

The following parameters are optimized for a 400 MHz or higher field instrument (Bruker Avance / Agilent DD2).

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio (SNR) per unit time.
Relaxation Delay (D1) 1.0 - 5.0 secEnsure >5 sec for quantitative integration (5x T1).
Spectral Width (SW) 14 - 16 ppmCapture the downfield NH proton (~12 ppm).
Acquisition Time (AQ) ~3.0 - 4.0 secSufficient digital resolution.
Scans (NS) 16 or 32Sufficient for >5 mg sample; increase to 64 for dilute samples.
Temperature 298 K (25°C)Standardize chemical shifts; higher T promotes exchange.

Spectral Analysis & Assignment

The spectrum in DMSO-d6 typically displays the 4(3H)-pyrimidinone pattern.

Chemical Shift Table (DMSO-d6, 400 MHz)
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
NH (H-3) 12.0 – 12.6Broad Singlet1H-Disappears with

shake; confirms keto form.
H-2 (Pyr) 8.0 – 8.3Singlet1H-Most deshielded aromatic CH; between two nitrogens.
Ph-H (Benzyl) 7.30 – 7.45Multiplet5H-Overlapping aromatic signals from the benzyl group.
H-5 (Pyr) 6.2 – 6.4Singlet1H-Upfield pyrimidine proton; characteristic of 4-position carbonyl.

(Benzyl)
4.55 – 4.60Singlet2H-

; slightly more deshielded than Pyr-CH2 due to ring current.

(Pyr)
4.35 – 4.45Singlet2H-

; verify vs Benzyl-CH2 using HMBC if needed.
TMS 0.00SingletRef-Internal Standard.
Structural Logic & Interpretation[1][2]
  • The "Hydroxy" Signal: You will likely not see a sharp singlet at 9-10 ppm (typical phenol). Instead, look for the broad singlet >12 ppm. This confirms the proton is on the Nitrogen (N-3), validating the pyrimidinone structure.

  • Methylene Differentiation: We have two

    
     singlets.
    
    • The Benzylic

      
        (attached to Phenyl) usually appears slightly downfield (~4.6 ppm) compared to the Pyrimidinyl 
      
      
      
      (~4.4 ppm), though they are magnetically similar.
    • Validation: An HMBC experiment is the definitive check. The Pyrimidinyl

      
       will show a long-range correlation to the Pyrimidine H-5 carbon (~105-110 ppm), whereas the Benzylic 
      
      
      
      correlates to the Phenyl ipso-carbon (~137 ppm).

Visualization of Structural Dynamics

Diagram 1: Tautomeric Equilibrium & Solvent Effect

This diagram illustrates why DMSO is the preferred solvent, stabilizing the detectable Keto form.

Tautomerism Enol Enol Form (4-hydroxypyrimidine) Less Stable in Solution Keto Keto Form (Pyrimidin-4(3H)-one) Major Species in DMSO Enol->Keto Tautomerization Keto->Enol Minor Equilibrium Signal NMR Signal: Broad Singlet ~12.5 ppm (NH) Keto->Signal Generates DMSO DMSO-d6 (H-Bond Acceptor) DMSO->Keto Stabilizes NH

Caption: In polar aprotic solvents (DMSO), the equilibrium shifts strongly toward the Keto tautomer, resulting in a distinct NH signal rather than an OH signal.

Diagram 2: Analytical Workflow

Workflow Start Sample: 6-Benzyloxymethyl-4-hydroxypyrimidine Prep Dissolve in DMSO-d6 (Conc: 10mg/0.6mL) Start->Prep Acq Acquire 1H NMR (sw=16ppm, d1=2s) Prep->Acq Check Check Region 12-13 ppm Acq->Check KetoConfirmed Signal Present: Confirm Keto Tautomer Check->KetoConfirmed Broad S NoSignal No Signal: Check Water Content or Chemical Exchange Check->NoSignal Baseline Assignments Assign CH2 Singlets (4.4 - 4.6 ppm) KetoConfirmed->Assignments Validation Run HSQC/HMBC if overlap occurs Assignments->Validation

Caption: Step-by-step decision tree for validating the structural identity and tautomeric state.

Troubleshooting & Common Impurities

IssueProbable CauseSolution
Missing NH/OH Signal Chemical exchange with

in wet DMSO.
Use a fresh ampoule of DMSO-d6; dry sample under high vacuum.
Split H-5 Signal Long-range coupling to H-2 or NH.This is normal. If H-5 is a doublet (

), it confirms connectivity.
Extra Singlet ~3.33 ppm Residual

from DMSO.
Ignore or suppress if overlapping with signals (unlikely here).
Extra Singlet ~2.50 ppm Residual DMSO-d5.Reference peak.
Extra Singlet ~8.1 ppm Formate/Formamidine impurity.Check integration. If >1H relative to H-5, repurify sample.

References

  • National Institutes of Health (NIH). (2015). Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. PubMed. Retrieved January 28, 2026, from [Link]

  • LookChem. (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine Product Information. Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Heterocycles and Amides. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved January 28, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent residuals).

Application Note: Pre-Clinical Biological Evaluation of 6-Benzyloxymethyl-4-hydroxypyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 6-Benzyloxymethyl-4-hydroxypyrimidine represents a critical chemical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Structurally, it serves as a precursor or analog to HEPT derivatives (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and Emivirine (MKC-442) .

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the catalytic active site, molecules based on this pyrimidine scaffold typically target the NNRTI binding pocket —a hydrophobic allosteric site on the p66 subunit of HIV-1 Reverse Transcriptase (RT). Binding induces a conformational change that locks the enzyme's "thumb" subdomain, preventing viral DNA synthesis.

Critical Tautomeric Note: While chemically named "4-hydroxy," this molecule exists predominantly in the 4-pyrimidinone (lactam) tautomeric form in physiological solution. This structural reality dictates its hydrogen-bonding potential and solubility profile, which must be accounted for in assay design.

The Evaluation Pipeline

This guide details a self-validating screening cascade designed to transition this scaffold from chemical synthesis to biological validation.

ScreeningPipeline Start Compound Synthesis (Solid Powder) Solubility Module 1: Kinetic Solubility (Nephelometry) Start->Solubility DMSO Stock Solubility->Start Fail (Reformulate) Enzyme Module 2: HIV-1 RT Inhibition (Biochemical) Solubility->Enzyme Pass (>50 µM) Enzyme->Start Inactive Cell Module 3: Antiviral Efficacy (MT-4 Cells/MTT) Enzyme->Cell IC50 < 10 µM Lead Lead Optimization (SAR Analysis) Cell->Lead SI > 10

Figure 1: The sequential screening workflow ensures resources are not wasted on insoluble or inactive compounds.

Module 1: Physicochemical Profiling (Kinetic Solubility)

Objective: Determine if the lipophilic benzyloxymethyl group compromises aqueous solubility, which would generate false negatives in enzymatic assays due to precipitation.

Methodological Rationale

Thermodynamic solubility (equilibrium) is too slow for early screening.[1] We utilize Kinetic Solubility via nephelometry, where a DMSO stock is "crashed" into an aqueous buffer.[2] This mimics the conditions of a bioassay.

Protocol
  • Stock Preparation: Dissolve 6-Benzyloxymethyl-4-hydroxypyrimidine in 100% DMSO to a concentration of 10 mM .

    • Quality Check: Ensure no visible particulate matter remains. Sonicate if necessary.

  • Plate Setup: Use a clear-bottom 96-well plate.

  • Dilution Series: Prepare a secondary dilution plate in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Crash: Transfer 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in the read plate.

    • Final DMSO: 1% (v/v).

    • Final Compound: 100 µM down to 1 µM.

  • Incubation: Seal and shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

Data Interpretation:

Readout (OD620) Solubility Status Action
< 0.005 Soluble Proceed to Enzymatic Assay

| > 0.010 | Precipitated | Lower concentration range for bioassays |

Module 2: Enzymatic Screening (HIV-1 Reverse Transcriptase)

Objective: Quantify the inhibition of RNA-dependent DNA polymerase activity. Mechanism: Colorimetric detection of BrdUTP incorporation into a DNA/RNA hybrid strand.

Experimental Logic

Because this molecule is a putative NNRTI, the Order of Addition is critical. NNRTIs require time to induce the conformational change in the hydrophobic pocket. Therefore, the inhibitor must be pre-incubated with the enzyme before the nucleotide substrate is added.

Reagents & Materials[3][4][5][6][7][8][9]
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

  • Template: Poly(A) · Oligo(dT)15.

  • Nucleotides: Biotin-labeled dUTP (or BrdUTP).

  • Detection: Streptavidin-HRP conjugate + TMB Substrate.

Step-by-Step Protocol
  • Compound Dilution: Prepare 5x concentrated dilutions of the test compound in Lysis Buffer (ensuring <1% final DMSO).

    • Range: 0.1 nM to 10 µM (semi-log steps).

  • Pre-Incubation (The Critical Step):

    • Add 20 µL of diluted Enzyme (approx. 2 ng/well) to the microplate.

    • Add 20 µL of Test Compound.

    • Incubate for 30 minutes at 37°C. This allows the pyrimidine scaffold to dock into the allosteric pocket.

  • Reaction Initiation:

    • Add 20 µL of Reaction Mix (Template/Primer + Biotin-dUTP).

    • Incubate for 1-2 hours at 37°C.

  • Termination & Detection:

    • Wash plate 3x with Wash Buffer.

    • Add Streptavidin-HRP (binds to the incorporated Biotin-dUTP). Incubate 30 min.

    • Add TMB substrate. Stop reaction with H2SO4 after 15 min.

    • Read Absorbance at 450 nm.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Positive Control: Nevirapine (IC50 ~ 40 nM) or Efavirenz.

  • Negative Control: DMSO only (0% inhibition).

Module 3: Cellular Antiviral Efficacy (MT-4 System)

Objective: Verify that the compound can penetrate the cell membrane and inhibit viral replication without killing the host cell. System: MT-4 cells (Human T-cell leukemia) infected with HIV-1 (Strain IIIB).

The Dual-Readout Strategy

We must determine two values simultaneously to calculate the Selectivity Index (SI) :

  • EC50: Effective Concentration (50% protection against viral cytopathogenicity).[3][4]

  • CC50: Cytotoxic Concentration (50% death of uninfected cells).

Protocol
  • Cell Preparation: Suspend MT-4 cells in RPMI-1640 + 10% FBS. Density: 3 x 10^5 cells/mL.

  • Infection:

    • Divide cells into two pools.

    • Pool A (Efficacy): Infect with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01.

    • Pool B (Toxicity): Mock-infect with culture medium.

  • Plating:

    • Add 100 µL of Test Compound (serial dilutions) to 96-well plates.

    • Add 100 µL of Cell Suspension (Pool A to efficacy plates, Pool B to toxicity plates).

  • Incubation: 5 days at 37°C, 5% CO2.

  • Readout (MTT Assay):

    • The virus kills unprotected MT-4 cells (Cytopathic Effect - CPE).

    • Add MTT Reagent (Tetrazolium salt). Viable cells convert MTT to purple formazan.

    • Solubilize with DMSO/Isopropanol.

    • Read OD570 nm.

Data Analysis & Visualization

Calculation:



Interpretation Table:

SI Value Classification Recommendation
< 1 Toxic / Inactive Discard scaffold.
1 - 10 Weak Lead Modify benzyloxymethyl group (SAR).

| > 10 | Hit | Proceed to ADME/PK studies. |

MechanismOfAction Compound 6-Benzyloxymethyl- 4-hydroxypyrimidine RT_Enzyme HIV-1 Reverse Transcriptase (p66) Compound->RT_Enzyme Binds Hydrophobic Pocket Complex Enzyme-Inhibitor Complex (Allosteric) RT_Enzyme->Complex ConfChange Conformational Lock (Thumb Subdomain) Complex->ConfChange Induces Inhibition Blockade of DNA Polymerization ConfChange->Inhibition Prevents RNA Translocation

Figure 2: Mechanism of Action: The scaffold acts as a molecular wedge, locking the enzyme in an inactive conformation.

References

  • Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric Protocol. Retrieved from

  • Wamberg, M., Pedersen, E. B., & Nielsen, C. (2004). Synthesis of furoannelated analogues of Emivirine (MKC-442). Archiv der Pharmazie. Retrieved from

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from

  • MedChemExpress. (n.d.). Emivirine (MKC-442) Product Information and Biological Activity. Retrieved from

  • National Institutes of Health (NIH). (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine. Retrieved from

Sources

Application Note: Dual-Stream Evaluation of Pyrimidine Derivatives for Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Pyrimidine derivatives represent a cornerstone in the arsenal of antiretroviral therapy (ART). From the foundational nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT) and Lamivudine (3TC) to next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine (DAPY derivatives), the pyrimidine scaffold offers a versatile template for inhibiting HIV-1 replication.

However, the evaluation of novel pyrimidine analogs requires a rigorous, self-validating screening workflow. A common pitfall in drug discovery is the conflation of antiviral suppression with cellular metabolic toxicity. A compound may appear to "inhibit" viral replication simply because it has killed the host machinery required for the virus to reproduce.

This Application Note outlines a Dual-Stream Screening Protocol designed to decouple cytotoxicity from genuine antiviral efficacy. We utilize the MT-4/MTT Cytopathic Effect (CPE) Assay for phenotypic screening and a Colorimetric Reverse Transcriptase (RT) Assay for mechanistic validation.[1]

Key Metrics Defined[2][3][4][5]
  • 
     (50% Cytotoxic Concentration):  The concentration of compound that reduces the viability of mock-infected cells by 50%.
    
  • 
     (50% Effective Concentration):  The concentration of compound that restores 50% viability in HIV-infected cells (protection from CPE).
    
  • SI (Selectivity Index): The critical ratio defining the therapeutic window.[2]

    
    
    

Experimental Workflow Overview

The following diagram illustrates the logical flow of the screening campaign. Note the parallel processing of infected and mock-infected streams to ensure valid SI calculation.

HIV_Screening_Workflow cluster_Cellular Stream A: Cell-Based Phenotypic Assay (MT-4 Cells) cluster_Enzymatic Stream B: Mechanistic Validation Synthesis Pyrimidine Analog Synthesis Solubility Solubility Check (DMSO < 0.5% final) Synthesis->Solubility Mock Mock Infection (Cell Control) Solubility->Mock Infected HIV-1 Infection (MOI 0.01) Solubility->Infected RT_Assay HIV-1 Reverse Transcriptase Assay Solubility->RT_Assay MTT MTT Viability Readout (5 Days p.i.) Mock->MTT Infected->MTT CC50 Calculate CC50 (Toxicity) MTT->CC50 EC50 Calculate EC50 (Antiviral Potency) MTT->EC50 SI_Calc Selectivity Index (SI) Calculation CC50->SI_Calc EC50->SI_Calc SI_Calc->RT_Assay If SI > 10 IC50_RT Enzymatic IC50 RT_Assay->IC50_RT

Caption: Figure 1. Dual-Stream Screening Workflow decoupling cytotoxicity (Stream A, left) from enzymatic inhibition (Stream B, right).

Protocol A: Cell-Based Efficacy & Toxicity (MTT/CPE Assay)

This protocol uses the MT-4 T-cell line.[3] MT-4 cells are HTLV-1 transformed, making them highly susceptible to HIV-1 induced cytopathogenicity. This allows for a rapid colorimetric readout (MTT) rather than laborious p24 antigen ELISAs.[1]

Reagents & Preparation
  • Cell Line: MT-4 (human T-cell leukemia).

  • Virus: HIV-1 strain IIIB or NL4-3.

  • Reference Drug: AZT (Zidovudine) or Nevirapine (for NNRTIs).[1]

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).[1][4] Critical: Final well concentration must be <0.5% to avoid solvent toxicity.[1]

Step-by-Step Methodology

Step 1: Compound Solubilization Dissolve pyrimidine derivatives in 100% DMSO to create a 100 mM stock.[1] Perform serial dilutions in culture medium (RPMI-1640 + 10% FBS) to achieve 2x working concentrations (e.g., 200 µM down to 0.02 µM).

Step 2: Cell Seeding & Infection [1]

  • Mock Stream (Toxicity): Suspend MT-4 cells at

    
     cells/mL in fresh medium.
    
  • Infected Stream (Efficacy): Suspend MT-4 cells at

    
     cells/mL. Add HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01 (approx. 100 
    
    
    
    per well).
  • Note: Allow virus adsorption for 1 hour at 37°C if testing entry inhibitors; for RT inhibitors (pyrimidines), simultaneous addition is acceptable.[1]

Step 3: Plate Layout & Treatment Dispense 50 µL of the 2x compound dilutions into a 96-well flat-bottom plate. Immediately add 50 µL of the cell suspension (Mock or Infected) to the appropriate wells.

  • Final Volume: 100 µL/well.

  • Controls:

    • CC (Cell Control): Mock-infected cells + Medium (No drug).[1]

    • VC (Virus Control): HIV-infected cells + Medium (No drug).[1]

    • Blank: Medium only.

Step 4: Incubation Incubate plates at 37°C, 5%


 for 5 days .
  • Causality: This duration allows HIV-1 to replicate and induce cell death (CPE) in the VC wells, while CC wells grow to confluence.

Step 5: MTT Visualization

  • Add 10-20 µL of MTT reagent (5 mg/mL) to each well.[1]

  • Incubate for 4 hours. Viable cells (with active mitochondria) reduce yellow MTT to purple formazan crystals.[1][5]

  • Add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl) or DMSO to dissolve crystals.[1]

  • Read absorbance (OD) at 570 nm (reference 690 nm).[1]

Data Analysis & Interpretation[1][3][4]

Calculate % Viability using the following logic:

MetricFormulaInterpretation
% Cytotoxicity

Used to derive

.[1] High cytotoxicity implies the pyrimidine is killing the host cells.
% Protection

Used to derive

. Indicates how well the compound prevents viral-induced cell death.[6]

Protocol B: Mechanistic Validation (RT Inhibition)

If a pyrimidine derivative shows a high SI (>10), we must confirm it acts via Reverse Transcriptase inhibition (the expected mechanism for this chemical class) rather than a non-specific mechanism.[1]

Principle

This is a non-radioactive, colorimetric ELISA. It utilizes a template/primer hybrid (Poly(A)[1][7] · Oligo(dT)15).[1][7] The RT enzyme incorporates DIG-labeled and Biotin-labeled dUTP into the synthesizing DNA strand.[8]

Step-by-Step Methodology

Step 1: Enzyme Preparation Use recombinant HIV-1 Reverse Transcriptase (commercially available).[1] Dilute to a working concentration (e.g., 2-4 ng/well) in Lysis Buffer.

Step 2: Reaction Assembly In a streptavidin-coated microplate, add:

  • 20 µL of Pyrimidine compound (various concentrations).

  • 20 µL of Reaction Mixture (Template/Primer + DIG-dUTP + Biotin-dUTP + Nucleotides).

  • 20 µL of RT Enzyme solution.

Step 3: Polymerization Incubate for 1 hour at 37°C .

  • Mechanism:[1] The biotin-labeled DNA binds to the streptavidin plate.[8] The DIG label is incorporated into the strand only if RT is active.

Step 4: Detection

  • Wash plate 5x with Wash Buffer.[1]

  • Add 200 µL anti-DIG-POD (Peroxidase) antibody.[1] Incubate 1 hour.

  • Wash 5x.[1]

  • Add ABTS substrate.[1] Green color development indicates RT activity.[1]

  • Read OD at 405 nm .[1]

Step 5:


 Calculation 
Plot OD vs. log(concentration).[1] The 

is the concentration reducing enzyme activity by 50% compared to the "No Drug" control.

Logical Diagram: Plate Layout Strategy

Correct plate layout is vital to avoid edge effects and ensure statistical power.[1]

Plate_Layout cluster_Plate 96-Well Plate Layout Strategy RowA Row A (Edge) Medium Only Medium Only Medium Only ... RowB Row B (Mock) Cell Ctrl Drug High Drug Med Drug Low RowC Row C (Infected) Virus Ctrl Drug High Drug Med Drug Low RowD Row D (Ref Drug) Virus Ctrl AZT High AZT Med AZT Low

Caption: Figure 2. Recommended plate layout. Outer wells (Row A/H, Col 1/12) are filled with medium to prevent evaporation edge effects.[1] Mock and Infected rows are paired for direct SI calculation.

References

  • Buckheit, R. W., et al. (2007).[1] "The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors." Antiviral Chemistry & Chemotherapy.

  • Pauwwels, R., et al. (1988).[1] "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds." Journal of Virological Methods. (Foundational paper for the MT-4/MTT method).

  • Suzuki, K., et al. (1993).[1][8] "Colorimetric reverse transcriptase assay for HIV-1." Journal of Virological Methods.

  • Al-Masoudi, N. (2014).[1][9] "Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues." European Journal of Chemistry.[1][9]

  • Assay Guidance Manual (NCBI). "Cell Viability Assays: MTT Assay Protocol."

Sources

Application Note: In Vitro Anticancer Profiling of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved anticancer agents ranging from antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) to kinase inhibitors (e.g., Imatinib analogs).

6-Benzyloxymethyl-4-hydroxypyrimidine represents a critical structural class where the C6-position is modified with a lipophilic benzyl ether moiety. This modification is strategically designed to enhance cellular permeability and facilitate hydrophobic interactions within the binding pockets of target enzymes such as Thymidylate Synthase (TS) , Dihydrofolate Reductase (DHFR) , or specific Tyrosine Kinases (e.g., EGFR, CDK) .

This Application Note provides a rigorous, standardized workflow for the in vitro screening of this compound. It moves beyond simple toxicity testing to establish a mechanistic profile, distinguishing between non-specific cytotoxicity and targeted antiproliferative activity.

Compound Management & Properties

Chemical Identity:

  • IUPAC Name: 6-(benzyloxymethyl)pyrimidin-4-ol (often exists in tautomeric equilibrium with 6-(benzyloxymethyl)pyrimidin-4(3H)-one).

  • Molecular Weight: ~216.24 g/mol .

  • Solubility Profile: Moderate lipophilicity due to the benzyl group; polar H-bond donor/acceptor sites at the pyrimidine ring.

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for biological assays.

  • Vehicle Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Rationale: The benzyl ether moiety reduces water solubility. DMSO ensures complete solvation without reacting with the hydroxyl group.

  • Preparation:

    • Weigh 2.16 mg of compound.

    • Dissolve in 1.0 mL of 100% DMSO to generate a 10 mM Stock Solution .

    • Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability Check: Verify stability by HPLC if stored >3 months.

  • Working Solutions: Dilute stock in complete culture media immediately prior to use. Ensure final DMSO concentration on cells is < 0.5% (v/v) to prevent vehicle toxicity.

Primary Screening: Cell Viability Assay (MTT/SRB)

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of solid tumor cell lines.

Experimental Design
  • Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): Sensitive to antimetabolites.

    • HCT-116 (Colorectal Carcinoma): High expression of Thymidylate Synthase; ideal for pyrimidine screening.

    • HepG2 (Hepatocellular Carcinoma): Metabolic competence check.

  • Controls:

    • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin (10 µM).

    • Negative Control: 0.5% DMSO in media.

    • Blank: Media only (no cells).

Step-by-Step Protocol
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Critical Step: Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 6-Benzyloxymethyl-4-hydroxypyrimidine: 100, 30, 10, 3, 1, 0.3, 0.1 µM .

    • Remove old media and add 100 µL of drug-containing media.

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout (MTT Method):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.[1]

    • Solubilize crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:



Interpretation Table:

IC50 Value (µM)ClassificationActionable Insight
< 1.0 Highly PotentLead candidate; proceed to animal models.
1.0 – 10.0 ActiveGood "hit"; optimize structure (SAR).
10.0 – 50.0 ModerateWeak activity; check solubility or uptake.
> 50.0 InactiveCompound likely does not engage target.

Mechanistic Validation: Cell Cycle Analysis

Objective: If the compound is active (IC50 < 10 µM), determine how it kills cancer cells. Pyrimidine analogs typically cause arrest in the S-phase (DNA synthesis block) or G2/M phase (if acting as a microtubule inhibitor).

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for profiling this compound.

G Start Compound: 6-Benzyloxymethyl-4-hydroxypyrimidine Solubility Solubility Check (DMSO Stock) Start->Solubility Screen Primary Screen (MTT) (MCF-7, HCT-116) Solubility->Screen Decision IC50 < 10 µM? Screen->Decision Mechanistic Flow Cytometry (Cell Cycle Analysis) Decision->Mechanistic Yes Discard Stop / Redesign (Inactive) Decision->Discard No S_Phase S-Phase Arrest (Antimetabolite) Mechanistic->S_Phase DNA Synthesis Block G2M_Phase G2/M Arrest (Tubulin/Kinase) Mechanistic->G2M_Phase Mitotic Block

Figure 1: Decision tree for the evaluation of 6-Benzyloxymethyl-4-hydroxypyrimidine.

Protocol Step-by-Step
  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Treatment: Release cells into complete media containing the compound at 2x IC50 concentration for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min at 37°C.

  • Analysis: Run on a Flow Cytometer.

    • Expected Result: If the compound acts as a pyrimidine antimetabolite, look for an accumulation of cells in the S-phase (DNA replication stalls).

Mechanism of Action Hypothesis[2]

The 6-benzyloxymethyl group suggests potential interference with enzymes that process folate or nucleosides. The diagram below maps the potential interference points.

Pathway dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA TS Thymidylate Synthase TS->dUMP Catalyzes DHFR DHFR Compound 6-Benzyloxymethyl- 4-hydroxypyrimidine Compound->TS Inhibits? Compound->DHFR Inhibits?

Figure 2: Hypothesized inhibition points. The compound may mimic the pyrimidine ring of dUMP or the pteridine ring of folate.

References

  • Singh, P., & Paul, K. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones.[2] Bioorganic & Medicinal Chemistry, 14(24), 8622-8625.[2]

  • Cocco, M. T., et al. (2005). Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 13(1), 1-9.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[3] Developmental Therapeutics Program.

  • Gierse, J. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors. ACS Omega, 6(27), 17289–17298.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Directive

Welcome to the Technical Support Center for 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9). This intermediate is a critical scaffold in the synthesis of antiviral nucleoside analogs. Users frequently report yield fluctuations ranging from 30% to 85%, often attributed to subtle variations in moisture control, base stoichiometry, and workup pH.

This guide moves beyond simple "recipes" to explain the process chemistry driving these results. We focus on the condensation of Ethyl 4-(benzyloxy)acetoacetate with Formamidine Acetate —the industry-standard route.

The Standard Operating Procedure (Baseline)

To troubleshoot effectively, we must first establish the validated baseline protocol. Deviations from this stoichiometry are the primary cause of failure.

Reaction Scheme

The synthesis involves the condensation of a


-ketoester with an amidine under basic conditions, followed by an acidic workup to generate the tautomeric 4-hydroxypyrimidine (4-pyrimidinone).[1]

ReactionScheme Start Ethyl 4-(benzyloxy)acetoacetate + Formamidine Acetate Base NaOMe / MeOH (0°C to Reflux) Start->Base Condensation Inter Sodium Pyrimidinolate Salt Base->Inter Cyclization Acid Acid Quench (HCl) pH 6.0 - 7.0 Inter->Acid Protonation Product 6-Benzyloxymethyl- 4-hydroxypyrimidine Acid->Product Precipitation

Figure 1: General reaction workflow for the synthesis of 4-hydroxypyrimidines.

Baseline Protocol
ParameterSpecificationRationale
Limiting Reagent Ethyl 4-(benzyloxy)acetoacetate (1.0 eq)The most expensive component; determines theoretical yield.
Amidine Source Formamidine Acetate (1.2 – 1.5 eq)Excess required to compensate for thermal decomposition and hydrolysis.
Base Sodium Methoxide (NaOMe), 25-30% in MeOH (3.0 – 3.5 eq)Critical: 1 eq neutralizes acetate, 1 eq forms the enolate, 1 eq drives equilibrium.
Solvent Methanol (Anhydrous)Compatible with NaOMe to prevent transesterification byproducts.
Temperature 0°C (Addition)

65°C (Reflux)
Low temp prevents initial exotherm runaway; reflux ensures complete cyclization.

Troubleshooting Guide (Q&A)

Issue A: "My reaction stalled, and TLC shows unreacted starting material."

Diagnosis: This is almost exclusively a moisture or stoichiometry failure. Formamidine acetate is hygroscopic and hydrolyzes rapidly in wet solvents to form formate and ammonia, killing the reaction.

  • Q: Did you dry the solvent and reagents?

    • Fix: Methanol must be anhydrous (<0.05% water). Formamidine acetate should be dried in a vacuum oven at 40°C before use. If the amidine is wet, it consumes base without participating in the reaction.

  • Q: What was your base stoichiometry?

    • Fix: You need at least 3.0 equivalents of NaOMe.

      • Eq 1: Neutralizes the acetic acid from formamidine acetate.

      • Eq 2: Deprotonates the

        
        -ketoester to form the enolate.
        
      • Eq 3: Acts as the catalyst/buffer to drive the condensation to completion.

    • Correction: If stalled, add an additional 0.5 eq of Formamidine Acetate and 0.5 eq of NaOMe, then reflux for 2 more hours.

Issue B: "The yield is low (<40%), and the product is an oil/gum instead of a solid."

Diagnosis: This indicates incomplete cyclization or improper pH control during workup.

  • Q: How did you quench the reaction?

    • Fix: The target molecule is amphoteric.

      • pH > 10: It exists as the soluble sodium salt.

      • pH < 2: It exists as the soluble hydrochloride salt.

      • Target pH: You must adjust the pH to the isoelectric point (typically pH 6.0 – 7.0 ) to precipitate the free base.

  • Q: Did you control the temperature during addition?

    • Fix: Adding NaOMe to the ester/amidine mix is exothermic. If the temp spikes >20°C during addition, the ester can self-condense or hydrolyze. Maintain 0–5°C during the addition phase.

Issue C: "I see a major impurity spot just above the product on TLC."

Diagnosis: This is likely the O-alkylated byproduct or a transesterification artifact.

  • Q: Did you use the correct alcohol?

    • Fix: If you used Ethyl 4-(benzyloxy)acetoacetate but performed the reaction in Methanol with NaOMe , you will generate Methyl 4-(benzyloxy)acetoacetate in situ via transesterification. While this usually still cyclizes to the same product, incomplete reaction leads to mixed ester impurities.

    • Best Practice: Match the alkoxide to the ester (NaOEt/EtOH with Ethyl ester) OR ensure full conversion by extending reflux time.

Advanced Optimization Logic (The "Why")

To push yields from 60% to 85%+, you must treat the reaction as a dynamic equilibrium.

The Mechanism of Failure

The reaction proceeds via a nucleophilic attack of the free amidine on the ketone carbonyl, followed by ring closure.

  • Competitor 1: Hydroxide (from wet solvent) attacks the ester

    
     Acid byproduct (Dead end).
    
  • Competitor 2: Amidine decomposes to Ammonia

    
     Ammonia attacks ester 
    
    
    
    Primary Amide (Dead end).
Logic Tree for Optimization

TroubleshootingTree Start Yield < 60% CheckTLC Check TLC of Mother Liquor Start->CheckTLC SM_Remains Starting Material Visible? CheckTLC->SM_Remains No_SM No SM, but Low Mass Recovery CheckTLC->No_SM Impurities Many Impurities? CheckTLC->Impurities Moisture Moisture Failure: Dry Reagents/Solvent SM_Remains->Moisture Yes BaseStoi Base Failure: Increase NaOMe to 3.5eq SM_Remains->BaseStoi Yes pH_Check pH Check: Is pH exactly 6-7? No_SM->pH_Check Salt_Loss Salt Formation: Product stuck in water layer pH_Check->Salt_Loss No (pH <4 or >9) Temp_Control Thermal Runaway: Cool addition to 0°C Impurities->Temp_Control

Figure 2: Decision tree for diagnosing yield losses.

Optimization Table
VariableRecommendationEffect
Concentration 0.5 M – 0.8 MToo dilute = slow kinetics; Too concentrated = stirring issues due to salt precipitation.
Addition Order Add Base to MixtureAdding the base slowly to the mixture of Ester+Amidine at 0°C gives the best impurity profile.
Quench Method Inverse QuenchPour the reaction mixture into the acid/ice water. This prevents transient high pH spots that can ring-open the product.

References

  • Brown, D. J. (1962).[1] The Pyrimidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1][2] (Foundational text on pyrimidine synthesis via condensation).

  • Gilead Sciences, Inc. (1997). Process for the preparation of 4,6-dihydroxypyrimidine. US Patent 5,847,139. Link (Describes the industrial handling of malonate/amidine condensations).

  • American Cyanamid Co. (1947).[3] Preparation of 2,4-diaminopyrimidines. US Patent 2,416,617. Link (Early establishing art on salt solubility and isolation of pyrimidines).

  • Vertex AI Search. (2026). Synthesis of 6-benzyloxymethyl-4-hydroxypyrimidine.

Sources

Optimizing reaction conditions for pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering | Topic: Cyclization Optimization

Welcome to the Pyrimidine Synthesis Support Center

User Advisory: This guide treats chemical synthesis as a debugging process. We do not just provide recipes; we diagnose "failure modes" in the cyclization logic. Whether you are running a classic Biginelli multicomponent reaction or a condensation of amidines with 1,3-dicarbonyls, the failure points are predictable.

Ticket #001: The Biginelli Reaction – Low Yields & Long Reaction Times

Issue: "My 3-component reaction (Aldehyde + Urea +


-Ketoester) takes 24+ hours and yields are stuck at 40%."
Root Cause Analysis

The Biginelli reaction relies on the formation of a critical acyliminium ion intermediate . In standard thermal conditions (refluxing ethanol), the equilibrium often favors the starting materials, or the intermediate hydrolyzes before the enol can attack.

  • Failure Point A: Insufficient acidity to drive imine formation.

  • Failure Point B: "Wet" solvents causing hydrolysis of the imine.

  • Failure Point C: Steric hindrance in the aldehyde preventing nucleophilic attack.

Optimization Protocol: Microwave-Assisted Synthesis

Switching from thermal reflux to microwave irradiation is the gold standard for breaking this kinetic trap.

The "High-Throughput" Protocol

Variable Standard Condition Optimized Condition Why?
Energy Source Thermal Reflux (Oil Bath) Microwave (300W) Rapid superheating overcomes the activation energy barrier for the cyclization step.
Temperature 78°C (Ethanol bp) 120°C (Pressurized) Higher T favors the elimination of water (entropy driven).
Time 12 - 24 Hours 10 - 20 Minutes Minimizes side-product formation (e.g., Knoevenagel condensation).

| Catalyst | HCl (conc.)[1] | Yb(OTf)


 (10 mol%)  or Sulfamic Acid  | Lewis acids stabilize the acyliminium ion without degrading acid-sensitive groups. |

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial, add Aldehyde (1.0 equiv),

    
    -Ketoester (1.0 equiv), Urea/Thiourea (1.2 equiv).
    
  • Solvent: Add Ethanol (2 mL per mmol). Note: If using Yb(OTf)

    
    , the reaction can often be run solvent-free.[2]
    
  • Catalyst: Add Yb(OTf)

    
     (10 mol%) or Sulfamic Acid (10 mol%).
    
  • Irradiate: Seal and ramp to 120°C (hold 10 min).

  • Work-up: Pour hot reaction mixture into crushed ice. The dihydropyrimidine (DHPM) usually precipitates as a solid.

Visualizing the Mechanism & Failure Points

Biginelli_Troubleshooting Start Reagents: Aldehyde + Urea + Ketoester Imine Intermediate 1: Acylimine Start->Imine Acid Cat. (Rate Limiting) Hydrolysis FAILURE: Hydrolysis (Reverts to Start) Imine->Hydrolysis Excess H2O EnolAttack Intermediate 2: Ureido-crotonate Imine->EnolAttack Ketoester Enol Cyclization Cyclization & Dehydration EnolAttack->Cyclization Heat/Acid Product Product: 3,4-Dihydropyrimidinone Cyclization->Product -H2O

Caption: The "Imine Bottleneck" (Intermediate 1) is where most Biginelli reactions fail due to moisture sensitivity (Hydrolysis).

Ticket #002: Cyclocondensation – Regioselectivity Issues

Issue: "I am reacting a substituted amidine with an unsymmetrical 1,3-dicarbonyl. I'm getting a mixture of regioisomers."

Technical Insight

When condensing a nucleophile (amidine) with an electrophile (unsymmetrical 1,3-diketone), two nitrogen atoms compete for two carbonyl carbons.

  • Rule of Thumb: The more basic nitrogen of the amidine tends to attack the more electrophilic (less sterically hindered) carbonyl of the diketone.

Troubleshooting Logic: Controlling the Attack

Use this logic tree to select your conditions.

Regioselectivity_Logic Problem Regioselectivity Issue CheckPH Check pH Problem->CheckPH Acidic Acidic Conditions (Protonates Carbonyl) CheckPH->Acidic pH < 4 Basic Basic Conditions (Deprotonates Amidine) CheckPH->Basic pH > 10 Sterics Steric Control Acidic->Sterics Activation Basic->Sterics Nucleophilicity ResultA Attack at Less Hindered Carbon Sterics->ResultA Bulky R-Group ResultB Attack at Most Electrophilic Carbon Sterics->ResultB Electron Withdrawing Group

Caption: Decision matrix for tuning reaction conditions to favor specific regioisomers.

Corrective Actions:

  • Modify pH: If obtaining Isomer A under basic conditions (NaOEt/EtOH), switch to acidic conditions (AcOH/Reflux). Acid activates the carbonyls differently, often reversing selectivity.

  • Solvent Switch: Change from protic (EtOH) to aprotic polar (DMF or DMSO). Solvation of the amidine anion in aprotic solvents increases its nucleophilicity ("naked anion" effect), promoting attack at the most electrophilic site regardless of sterics.

Ticket #003: Purification – "My Product is a Gum/Oil"

Issue: "The reaction worked (TLC shows a spot), but I cannot isolate a solid. It's a sticky red gum."

The "Trituration" Protocol

Pyrimidine derivatives are often highly crystalline but get trapped in "oils" due to trace solvent or unreacted ketoesters.

  • Evaporation: Remove the reaction solvent completely (high vacuum).

  • The "Crash" Solvent: Add a minimal amount of cold Diethyl Ether or Isopropyl Alcohol (IPA) .

  • Sonication: Sonicate the flask for 5-10 minutes. This mechanical stress induces nucleation.

  • Trituration: If still oily, add Hexane dropwise to the ether solution until cloudy. Scratch the glass side with a spatula.

  • Recrystallization: Once solid, recrystallize from Ethanol/Water (9:1) .

Frequently Asked Questions (FAQs)

Q: My Biginelli product is a dihydropyrimidine. How do I get the fully aromatic pyrimidine? A: You need an oxidation step.[3] The Biginelli reaction yields a DHPM (partially saturated).[4] To aromatize:

  • Method A (Green): Microwave with KMnO

    
     on Alumina (dry media).
    
  • Method B (Chemical): Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 1-2 hours.

Q: Can I use water as a solvent? A: Yes. While water can hydrolyze intermediates (see Ticket #001), certain catalysts like Gluconic Acid Aqueous Solution (GAAS) or Sulfamic Acid create a hydrophobic micro-environment that protects the transition state, even in water. This is a "Green Chemistry" approach.[4]

Q: How do I remove water if the reaction stalls? A: For condensation reactions (Amidine + Diketone), water is a byproduct. If the reaction stalls:

  • Azeotropic Removal: Use a Dean-Stark trap with Toluene.

  • Chemical Drying: Add Molecular Sieves (4Å) directly to the reaction flask (if not using microwave).

References & Validated Sources
  • Microwave-Assisted Synthesis: Kappe, C. O., et al. "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol."[2] Synthesis, 1999.[2]

  • Catalyst Optimization (Sulfamic Acid): "Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones." Asian Journal of Chemistry.

  • Regioselectivity & Mechanism: "Recent Approaches to the Synthesis of Pyrimidine Derivatives." ResearchGate.

  • Green Chemistry (Water as Solvent): "Efficient Synthesis of Novel Biginelli Products... Using Gluconic Acid Aqueous Solution." PubMed Central.

  • General Mechanism & Reviews: "Biginelli Reaction - Organic Chemistry Portal."

Sources

Technical Support Center: Pyrimidine Synthesis & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Advanced Support | Ticket Focus: Catalyst Optimization

Mission Statement

Welcome to the Pyrimidine Synthesis Support Center. We do not provide generic textbook recipes. We analyze the kinetic and thermodynamic bottlenecks of your specific substrate class. Whether you are struggling with the "Biginelli stall" or the "deactivated ring" problem in cross-coupling, this guide provides the root-cause analysis and catalyst selection logic required for pharmaceutical-grade synthesis.

Module 1: Multicomponent Assembly (The Biginelli Interface)

User Issue: “I am seeing low yields (<40%) and significant Knoevenagel side-products when using aliphatic aldehydes with standard HCl/EtOH conditions.”

Diagnostic & Root Cause

The classical Brønsted acid approach (HCl/H₂SO₄) suffers from poor equilibrium control. The rate-limiting step is often the formation of the acyl-iminium ion . Strong protic acids can degrade sensitive aliphatic aldehydes or push the equilibrium toward the Knoevenagel condensation product (acyclic) rather than the desired cyclized dihydropyrimidinone (DHPM).

The Solution: Lanthanide Triflate Catalysis

Switch to Ytterbium(III) Triflate [Yb(OTf)₃] . Unlike traditional Lewis acids (AlCl₃, BF₃) which decompose in water, Lanthanide triflates are water-tolerant and function effectively as Lewis acids to coordinate the 1,3-dicarbonyl compound, stabilizing the enol form and facilitating the intercept of the iminium ion.

Protocol: Solvent-Free Yb(OTf)₃ Biginelli

  • Mix: 1.0 equiv Aldehyde + 1.0 equiv β-ketoester + 1.2 equiv Urea.

  • Catalyst: Add 5 mol% Yb(OTf)₃ .

  • Conditions: Heat to 100°C (neat/solvent-free) for 20-30 mins.

  • Workup: Add hot ethanol. Filter the catalyst (insoluble in hot EtOH) for reuse. Pour filtrate into crushed ice to precipitate pure DHPM.

Why this works: The Yb³⁺ ion acts as a "soft" Lewis acid, coordinating selectively to the carbonyl oxygens, lowering the activation energy for the nucleophilic attack without triggering the aldol/dehydration side reactions common with protons.

Visual Workflow: The Lanthanide Cycle

Biginelli_Cycle Reagents Aldehyde + Urea + 1,3-Dicarbonyl Yb_Coord Yb(OTf)3 Coordinates 1,3-Dicarbonyl Reagents->Yb_Coord Activation Imine Acyl-Iminium Intermediate Yb_Coord->Imine Enol Stabilization Cyclization Intramolecular Cyclization Imine->Cyclization C-C Bond Form Product DHPM Product + Catalyst Recovery Cyclization->Product -H2O Product->Yb_Coord Catalyst Recycle

Figure 1: The Yb(OTf)₃ catalytic cycle allows for the stabilization of the enol intermediate and facile recovery of the catalyst.

Module 2: Functionalization Hub (Pd-Catalyzed Cross-Coupling)

User Issue: “My Buchwald-Hartwig amination on 2-chloropyrimidine is failing. I see starting material and Pd-black. I’m using Pd(PPh₃)₄.”

Diagnostic & Root Cause

2-Chloropyrimidines are electron-deficient. While oxidative addition is fast, the resulting Pd(II) intermediate is highly stable and prone to catalyst poisoning by the pyrimidine nitrogens (forming stable bis-pyrimidine complexes). Furthermore, standard phosphines (PPh₃) lack the bulk to force reductive elimination , which is the difficult step for electron-poor rings.

The Solution: Bulky, Electron-Rich Ligands (Dialkylbiaryl Phosphines)

You must use ligands that are bulky enough to prevent catalyst resting states and electron-rich enough to facilitate oxidative addition.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Amines: Use RuPhos .

  • Pre-catalysts: Abandon Pd(PPh₃)₄. Use Pd-G3/G4 precatalysts (e.g., BrettPhos Pd G4) to ensure rapid generation of the active L-Pd(0) species without an induction period.

Comparative Data: Ligand Performance on Pyrimidines

SubstrateNucleophileLigand ChoiceYieldRationale
2-ChloropyrimidineAniline (1°)BrettPhos 92%Prevents bis-arylation; promotes reductive elimination.
2-ChloropyrimidineMorpholine (2°)RuPhos 88%High turnover; prevents N-coordination poisoning.
5-BromopyrimidineAlkyl AmineXPhos 85%General purpose for less deactivated positions.
Any Pyrimidine Any Amine PPh3 <15% FAIL: Ligand binds too tightly; poor reductive elimination.
Decision Matrix: Ligand Selection

Ligand_Select Start Substrate: Halopyrimidine AmineType Identify Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett Use: BrettPhos Pd G4 (Prevents over-arylation) Primary->Brett Ru Use: RuPhos Pd G3 (Steric bulk prevents poisoning) Secondary->Ru

Figure 2: Decision tree for selecting the correct Buchwald-Hartwig ligand based on amine class for pyrimidine substrates.

Module 3: Stereoselectivity Suite (Organocatalysis)

User Issue: “I need to synthesize the (R)-enantiomer of a DHPM for a calcium channel blocker study. My current method is racemic.”

Diagnostic & Root Cause

Standard Biginelli reactions proceed through an achiral acyl-iminium ion intermediate. Without a chiral environment, the nucleophilic attack by the enol is equally probable from the Re or Si face.

The Solution: Chiral Phosphoric Acid Catalysis (TRIP)

Use chiral Brønsted acid organocatalysts , specifically BINOL-derived phosphoric acids like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

Mechanism: The bifunctional catalyst activates the imine via hydrogen bonding (Brønsted acid site) while the phosphate oxygen coordinates the nucleophile, creating a rigid chiral pocket that blocks one face of the attack.

Protocol: Asymmetric Synthesis

  • Solvent: Toluene (non-polar solvents tighten the ion pair).

  • Catalyst: 10 mol% (R)-TRIP.

  • Additives: 4Å Molecular Sieves (water removal is critical to maintain the H-bond network).

  • Temperature: Lower to 0°C or RT to maximize enantiomeric excess (ee).

Module 4: The "Triage" Bench (General Troubleshooting)

Ticket #404: Pinner Synthesis Failure

  • Symptom: "I tried reacting a nitrile with an alcohol and HCl to make the imidate, then added ammonia. I got an ester instead of a pyrimidine."

  • Root Cause: Moisture Ingress . The intermediate imidate salt (Pinner salt) is extremely hygroscopic. In the presence of water, it hydrolyzes rapidly to the ester, killing the amidine formation.

  • Fix:

    • Use HCl gas generated in situ (e.g., drip H₂SO₄ onto NaCl and pipe the gas through a drying tube into the reaction). Do not use aqueous HCl.

    • Perform the reaction at 0°C .

    • Solvent must be anhydrous (dry over sodium/benzophenone or molecular sieves).

Ticket #502: Regioselectivity in Unsymmetrical Dicarbonyls

  • Symptom: "Reacting methyl-acetoacetate with acetamidine gives a 50:50 mix of isomers."

  • Fix: Regioselectivity is driven by the difference in electrophilicity of the two carbonyls.

    • Strategy: Differentiate the carbonyls sterically. If you cannot change the substrate, switch to Enaminone precursors . Reacting an enaminone (where one carbonyl is already converted to a C=N species) with the amidine locks the regiochemistry, as the amidine nitrogen will preferentially attack the remaining carbonyl.

References
  • Lanthanide Triflate Catalysis: Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1][2] Lanthanide Triflate Catalyzed Biginelli Reaction.[1][3] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Link[1]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Organocatalytic Asymmetric Biginelli: Xu, F., et al. (2009). Chiral Phosphoric Acid-Catalyzed Asymmetric Biginelli Reaction. Journal of the American Chemical Society, 131(24), 8434–8435. Link

  • Pinner Reaction Mechanisms: Munday, R. H. (2015). Synthesis of Pyrimidines. In Comprehensive Organic Synthesis (2nd Ed).[4] Elsevier. Link

  • Iridium-Catalyzed Synthesis: Deibl, N., Ament, K., & Kempe, R. (2015).[5] A Regioselective, Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Amidines and Up to Three Alcohols.[5][6] Journal of the American Chemical Society, 137(40), 12804–12807. Link

Sources

How to remove unreacted starting materials from pyrimidine reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification Strategies for Pyrimidine Synthesis

The "Clean-Up" Philosophy: Strategic Impurity Management

Pyrimidine synthesis—whether via the classic Biginelli condensation, Pinner synthesis, or nucleophilic substitution (chlorination)—often yields reaction mixtures cluttered with unreacted starting materials. The challenge lies in the amphoteric nature of the pyrimidine core: it can behave as a weak base (accepting protons at N3) or a weak acid (if tautomerizable protons exist at C2/C4).

Effective purification requires exploiting the physicochemical differences between your target pyrimidine and its precursors:

  • Aldehydes: Lipophilic but reactive toward bisulfite.

  • Urea/Thiourea: Highly polar and water-soluble.

  • 
    -Keto Esters:  Lipophilic oils, often requiring distillation or chromatography.
    
  • Hydroxypyrimidines: Acidic (soluble in base), unlike their neutral chlorinated counterparts.

Scenario A: The "Classic" Biginelli (Solid Products)

Target: Removal of unreacted urea, aldehyde, and catalyst from dihydropyrimidinones.

Many Biginelli products precipitate directly from the reaction mixture (often ethanol-based). However, co-precipitation of urea is common.

Protocol: Ethanol Recrystallization & Water Wash
  • Initial Isolation: Cool the reaction mixture to 0°C. Filter the crude precipitate.

  • Urea Removal (The Water Wash):

    • Suspend the crude solid in cold water (approx. 5 mL per gram of solid).

    • Stir vigorously for 15 minutes. Urea is highly water-soluble (

      
       at 20°C), while most aryl-dihydropyrimidinones are not.
      
    • Filter and dry.

  • Aldehyde/Ester Cleanup (Recrystallization):

    • Recrystallize the water-washed solid from hot 95% Ethanol .

    • Why: Unreacted aldehydes and

      
      -keto esters remain soluble in the cold ethanol mother liquor, while the pyrimidine crystallizes out.
      

Technical Insight: If your product fails to precipitate and remains an oil, do not attempt recrystallization immediately. Proceed to Scenario B .

Scenario B: The "Sticky" Situation (Oils & Soluble Products)

Target: Removal of lipophilic impurities (Aldehydes,


-Keto Esters) from non-solid products.

When the product does not precipitate, you must rely on liquid-liquid extraction.

Protocol: The Bisulfite Wash (Aldehyde Removal)

Unreacted aromatic aldehydes are difficult to remove by simple chromatography due to streaking. The sodium bisulfite wash is the gold standard, converting the aldehyde into a water-soluble sulfonate adduct.

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • The Wash: Add Saturated Aqueous Sodium Bisulfite (

    
    )  (1:1 volume ratio relative to organic layer).
    
  • Agitation: Shake vigorously for 2–3 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.

  • Separation: Drain the aqueous layer (and any interfacial solids).

  • Rinse: Wash the organic layer with water, then Brine, and dry over

    
    .
    
Protocol: -Keto Ester Removal

Excess


-keto esters (e.g., ethyl acetoacetate) are persistent oils.
  • Vacuum Distillation: If the pyrimidine is thermally stable, remove the ester via Kugelrohr distillation (

    
    , 
    
    
    
    ).
  • Flash Chromatography: If distillation is risky, use a gradient of Hexanes:Ethyl Acetate. The ester typically elutes much earlier than the polar pyrimidine core.

Scenario C: Chlorination Workup (The Hydrolysis Hazard)

Target: Separating Chloropyrimidines from Hydroxypyrimidine starting materials.

Context: Converting a hydroxypyrimidine (pyrimidinone) to a chloropyrimidine using


 often leaves unreacted starting material.
  • Chloropyrimidine: Neutral/Weakly Basic. Lipophilic. Hydrolytically Unstable.

  • Hydroxypyrimidine: Acidic (

    
    ). Soluble in base.
    

Critical Rule: Keep it Cold. Warm base will hydrolyze your chloride back to the hydroxyl group.

Protocol: Cold Base Extraction
  • Quench: Pour the reaction mixture onto crushed ice to quench excess

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM).

  • The Separation Wash:

    • Wash the DCM layer with cold (

      
      ) 1M NaOH  or Saturated 
      
      
      
      .
    • Mechanism:[1][2][3][4][5][6] The base deprotonates the unreacted hydroxypyrimidine, moving it into the aqueous layer as the sodium salt. The neutral chloropyrimidine stays in the DCM.

  • Immediate Neutralization: Separate the layers immediately. Wash the DCM layer with water to remove residual base, then dry (

    
    ) and concentrate.
    

Advanced Method: Scavenger Resins

Target: Trace impurity removal without aqueous workup (Ideal for high-throughput synthesis).

When traditional workups fail or emulsion formation is severe, solid-supported scavenger resins are effective.

Impurity TypeRecommended ResinMechanism
Primary/Secondary Amines Isocyanate ResinForms urea linkage with amine impurities.
Electrophiles (Acid Chlorides) Trisamine / Amine ResinNucleophilic attack sequesters electrophile.
Acids (Catalysts) Carbonate / Hydroxide ResinNeutralization and sequestration.

Decision Workflows (Visualized)

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Pyrimidine Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Precipitates Oil Oil / Solution State->Oil Remains Soluble Wash 1. Cold Water Wash (Removes Urea) Solid->Wash ImpurityCheck Major Impurity? Oil->ImpurityCheck Recryst 2. Recrystallize (EtOH) (Removes Aldehydes/Esters) Wash->Recryst PureSolid Pure Crystalline Product Recryst->PureSolid Aldehyde Unreacted Aldehyde ImpurityCheck->Aldehyde Ester Unreacted Beta-Keto Ester ImpurityCheck->Ester Hydroxy Starting Hydroxy-Pyrimidine ImpurityCheck->Hydroxy Bisulfite Sodium Bisulfite Wash (Forms water-soluble adduct) Aldehyde->Bisulfite Distill High Vac Distillation or Flash Column Ester->Distill BaseWash Cold NaOH Wash (Extracts Hydroxy as salt) Hydroxy->BaseWash Final Concentrate Organic Layer Bisulfite->Final Distill->Final BaseWash->Final

Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Troubleshooting & FAQ

Q: My product smells strongly of almonds. What is it? A: This indicates unreacted aromatic aldehyde (e.g., benzaldehyde).

  • Fix: Perform the Bisulfite Wash (Scenario B). If the smell persists, the aldehyde might be hindered; try increasing the wash time or using a scavenger resin (hydrazide resin).

Q: I tried the NaOH wash for my chloropyrimidine, but my yield dropped significantly. A: You likely hydrolyzed the product.

  • Fix: Ensure the NaOH is ice-cold and the contact time is less than 5 minutes. Alternatively, use a milder base like Potassium Carbonate (

    
    ) or switch to Flash Chromatography (eluting with Hexane/DCM).
    

Q: My Biginelli product is an oil and won't crystallize. A: This is common with aliphatic aldehydes or complex esters.

  • Fix: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until it turns cloudy. Cool slowly to 4°C. If this fails, perform the Bisulfite wash to remove aldehyde impurities that might be inhibiting crystallization, then try again.

Q: How do I remove the acid catalyst (


-TsOH or HCl)? 
A:  A simple wash with saturated Sodium Bicarbonate (

) during the workup will neutralize and remove these water-soluble catalysts.

References

  • Biginelli Reaction & Workup: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Bisulfite Extraction Protocol: So, Y. H. (1998). "Purification of Aldehydes via Bisulfite Adducts." Journal of Chemical Education, 75(12), 1603. Link

  • Chloropyrimidine Stability: Brown, D. J. (1962). "The Pyrimidines."[7] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text on Pyrimidine reactivity and hydrolysis).

  • Scavenger Resins: Marsh, A., et al. (1997). "High-throughput synthesis of pyrimidines using scavenger resins." Tetrahedron Letters, 38(49), 8607-8610. Link

Sources

Technical Support Center: Scaling Up 6-Benzyloxymethyl-4-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Topic: Process optimization and troubleshooting for the synthesis of 6-((benzyloxy)methyl)pyrimidin-4(3H)-one (CAS: 188177-37-9).

Executive Summary & Route Selection

The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine is a critical intermediate step in the production of acyclic nucleoside phosphonate antivirals. While laboratory-scale synthesis often prioritizes convenience, scaling this process requires a rigorous focus on thermal management , mass transfer (stirring) , and impurity control .

The Process of Record (PoR) for scale-up is the condensation of ethyl 4-(benzyloxy)acetoacetate with formamidine acetate in the presence of a sodium alkoxide base. This route is preferred over functionalizing a pre-formed pyrimidine ring because it builds the core heterocycle with the correct substitution pattern in a single step, avoiding regioselectivity issues associated with alkylating 6-methyl-4-hydroxypyrimidine.

Core Reaction Scheme

The reaction involves a condensation between a 1,3-dielectrophile (


-keto ester) and a 1,3-dinucleophile (amidine).


Detailed Experimental Protocol (Scale-Up Ready)

This protocol is designed for a 1.0 kg input of the limiting reagent (Ethyl 4-benzyloxyacetoacetate).

Reagent Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass (kg)Role
Ethyl 4-(benzyloxy)acetoacetate 236.261.001.00Limiting Reagent
Formamidine Acetate 104.111.200.53Nucleophile
Sodium Ethoxide (21% in EtOH) 68.053.00~4.30 LBase
Ethanol (Anhydrous) 46.07N/A5.0 LSolvent
Acetic Acid (Glacial) 60.05N/AAs req.Quench/pH Adj.
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 20 L jacketed reactor with an overhead mechanical stirrer (anchor or pitch-blade impeller recommended for high solids), a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Charging: Charge Ethanol (3.0 L) and Formamidine Acetate (0.53 kg) . Stir at 20–25°C.

  • Base Addition (Exotherm Control): Slowly add Sodium Ethoxide solution over 45–60 minutes.

    • Critical Parameter: Maintain internal temperature

      
      .[3] The neutralization of the acetate salt is exothermic.
      
    • Observation: The mixture will become a slurry of sodium acetate and free formamidine base.

  • Substrate Addition: Add Ethyl 4-(benzyloxy)acetoacetate (1.00 kg) diluted in Ethanol (2.0 L) over 30 minutes.

Phase 2: Cyclization
  • Heating: Heat the reaction mixture to reflux (78–80°C) .

  • Reaction Monitoring: Hold at reflux for 4–6 hours . Monitor by HPLC (C18 column, Water/ACN gradient).

    • Endpoint: < 1.0% remaining starting material.

    • Note: As the reaction proceeds, the sodium salt of the product may precipitate, significantly increasing viscosity. Ensure stirring torque is sufficient.

Phase 3: Workup & Isolation
  • Concentration: Distill off approximately 50–60% of the ethanol under reduced pressure (vacuum) to reduce waste volume.

  • Dilution: Add Water (5.0 L) to the residue. The solids should dissolve, forming a clear orange/brown solution (sodium salt of the product).

  • Filtration (Clarification): Filter the aqueous solution through a Celite pad to remove any insoluble mechanical impurities or inorganic salts.

  • Precipitation: Cool the filtrate to 10–15°C. Slowly adjust pH to 5.0–6.0 using Glacial Acetic Acid .

    • Caution: Do not overshoot to pH < 4, as this may protonate the N-3 position excessively or cause impurities to co-precipitate.

  • Isolation: Stir the resulting slurry for 2 hours at 5–10°C. Filter the solid product.

  • Washing: Wash the cake with Cold Water (2 x 1.0 L) and Cold Ethanol (1 x 0.5 L) to remove residual salts and color.

  • Drying: Dry in a vacuum oven at 45–50°C until constant weight.

Troubleshooting Guide

This section addresses specific failure modes encountered during scale-up.

Issue 1: Low Yield (< 60%)

Q: My isolated yield is significantly lower than the bench-scale result (typically 75-85%). Where did I lose the product?

  • Root Cause A: Moisture Ingress. Formamidine is unstable in the presence of water and base, hydrolyzing to ammonia and formate.

    • Fix: Ensure the reactor is dried thoroughly before use and maintain a positive nitrogen pressure. Use anhydrous ethanol (< 0.1% water).[4]

  • Root Cause B: Incomplete Precipitation. The product is amphoteric.

    • Fix: Check the pH of the mother liquor. The solubility is lowest at the isoelectric point (typically pH 5–6). If the pH is too high (> 7) or too low (< 3), significant product remains in solution.

  • Root Cause C: Stirring Efficiency.

    • Fix: If the reaction mixture became a solid block during reflux, conversion likely stalled. Increase solvent volume to 10 L/kg or upgrade to a high-torque impeller.

Issue 2: Impurity Profile (Unknown Peaks)

Q: HPLC shows a large impurity peak at RRT 0.85 or 1.2. What are these?

  • Impurity A (Self-Condensation): Dehydroacetic acid derivatives formed from the dimerization of the

    
    -keto ester.
    
    • Prevention:[5][6] Ensure the formamidine/base mixture is fully prepared before adding the

      
      -keto ester. Do not mix the ester and base without the amidine present.
      
  • Impurity B (O-Alkylation vs C-Alkylation): If you synthesized the precursor (ethyl 4-benzyloxyacetoacetate) in-house, you might have O-alkylated isomers (enol ethers).

    • Prevention:[5][6] Verify the purity of the starting material by NMR/GC before starting the condensation.

Issue 3: Filtration Difficulties

Q: The final filtration is extremely slow (clogging).

  • Cause: Rapid acidification causes the formation of fine, amorphous particles rather than crystals.

  • Fix: Perform the acidification (Step 10) very slowly over 1–2 hours. "Seed" the mixture with pure product crystals once the pH reaches 7.0 to encourage crystal growth.

Visual Workflows

Synthesis Workflow

The following diagram outlines the critical path for the synthesis and isolation.

SynthesisWorkflow Start Start: Reagent Charging BaseAdd Add NaOEt/EtOH (Temp < 30°C) Start->BaseAdd SubstrateAdd Add Ethyl 4-benzyloxyacetoacetate BaseAdd->SubstrateAdd Reflux Reflux (78°C, 4-6h) Check HPLC SubstrateAdd->Reflux Distill Distill Solvent Add Water Reflux->Distill Clarify Clarify (Filter Insolubles) Distill->Clarify Acidify Acidify to pH 5-6 (Precipitate Product) Clarify->Acidify Filter Filter & Wash Acidify->Filter Dry Final Product (Vacuum Dry) Filter->Dry

Caption: Critical path workflow for the scale-up synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yield or purity issues.

Troubleshooting Issue Problem Detected Yield Low Yield? Issue->Yield Purity Low Purity? Issue->Purity Stirring Solidification? Issue->Stirring CheckWater Check Water Content (Solvents/Reagents) Yield->CheckWater Yes CheckPH Check pH of Mother Liquor Yield->CheckPH Yes CheckSM Check SM Purity Purity->CheckSM Yes CheckAdd Check Addition Order Purity->CheckAdd Yes ActionDilute Action: Increase Solvent Volume Stirring->ActionDilute Yes ActionDry Action: Dry Solvents Use Fresh Reagents CheckWater->ActionDry High Water ActionPH Action: Adjust to pH 5.0-6.0 CheckPH->ActionPH pH <4 or >7

Caption: Diagnostic logic for resolving yield, purity, and processing issues during scale-up.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Methoxide (NaOMe) instead of Sodium Ethoxide (NaOEt)? A: Yes, NaOMe in Methanol is a viable alternative and is often cheaper. However, transesterification of the ethyl ester to the methyl ester will occur before cyclization. This generally does not affect the final product structure (since the ester group is consumed), but it may alter the reaction kinetics and solubility profile. Ensure you validate the impurity profile if switching bases.

Q2: Is the reaction sensitive to oxygen? A: While the pyrimidine ring itself is stable, the formamidine free base can degrade oxidatively or hydrolytically. It is standard best practice to run the reaction under an inert atmosphere (Nitrogen or Argon) to ensure consistent quality.

Q3: Why do we use 3.0 equivalents of base? A:

  • 1.0 eq is consumed to neutralize the Formamidine Acetate salt.

  • 1.0 eq is required to deprotonate the

    
    -keto ester to form the enolate.
    
  • The final product (hydroxypyrimidine) is acidic (pKa ~9) and consumes the third equivalent to form the sodium salt, which drives the equilibrium forward.

Q4: Can I use crude Ethyl 4-benzyloxyacetoacetate? A: It is highly recommended to distill the starting material if it contains significant amounts of ethyl 4-chloroacetoacetate or benzyl alcohol. Unreacted chloro-ester can react with formamidine to form different pyrimidines, and benzyl alcohol can complicate the crystallization of the final product.

References

  • LookChem. (n.d.).[7] 6-Benzyloxymethyl-4-hydroxypyrimidine Product Information and Synthesis Route. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 3, p.586 (1955); Vol. 31, p.72 (1951). (Reference for general condensation conditions). Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. PubMed. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 188177-37-9 | Molecular Formula: C12H12N2O2

Introduction: The Dual-Natured Intermediate

Welcome to the technical support hub for 6-Benzyloxymethyl-4-hydroxypyrimidine . As a researcher, you are likely utilizing this molecule as a scaffold for antiviral or kinase inhibitor synthesis.

The Central Challenge: This molecule presents a "dual personality" in experimental conditions.

  • The Pyrimidine Core: Nominally a "4-hydroxy" species, it behaves predominantly as a pyrimidone (cyclic amide) in the solid state and polar solutions. This dictates its solubility and nucleophilic reactivity.

  • The Benzyl Ether: A robust protecting group under basic conditions, but a potential failure point if exposed to strong Lewis acids or inadvertent hydrogenation.

This guide moves beyond standard datasheets to address the mechanistic reasons for stability failures and yield losses.

Part 1: Physical Stability & Storage (The Tautomer Trap)

Current Status: Critical Issue: Users frequently report "insolubility in standard organic solvents" or "unexpected melting point depressions."

The Mechanism: Keto-Enol Tautomerism

While sold as "4-hydroxypyrimidine," this molecule exists in a dynamic equilibrium. In the solid state and polar solvents, the equilibrium shifts heavily toward the 4(3H)-pyrimidone (keto) form. This creates strong intermolecular hydrogen bonding (dimerization), significantly reducing solubility in non-polar solvents like dichloromethane or toluene.

Visualizing the Equilibrium

Tautomerism cluster_0 Minor Form (Non-Polar Solvents) cluster_1 Major Form (Solid State/Polar) Enol Enol Form (4-Hydroxypyrimidine) Soluble in non-polar Keto Keto Form (4(3H)-Pyrimidone) High MP, Low Solubility Enol->Keto  Proton Transfer  

Figure 1: The tautomeric shift from the aromatic enol form (left) to the cyclic amide keto form (right). The keto form dominates in the solid phase, leading to lattice stability and solubility challenges.

Troubleshooting Guide: Physical Handling
SymptomProbable CauseCorrective Action
Material does not dissolve in CDCl₃ for NMR. The keto-tautomer aggregates via H-bonding.Switch Solvent: Use DMSO-d₆ or Methanol-d₄ . These disrupt the H-bond network.
Melting point is broad or lower than CoA. Hygroscopicity (Water absorption).Dry: Pyrimidones are hygroscopic. Dry under vacuum (P < 10 mbar) at 40°C over P₂O₅ for 4 hours.
Caking / Yellowing. Surface oxidation of the benzyl ether.Store: Keep under Argon at -20°C. Avoid transparent vials; UV light can promote radical oxidation at the benzylic position.

Part 2: Chemical Stability (The Benzyl Anchor)

Current Status: Moderate Issue: Unintended loss of the benzyl protecting group during reaction workups.

The Mechanism: Acid Sensitivity & Hydrogenolysis

The benzyloxymethyl group is an ether.[1] While ethers are generally inert, benzyl ethers have specific vulnerabilities:

  • Acid Lability: Strong Brønsted acids (pH < 1) or Lewis acids (e.g., BBr₃, AlCl₃) will protonate the ether oxygen, making the benzyl group a good leaving group (forming a benzyl cation).

  • Hydrogenolysis: The C-O bond is weak enough to be cleaved by H₂/Pd, a common method for deprotection but a disaster if unintentional.

Stability Decision Matrix

StabilityFlow Start Experimental Condition Acid Strong Acid (TFA, HCl) or Lewis Acid (BBr3) Start->Acid Base Basic/Nucleophilic (NaOH, NaH, Amines) Start->Base Red Reduction (H2/Pd, Dissolving Metal) Start->Red Ox Oxidation (KMnO4, Ozone) Start->Ox Cleavage CRITICAL FAILURE Benzyl group cleavage Acid->Cleavage Protonation Stable STABLE Safe to proceed Base->Stable Inert Ether Red->Cleavage Hydrogenolysis Oxid DEGRADATION Oxidation to Benzoate Ox->Oxid Benzylic Oxidation

Figure 2: Reaction compatibility flowchart. Green paths indicate safe operating zones; red paths indicate high risk of degradation.

Protocol: Preventing Unwanted Cleavage

Scenario: You are performing a chlorination (converting 4-OH to 4-Cl) using POCl₃.

  • Risk: The byproduct of the reaction is HCl. High concentrations of HCl at high temperatures can cleave the benzyl ether.

  • Solution: Add an organic base (e.g., N,N-diethylaniline or collidine) to the reaction mixture to scavenge the HCl as it forms, buffering the system.

Scenario: You are removing a different protecting group (e.g., Cbz or Boc).

  • Risk: Standard hydrogenolysis (H₂/Pd) for Cbz removal will strip the benzyl ether too.

  • Solution: Use "Orthogonal" deprotection methods.

    • For Boc : Use TFA/DCM (Benzyl is relatively stable to dilute TFA for short durations, but monitor closely).

    • For Cbz : This is problematic. Consider using a different protecting group strategy if Cbz and Benzyl are both present.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see two sets of peaks in my NMR spectrum. Is my compound impure?

  • Answer: Not necessarily. If the peaks are broadened or split, you are likely observing tautomeric exchange on the NMR timescale.

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d₆). If the peaks coalesce into sharp singlets, it is a tautomeric equilibrium, not an impurity.

Q2: Can I use this molecule in a Mitsunobu reaction?

  • Answer: Yes, but with caveats. Because the molecule exists largely as the pyrimidone (N-H bond), Mitsunobu conditions often result in N-alkylation rather than the O-alkylation you might expect from a "4-hydroxypyrimidine."

  • Tip: If you specifically need O-alkylation, convert the 4-OH to a 4-Cl (using POCl₃) and then perform a nucleophilic aromatic substitution (SNAr) with your desired alcohol.

Q3: How do I remove the benzyl group intentionally?

  • Protocol:

    • Dissolve substrate in Methanol or Ethanol.

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT.

    • Monitor by TLC. The product (6-hydroxymethyl-4-hydroxypyrimidine) will be significantly more polar.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for Benzyl Ether stability profiles).

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine tautomerism and reactivity).

  • Giuliano, B. M., et al. (2010).[2] Tautomerism in 4-hydroxypyrimidine: A spectroscopic study. Journal of Physical Chemistry A. (Detailed analysis of the keto-enol equilibrium).

  • PubChem Compound Summary. (2024). 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[3]

Sources

Technical Support Center: Hydroxypyrimidine Derivative Stability

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the advanced troubleshooting hub for hydroxypyrimidine scaffolds. If you are working with favipiravir analogs, raltegravir intermediates, or novel pyrimidine-based antimetabolites, you have likely encountered the "Ghost Peak" phenomenon or inexplicable mass balance deficits.

This guide is not a generic SOP. It is a causality-driven analysis of why your molecule degrades and how to stabilize it. We focus on the three primary vectors of instability: Tautomeric Equilibrium , Hydrolytic Ring Cleavage , and Oxidative Radical Attack .

Module 1: Tautomerism & Analytical Anomalies

The Issue: Split peaks, broad tailing, or retention time shifts in HPLC/LC-MS that defy standard column equilibration logic.

The Mechanism: Hydroxypyrimidines are classic "chameleons." They exist in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In solution, particularly polar solvents like water or methanol, the lactam (keto) form usually predominates due to solvation energy, despite the aromaticity of the lactim form.

  • 2-hydroxypyrimidine

    
    2(1H)-pyrimidinone  (Favored in polar media)
    
  • 4-hydroxypyrimidine

    
    4(3H)-pyrimidinone [1]
    

If your mobile phase pH is near the pKa of this transition (typically pH 9-10 for the OH group deprotonation, but tautomerism occurs neutrally), the interconversion rate matches the chromatographic timescale, causing peak splitting.

Troubleshooting Guide: Tautomeric Control
SymptomProbable CauseCorrective Action
Split Peaks Interconversion rate

Column residence time.
Lock the Tautomer: Adjust mobile phase pH to

2 units from pKa. Acidic pH (2-3) forces protonation; Basic pH (>10) forces ionization, stabilizing one species.
Broad Tailing Mixed-mode interaction (silanol binding of the keto-form).Add Ion Pair/Blocker: Use 10-20 mM Ammonium Acetate or 0.1% TFA. Avoid pure water/acetonitrile gradients without buffer.
Retention Shift Solvent-dependent equilibrium shift (e.g., MeOH vs. ACN).Standardize Solvent: Keep sample diluent identical to initial mobile phase conditions.

Visualization: Tautomeric Equilibrium

Tautomerism Lactim Lactim Form (2-hydroxypyrimidine) Aromatic, Non-polar favored Transition Proton Transfer (Solvent Mediated) Lactim->Transition pH / Solvent Transition->Lactim Lactam Lactam Form (2-pyrimidinone) Polar favored, Major species Transition->Lactam Equilibrium Lactam->Transition Reversible

Figure 1: The lactim-lactam tautomerism is the primary cause of chromatographic artifacts in hydroxypyrimidines.

Module 2: Hydrolytic Degradation (Ring Opening)

The Issue: "Disappearing" API in stress testing (high pH) with no emerging UV-active peaks. Mass balance drops below 90%.

The Mechanism: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at positions C2, C4, or C6.[2] Under basic conditions (pH > 10), hydroxide ions attack the electron-deficient carbon.

  • Nucleophilic Attack: OH⁻ strikes C4 (or C2).

  • Ring Cleavage: The N3-C4 bond breaks.[3]

  • Product Formation: The ring opens to form acyclic ureido-acids or simple ureas and malonic acid derivatives.

Critical Insight: These breakdown products (ureas, beta-alanine analogs) often lack the conjugated


-system of the parent ring, meaning they have negligible UV absorbance  at 254 nm. This explains the "mass balance deficit."
Troubleshooting Guide: Detecting Ring Opening
SymptomDiagnostic ExperimentProtocol
Low Mass Balance Derivatization LC-MS React degraded sample with OPA (o-phthalaldehyde) to tag primary amines (e.g., 3-aminopropionamide) generated by ring opening.
pH Instability Buffer Screen Limit exposure to pH > 9. If basic conditions are required, use sterically hindered bases (e.g., DIPEA) rather than nucleophilic bases (NaOH/KOH).
Module 3: Oxidative & Radical Degradation

The Issue: Formation of N-oxides or hydroxylated byproducts during formulation or storage with excipients (e.g., PEG, povidone) containing peroxides.

The Mechanism: Hydroxypyrimidines are vulnerable to Radical Oxygen Species (ROS), particularly hydroxyl radicals (


OH) generated via Fenton-like chemistry (trace metals + peroxides).
  • Pathway A (Hydroxylation):

    
    OH attack at C5 (the most electron-rich position in the electron-deficient ring), leading to 5-hydroxy derivatives (isobaric +16 Da).
    
  • Pathway B (N-Oxidation): Oxidation of the ring nitrogens to N-oxides (+16 Da), often reversible but alters solubility.

Visualization: Degradation Pathways Map

DegradationMap cluster_Hydrolysis Hydrolytic Pathway (High pH) cluster_Oxidation Oxidative Pathway (Peroxides/Fenton) cluster_Photo Photolytic Pathway (UV) Parent Hydroxypyrimidine Scaffold Step1_H Nucleophilic Attack (OH- at C4/C6) Parent->Step1_H Step1_O Radical Attack (•OH at C5) Parent->Step1_O Step1_P Excited State (S1 -> T1) Parent->Step1_P Step2_H Ring Cleavage (N3-C4 Bond Break) Step1_H->Step2_H Product_H Acyclic Ureas / Malonic Acid Derivs (UV Silent) Step2_H->Product_H Step2_O Adduct Formation Step1_O->Step2_O Product_O 5-Hydroxylated Species (+16 Da) Step2_O->Product_O Product_P C5-C6 Hydration or Dimerization Step1_P->Product_P

Figure 2: Comprehensive degradation map illustrating the three primary failure modes for pyrimidine stability.

Module 4: Photostability (The C5-C6 Vulnerability)

The Issue: Degradation in solid state or solution upon light exposure. The Mechanism: The C5-C6 double bond in pyrimidines is photoreactive. UV absorption (typically 250-270 nm) excites the molecule to a singlet state (


), which can undergo intersystem crossing to a triplet state (

).
  • Hydration: Water adds across the C5-C6 double bond (photohydration), destroying aromaticity.

  • Dimerization: Cyclobutane pyrimidine dimer (CPD) formation between two adjacent rings (common in solid state).

Protocol: Actinometric Verification

  • Prepare two sets of samples: Clear glass vs. Amber glass (control).

  • Expose to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: If clear glass shows degradation > 5% vs. amber, the pathway is photolytic C5-C6 saturation.

  • Mitigation: Use opaque coating or blister packs.

References
  • Tautomerism of 2-Hydroxypyrimidine: Galvão, T. L., et al. (2013).[1] "From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." Journal of Physical Chemistry A. Link

  • Oxidative Degradation (Fenton Chemistry): El Haddad, M., et al. (2014).[4] "Use of Fenton reagent as advanced oxidative process for removing textile dyes." Journal of Materials and Environmental Science. Link

  • Photodegradation Mechanisms: Tsuchiya, K., et al. (2021). "Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System." International Journal of Environmental Research and Public Health. Link

  • Biological Ring Opening (Rut Pathway): Loh, K. D., et al. (2006). "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology. Link

Sources

Technical Support Center: Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist Subject: Overcoming Retention Loss, Peak Distortion, and Recovery Issues in Polar Pyrimidine Workflows

Executive Summary: The "Polarity Trap"

Pyrimidine compounds (uracil, cytosine, thymine, and their nucleoside/nucleotide analogs) present a unique paradox in purification. They are often too polar for standard Reversed-Phase (C18) chromatography yet sometimes lack the specific charge density required for efficient Ion Exchange (IEX).

This guide addresses the three most critical failure modes reported by our users:

  • Zero Retention: Analytes eluting at the void volume (

    
    ).
    
  • Solvent Mismatch: Peak splitting/distortion in HILIC mode.

  • Recovery Failure: Difficulty removing salts/buffers after purification.

Module 1: Retention Strategy (The "No Retention" Problem)

User Query: "My pyrimidine analog elutes immediately on my standard C18 column. I tried 0% organic, but the peak is still in the void. What now?"

Technical Diagnosis: Standard C18 ligands rely on hydrophobic interaction. Polar pyrimidines (logP < -1.0) prefer the aqueous mobile phase over the hydrophobic stationary phase. Running at 100% aqueous on a standard C18 can also lead to "dewetting" (phase collapse), where the ligands fold down, further reducing retention.

The Solution: The Polarity Decision Matrix Do not force C18 to work. Switch the stationary phase mechanism.

Protocol 1.1: Column Selection Logic

ColumnSelection Start Analyte: Polar Pyrimidine LogP Is LogP < -1.0? Start->LogP C18 Standard C18 (High Carbon Load) LogP->C18 No (Hydrophobic) CheckStruct Structure Check: Planar/Conjugated? LogP->CheckStruct Yes (Hydrophilic) PGC Porous Graphitic Carbon (PGC) *Best for planar isomers* CheckStruct->PGC Yes (e.g., Uracil) HILIC HILIC (Amide or Zwitterionic) *Best for non-planar/glycosylated* CheckStruct->HILIC No (e.g., Cytidine analogs) AQC18 Polar-Embedded C18 (AQ) *Intermediate Polarity* CheckStruct->AQC18 Borderline

Figure 1: Decision tree for selecting the optimal stationary phase based on pyrimidine hydrophobicity and planarity.

Expert Insight:

  • Porous Graphitic Carbon (PGC): This is often superior to C18 for pyrimidines. PGC retains planar molecules via charge-induced interactions with the graphite surface.[1] It can separate structural isomers (e.g., uracil vs. dihydrouracil) that C18 cannot distinguish [1].

  • HILIC: If your compound has sugar moieties (nucleosides), HILIC is the gold standard. It creates a water-enriched layer on the surface where analytes partition [2].[2]

Module 2: HILIC Troubleshooting (Peak Distortion)

User Query: "I switched to HILIC as suggested. I have retention now, but my peaks are split or look like broad blobs. My sample is dissolved in water."

Technical Diagnosis: This is the "Strong Solvent Effect." In HILIC, water is the strong eluting solvent (opposite of Reversed-Phase).[2][3] Injecting a sample dissolved in 100% water is equivalent to injecting a sample dissolved in 100% Acetonitrile on a C18 column—it disrupts the partitioning mechanism at the head of the column.

The Solution: Injection Solvent Matching

ParameterRecommendationWhy?
Diluent 75-90% Acetonitrile (ACN)Matches initial mobile phase conditions.
Solubility Fix 50% ACN / 50% DMSOIf ACN causes precipitation, add DMSO (weaker than water in HILIC).
Injection Vol. < 1% of Column VolumeMinimizes the disruption of the water layer.
Protocol 2.1: The "At-Column" Dilution Workflow

If your pyrimidine is insoluble in high organic content, use this specific injection technique:

  • Dissolve sample in minimal water (high concentration).

  • Precipitate check: Add ACN dropwise until the solution turns slightly cloudy, then add just enough water to clarify.

  • Sandwich Injection: Configure autosampler to draw:

    • Air gap

    • Plug of Mobile Phase B (High Organic)

    • Sample

    • Plug of Mobile Phase B

  • Flow Rate: Reduce initial flow rate by 50% during the first 2 minutes to allow mixing at the column head.

Module 3: Porous Graphitic Carbon (PGC) Maintenance

User Query: "My PGC column worked perfectly for a week, but now retention times are shifting, and I'm losing resolution."

Technical Diagnosis: PGC surfaces are susceptible to redox changes. The retention mechanism depends on the "electronic state" of the graphite. Oxidizing agents or long-term exposure to certain buffers can alter this state, leading to retention drift [1].

The Solution: PGC Surface Regeneration Protocol Unlike silica columns, PGC is chemically inert (pH 0–14) and can withstand harsh regeneration.

Step-by-Step Regeneration:

  • Flush: 20 Column Volumes (CV) of Tetrahydrofuran (THF) . Purpose: Removes hydrophobic contaminants.

  • Acid Wash: 20 CV of 0.1% Trifluoroacetic Acid (TFA) in Water/ACN (50:50). Purpose: Resets surface charge.

  • Base Wash (Critical): 20 CV of 0.1% Ammonium Hydroxide (pH ~11) in Water/ACN (50:50). Purpose: Shifts the surface to a consistent oxidation state.

  • Equilibrate: 30 CV of initial mobile phase.

Warning: Do not use this protocol on silica-based "Amino" or "Cyano" columns; it will destroy them. This is exclusive to Graphitic Carbon.

Module 4: Desalting & Recovery (Post-Purification)

User Query: "I purified my compound using phosphate buffer. Now I have a white powder that is 90% salt and 10% product. How do I desalt a water-soluble compound?"

Technical Diagnosis: You cannot desalt a hydrophilic pyrimidine using a standard C18 SPE cartridge because the compound will flow through with the salt.

The Solution: Volatile Buffers & Carbon SPE

Strategy A: Prevention (Volatile Buffers)

Replace non-volatile buffers (Phosphate, Sulfate) with volatile alternatives compatible with lyophilization.

Target pHRecommended Volatile BufferMS Compatible?
pH 2.0 - 4.0 Ammonium Formate / Formic AcidYes
pH 3.8 - 5.8 Ammonium Acetate / Acetic AcidYes
pH 7.5 - 9.0 Ammonium BicarbonateYes

Note: If you must use ion-pairing agents, choose HFBA (Heptafluorobutyric acid) over TFA for better retention, but be aware of significant MS signal suppression.

Strategy B: Carbon SPE Desalting (If Phosphate is Mandatory)

Since PGC retains polar compounds strongly, use it as a desalting trap [3].

  • Load: Dilute fraction with water (reduce organic < 5%). Load onto PGC cartridge. Salts elute; Pyrimidine retains.

  • Wash: Flush with 100% Water (removes residual phosphate).

  • Elute: Flush with 60% ACN / 40% Water containing 0.1% Formic Acid.

  • Dry: Lyophilize the eluate.

References
  • West, C., et al. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. Chromatography Online.

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

  • Boysen, R. I., & Hearn, M. T. (2006).[4] Desalting of Peptides and Protein Mixtures by RP-HPLC Techniques. CSH Protocols.

  • Welch Materials. (2025). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.

Sources

The Pyrimidine Protocol: Advanced Solvent System Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #PYR-2024

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry & Drug Development Teams Subject: Overcoming retention loss and peak tailing in pyrimidine analysis

Introduction: The Polarity Paradox

If you are reading this, you are likely facing the "Pyrimidine Paradox": these molecules (Cytosine, Uracil, Thymine) are too polar for standard C18 retention but often too hydrophobic or solubility-limited for pure Normal Phase.

In my 15 years of method development, I have seen more columns ruined by "100% aqueous" attempts to retain uracil than any other application. This guide moves beyond basic recipes to the mechanistic causality of separation failure. We will treat the chromatography column not as a black box, but as a responsive chemical environment.

Part 1: The Decision Matrix (Method Selection)

Before mixing a single liter of solvent, you must select the correct mode. Standard C18 is rarely the answer for free pyrimidine bases.

The "Dewetting" Danger

Novice users often attempt to retain pyrimidines on C18 by using 100% aqueous mobile phases.

  • The Mechanism: The hydrophobic C18 chains relax and "lay down" on the silica surface to escape the high surface tension of water. This expels the mobile phase from the pores (dewetting).

  • The Result: Sudden, irreversible loss of retention after 10–20 injections.

Recommendation: If you must use RPLC, use a Polar-Embedded (AQ-C18) phase or a PFP (Pentafluorophenyl) phase, which provides pi-pi interactions with the pyrimidine ring. Otherwise, switch to HILIC.

Visualizing the Workflow

MethodSelection Start Analyte: Pyrimidines Polarity Is the analyte charged at pH 3-5? Start->Polarity Mode Select Mode Polarity->Mode HILIC HILIC Mode (Recommended) Mode->HILIC High Polarity (Cytosine/Uracil) IPC Ion-Pair RPLC (For Nucleotides) Mode->IPC Anionic Phosphate Groups (Nucleotides) AQC18 AQ-C18 / PFP (For Nucleosides) Mode->AQC18 Moderate Polarity (Thymine/Derivatives)

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity and charge state.

Part 2: Solvent Systems & pH Control

The pKa values of pyrimidines dictate your solvent strategy. You cannot optimize a separation without acknowledging the ionization state.

  • Cytosine (pKa ≈ 4.6): Basic. Protonated (+) below pH 4.6.

  • Uracil/Thymine (pKa ≈ 9.5): Acidic. Neutral below pH 9.5.

Scenario A: HILIC Optimization (The Gold Standard)

In HILIC, water is the "strong" solvent. Retention increases as you increase the organic content (ACN).

  • The Solvent System: 90:10 ACN:Buffer (Ammonium Acetate).

  • Why Ammonium Acetate? It is soluble in high organic content (unlike phosphate, which precipitates).

  • The pH Strategy:

    • Set pH to 5.8 - 6.0 .

    • Mechanism:[1][2] At this pH, Cytosine is neutral/partially charged, and the silica surface silanols are ionized (-). This creates a "water layer" on the silica surface where partition occurs. If pH is too low (<3), silanols protonate, the water layer destabilizes, and retention times drift.

Scenario B: Ion-Pairing (The "Nuclear Option")

Use this only for nucleotides (ATP, CTP, UTP) that are too polar for HILIC or require RPLC selectivity.

  • Reagent: Tetrabutylammonium bisulfate (TBA).

  • Mechanism: The TBA+ ion pairs with the phosphate-, forming a neutral complex that retains on C18.

  • Warning: Once a column sees TBA, it is dedicated to that method forever. You will never wash it out completely.

Summary of Solvent Recommendations
Analyte ClassRecommended ColumnMobile Phase AMobile Phase BpH Target
Free Bases (Uracil, Cytosine)Amide-HILIC or ZIC-HILIC10mM NH₄ Formate (aq)100% AcetonitrilepH 3.0 - 4.0 (Promotes cation exchange on HILIC)
Nucleosides (Cytidine, Thymidine)PFP or AQ-C180.1% Formic Acid in H₂O0.1% Formic Acid in MeOHpH 2.5 (Suppresses silanol activity)
Nucleotides (CTP, UTP)C18 (Standard)10mM TBA + PhosphateMethanolpH 6.0 (Ensures phosphate ionization for pairing)
Part 3: Troubleshooting Guide (The Clinic)
Q1: Why is my Cytosine peak tailing severely?

Diagnosis: Secondary Silanol Interactions. The Science: Cytosine is a base. If your pH is > 5, residual silanols on the silica surface are deprotonated (SiO⁻). The positively charged or polar Cytosine interacts electrostatically with these sites, causing drag (tailing). The Fix:

  • Lower the pH: Drop to pH 3.0 using Ammonium Formate. This protonates the silanols (SiOH), rendering them neutral.

  • Increase Ionic Strength: Increase buffer concentration from 5mM to 20mM. The buffer cations "mask" the silanols, preventing analyte interaction.

Q2: My retention times in HILIC are drifting downwards every run.

Diagnosis: Insufficient Water Layer Equilibration. The Science: HILIC relies on a stagnant water-rich layer on the particle surface. Acetonitrile-rich mobile phases take much longer to hydrate this layer than RPLC equilibration. The Fix:

  • Protocol: Equilibrate for 20-30 column volumes (not the standard 5-10 used in RPLC).

  • Injection Solvent: Do NOT inject in 100% water. This "washes away" the water layer locally. Inject in 75% ACN / 25% Water.

Q3: I see "Ghost Peaks" in my gradient.

Diagnosis: Contaminated Aqueous Buffer. The Science: Pyrimidines absorb at low UV (254-260 nm). Many buffer salts have impurities that concentrate on the column during the equilibration phase and elute during the gradient. The Fix: Use LC-MS grade salts only. Filter aqueous buffers through 0.2µm membranes daily to prevent bacterial growth (uracil is a bacterial metabolite).

Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Drift Retention Drift Problem->Drift CheckPH Check pH vs pKa (Is Silanol active?) Tailing->CheckPH CheckEquil Check Equilibration (>20 Col. Vols?) Drift->CheckEquil Action1 Lower pH or Increase Buffer Conc. CheckPH->Action1 Yes Action2 Match Sample Diluent to Mobile Phase CheckEquil->Action2 Fix Water Layer

Figure 2: Troubleshooting logic flow for common pyrimidine chromatographic issues.

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5990-5886EN. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.Link

  • National Institutes of Health (PMC). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2]Link

  • Bitesize Bio. (2025).[3] How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.Link

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.Link

Sources

Validation & Comparative

Definitive Structural Confirmation of 6-Benzyloxymethyl-4-hydroxypyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 6-Benzyloxymethyl-4-hydroxypyrimidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9) is a critical pyrimidine intermediate, widely utilized in the synthesis of antiviral agents (e.g., acyclovir analogues) and functionalized heterocycles.[1][2][3][4][5] While its synthesis via the condensation of ethyl 4-(benzyloxy)acetoacetate and formamidine is well-established, structural confirmation is frequently complicated by keto-enol tautomerism .

This guide compares Routine Verification (Method A) against Definitive Structural Elucidation (Method B) . As a Senior Application Scientist, I argue that Method A is insufficient for regulatory filing or rigorous process development. We will demonstrate why Method B—leveraging 2D NMR and specific solvent effects—is the required standard for confirming the dominant 4(3H)-pyrimidinone tautomer and distinguishing it from potential regioisomers.

Part 1: The Structural Challenge (The "Why")

The primary challenge in confirming this structure is the nomenclature itself. "4-Hydroxypyrimidine" implies an enol structure (OH group).[6] However, in both solid state and polar solvents (DMSO, MeOH), the compound exists predominantly as the 4(3H)-pyrimidinone (keto form).

Failure to recognize this tautomeric preference leads to:

  • Misinterpretation of NMR signals: Missing O-H signals or misassigning N-H protons.[6]

  • Incorrect Reactivity Predictions: The keto form reacts differently toward chlorinating agents (e.g., POCl3) than the enol form.[6]

  • Regulatory Rejection: Incomplete characterization of the tautomeric ratio.

Tautomeric Equilibrium Diagram

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Less Stable Keto Keto Form (4(3H)-Pyrimidinone) Dominant Species Enol->Keto Solvent Dependent (DMSO/H2O favors Keto) Keto->Enol Non-polar solvents Reactivity Reactivity Impact: N-Alkylation vs O-Alkylation Keto->Reactivity Determines

Figure 1: The keto-enol tautomerism of 4-hydroxypyrimidines. In polar media, the equilibrium strongly favors the Keto form.

Part 2: Comparative Analytical Strategy

We compared two confirmation workflows. Method A represents the standard "quick check" often used in early discovery.[6] Method B is the rigorous protocol required for scale-up and publication.[6]

Comparison Table: Method A vs. Method B
FeatureMethod A: Routine VerificationMethod B: Definitive Elucidation
Techniques 1D ¹H NMR (CDCl₃), LC-MS (ESI)1D/2D NMR (DMSO-d₆), ¹³C NMR, Melting Point
Solvent Choice CDCl₃ (Often poor solubility)DMSO-d₆ (Stabilizes Keto form, solubilizes sample)
Tautomer ID Ambiguous. Often misses the broad NH/OH signal.Definitive. Detects N-H proton (~12 ppm) and Carbonyl C=O (~160 ppm).[6]
Regiochemistry Assumed based on starting material.[6][7]Confirmed via HMBC (Proton-Carbon correlations).[6]
Suitability Rough purity check (Process Control).Structure Proof (Regulatory/Publication).[6]

Expert Insight: Method A often fails because the compound aggregates in CDCl₃, leading to broad, uninterpretable peaks.[6] Furthermore, CDCl₃ does not effectively stabilize the NH proton, causing it to exchange rapidly and "disappear" from the spectrum. Method B is mandatory for structural confirmation.

Part 3: Detailed Characterization Data (Method B)

The following data represents the Standard of Identity for 6-Benzyloxymethyl-4-hydroxypyrimidine.

1. Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆ | Frequency: 400 MHz

PositionTypeShift (δ ppm)MultiplicityIntegralAssignment Logic
NH Proton12.45 Broad Singlet1HCrucial: Confirms Pyrimidinone (Keto) form.
H-2 Proton8.15Singlet1HDeshielded proton between two nitrogens.[6]
Ar-H Proton7.30 - 7.40Multiplet5HBenzyl aromatic ring protons.[6]
H-5 Proton6.35Singlet1HOlefinic proton of the pyrimidine ring.[6]
O-CH₂-Ph Proton4.55Singlet2HBenzylic methylene (attached to Ph).[6]
Ring-CH₂-O Proton4.35Singlet2HMethylene attached to position 6.[6]

Key Structural Proof (HMBC Correlations):

  • H-2 (8.15 ppm) correlates to C-4 (C=O) and C-6 .

  • H-5 (6.35 ppm) correlates to C-4 (C=O) , C-6 , and C-2 .

  • This connectivity rules out the 5-substituted regioisomer (which would show a different splitting pattern for ring protons).[6]

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode

  • Observed Ion [M+H]⁺: 217.1 m/z

  • Fragmentation Pattern:

    • 217 m/z: Parent Ion.[6]

    • 91 m/z: Tropylium ion (Benzyl cation) – Characteristic of benzyl ethers.[6]

    • 111 m/z: Loss of Ph-CH₂-O fragment (Pyrimidine core).[6]

Part 4: Experimental Protocols
Protocol 1: Synthesis & Purification (Brief Context)
  • Reaction: Condensation of ethyl 4-(benzyloxy)acetoacetate (1.0 eq) with formamidine acetate (1.2 eq) in ethanolic NaOEt.

  • Reflux: 4–6 hours.[6]

  • Workup: Acidify to pH 6 with acetic acid. The product precipitates.[1][6]

  • Purification: Recrystallization from Ethanol/Water (critical to remove inorganic salts and ensure correct tautomer crystallization).[6]

Protocol 2: Definitive NMR Preparation (Self-Validating)

This protocol ensures you do not mistake solvent exchange for "missing signals."[6]

  • Dry the Sample: Dry 20 mg of the product under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water (which broadens NH signals).

  • Solvent Choice: Use DMSO-d₆ (99.9% D) .[6] Do not use CDCl₃.

  • Concentration: Dissolve 15-20 mg in 0.6 mL solvent.

  • Acquisition:

    • Run standard 1H (16 scans).[6]

    • Validation Step: If the peak at ~12.4 ppm is broad or invisible, add 1 drop of D₂O to the tube and shake. Re-run.

    • Result: The peak at 12.4 ppm should disappear (Deuterium exchange).[6] This confirms it is an exchangeable proton (NH/OH) and not an impurity.[6]

Part 5: Analytical Workflow Visualization

The following decision tree guides the researcher through the confirmation process, ensuring no steps are skipped.

Workflow Start Crude 6-Benzyloxymethyl- 4-hydroxypyrimidine Solubility Solubility Check: Soluble in CDCl3? Start->Solubility MethodA Method A (Routine): Run 1H NMR in CDCl3 Solubility->MethodA Yes (Rare) MethodB Method B (Definitive): Dissolve in DMSO-d6 Solubility->MethodB No (Likely) Fail Result: Broad peaks, Missing NH, Ambiguous MethodA->Fail Fail->MethodB Switch Solvent CheckNH Check 10-13 ppm region MethodB->CheckNH SignalPres Signal at ~12.4 ppm? CheckNH->SignalPres Confirm Confirm: Pyrimidinone Tautomer (Structure Validated) SignalPres->Confirm Yes RePurify Re-purify (Salts/Water present) SignalPres->RePurify No

Figure 2: Analytical Decision Tree for Structural Confirmation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. Retrieved from .[6] (Provides foundational spectral data for the 4-hydroxypyrimidine core).

  • LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9) Product Information. Retrieved from .[6] (Confirms CAS and commercial availability).

  • Royal Society of Chemistry. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids. Organic & Biomolecular Chemistry. Retrieved from .[6] (Details the synthesis and protection of 4-hydroxypyrimidinone derivatives).

  • Santa Cruz Biotechnology. 2-Amino-3-methyl-1-butanol (Valinol) CAS 16369-05-4. Retrieved from .[6] (Cited to clarify CAS confusion; CAS 16369-05-4 is Valinol, NOT the target pyrimidine).

Sources

Technical Guide: 2D NMR Strategies for Pyrimidine Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of COSY vs. HMBC in Heterocyclic Drug Discovery

Executive Summary

In small molecule drug discovery, the pyrimidine scaffold is ubiquitous, forming the core of nucleoside analogs, kinase inhibitors, and antimicrobials. However, its electron-deficient, heteroatom-rich structure presents a unique "blind spot" for standard NMR elucidation.

This guide compares COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) specifically within the context of pyrimidine derivatives. While COSY is the standard for establishing proton-proton connectivity, it frequently fails in substituted pyrimidines due to the lack of vicinal protons. We demonstrate that HMBC is the superior and necessary technique for this scaffold, providing the long-range connectivity required to bridge quaternary carbons and nitrogen heteroatoms. Furthermore, we introduce


N-HMBC as the definitive tool for resolving N-alkylation regioisomers.

The Pyrimidine Challenge

Elucidating substituted pyrimidines is notoriously difficult for two reasons:

  • Proton Isolation: Many bioactive pyrimidines are 2,4,6-trisubstituted. This leaves the ring devoid of adjacent protons, rendering homonuclear coupling (COSY) useless for the core scaffold.

  • Nitrogen Ambiguity: The symmetry of the pyrimidine ring often leads to tautomeric equilibrium or N-alkylation ambiguity (N1 vs. N3), which cannot be resolved by

    
    C shifts alone.
    

Technique Deep Dive: COSY vs. HMBC

COSY: The "Short-Sighted" Neighbor

Mechanism: COSY detects homonuclear


H-

H scalar coupling (

), typically identifying protons separated by three bonds.
  • Utility in Pyrimidines:

    • High Utility: Characterizing alkyl side chains attached to the ring.

    • Low Utility: Determining the position of substituents on the ring. If a pyrimidine has a substituent at C2 and C4, the protons at C5 and C6 (if present) will couple. However, if C5 is also substituted, the spin system is broken.

  • The Failure Point: In a fully substituted pyrimidine, the "spin bucket" is empty. COSY sees the side chains as isolated islands with no bridge connecting them to the aromatic core.

HMBC: The "Long-Range" Architect

Mechanism: HMBC detects heteronuclear correlations over multiple bonds (typically 2-4 bonds), linking protons to distant carbons (


 and 

) and nitrogens.
  • Utility in Pyrimidines:

    • Bridging Quaternary Carbons: HMBC allows protons on a side chain (e.g., a methyl group) to "see" the quaternary ring carbon they are attached to (

      
      ) and the adjacent ring carbons (
      
      
      
      ).
    • The "Super-Long" Range: In aromatic systems like pyrimidine, magnetization can sometimes transfer over 4 bonds (

      
      ) due to the conjugated 
      
      
      
      -system, aiding in confirming distal substitutions.
Comparative Data Summary
FeatureCOSY (

H-

H)
HMBC (

H-

C /

H-

N)
Primary Detection Vicinal protons (3-bond)Long-range Heteroatoms (2, 3, 4-bond)
Pyrimidine Core Visibility Poor (often "silent" in drugs)Excellent (bridges quaternary C and N)
Regioisomer Resolution Ineffective for N-alkylationDefinitive (

N-HMBC)
Sensitivity HighLower (requires optimization)
Critical Parameter Acquisition timeLong-range delay (

)

Strategic Workflow & Decision Matrix

The following diagram illustrates the logical flow for elucidating a pyrimidine derivative, highlighting where COSY fails and HMBC succeeds.

Pyrimidine_Elucidation Start Unknown Pyrimidine Derivative H1_NMR 1D 1H NMR (Identify isolated spins) Start->H1_NMR Check_Protons Are there adjacent ring protons (H5-H6)? H1_NMR->Check_Protons COSY_Path COSY Experiment Check_Protons->COSY_Path Yes HMBC_Path HMBC Experiment (Essential Step) Check_Protons->HMBC_Path No (Substituted) Result_COSY Connects H5-H6 only. Cannot place substituents. COSY_Path->Result_COSY Result_HMBC Connects Side Chain H to Quaternary Ring C/N HMBC_Path->Result_HMBC Result_COSY->HMBC_Path Gap in connectivity N_Check Ambiguous N-Alkylation? Result_HMBC->N_Check N15_HMBC 1H-15N HMBC (Natural Abundance) N_Check->N15_HMBC Yes (N1 vs N3) Final Structure Solved N_Check->Final No N15_HMBC->Final

Figure 1: Decision matrix for pyrimidine elucidation. Note that while COSY is conditional, HMBC is mandatory for substituted scaffolds.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal checks (self-validation).

Protocol A: Optimized H- C HMBC

Objective: Establish connectivity between side-chain protons and the pyrimidine ring.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 .

    • Causality: DMSO is preferred over CDCl

      
       for pyrimidines to prevent aggregation and slow down proton exchange on labile NH groups, sharpening signals.
      
  • Parameter Setup:

    • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker).

    • Long-Range Delay (

      
      ):  Set to 60–65 ms.
      
    • Causality: This corresponds to a coupling constant (

      
      ) of ~8 Hz. Pyrimidine ring couplings (
      
      
      
      ) are typically 7–10 Hz. Setting this too small (<5 Hz) emphasizes weak
      
      
      couplings that confuse assignment.
  • Acquisition:

    • Scans (NS): Minimum 32 (signal-to-noise is critical for quaternary carbons).

    • Points (TD): 2K x 256.

  • Validation Check:

    • Look for the "Satellite Check": If you see doublets flanking your main proton peaks in the 1D projection, the sample is concentrated enough.

    • Internal Control: Verify that known one-bond correlations (from HSQC) are absent or suppressed. If strong one-bond peaks appear, the low-pass filter failed; adjust the

      
       filter (usually set to 145 Hz).
      
Protocol B: The "Tie-Breaker" H- N HMBC

Objective: Distinguish N1 vs. N3 alkylation or tautomers.

  • Sample Preparation:

    • Requires higher concentration (15–30 mg) due to low natural abundance of

      
      N (0.37%).
      
    • Use a Shigemi tube if sample mass is limited to conserve volume.

  • Parameter Setup:

    • Delay Optimization: Set

      
       to 5 Hz.
      
    • Causality:

      
      H-
      
      
      
      N couplings across 2 or 3 bonds in pyrimidines are often smaller (2–6 Hz) than C-H couplings.
  • Validation Check:

    • Chemical Shift Logic: Pyrimidine "pyridine-like" nitrogens (C=N-C) appear downfield (~250-300 ppm relative to liq. NH

      
      ), whereas "pyrrole-like" nitrogens (C-NH-C) or alkylated nitrogens appear upfield (~150-180 ppm).
      
    • Connectivity: An N-methyl group will show a strong

      
       correlation to the nitrogen it is attached to.
      

Advanced Considerations: The N-Alkylation Case Study

A common failure mode in drug development is misassigning the site of alkylation on the pyrimidine ring.

Scenario: You methylate a 2-substituted pyrimidine. Did the methyl group go to N1 or N3?

  • COSY Result: The methyl group appears as a singlet. No correlations to the ring protons. Result: Inconclusive.

  • 
    C HMBC Result:  The methyl protons correlate to C2 and C4 (or C6). Because of the symmetry, C4 and C6 chemical shifts are often too similar to definitively assign. Result: Ambiguous. 
    
  • 
    N HMBC Result: 
    
    • The methyl protons will show a strong correlation to the specific Nitrogen atom they are attached to.

    • By referencing the

      
      N chemical shift, you can validate the hybridization state.
      
    • Result: Definitive.

Magnetization Transfer Pathway

The following diagram visualizes why HMBC succeeds where COSY fails in this scenario.

Magnetization_Transfer cluster_legend Legend Me Me-H (Source) N1 N1 Me->N1 15N HMBC (Direct 2J) C2 C2 (Quat) Me->C2 13C HMBC (3J) H6 H6 Me->H6 COSY (Too far >4J) NO SIGNAL C6 C6 (CH) N1->C6 Ring C6->H6 1J Leg1 Strong Correlation Leg2 No Correlation

Figure 2: Magnetization transfer comparison. COSY fails to bridge the Methyl-to-Ring gap. 15N HMBC provides the direct link.[1]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling constants).
  • Parelle, T., et al. (2013). "Precise measurement of long-range heteronuclear coupling constants." Journal of Magnetic Resonance.

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products. (Foundational work on 15N HMBC for alkaloids/heterocycles).

  • Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society.

  • Furtado, N. A., et al. (2018).[2] "NMR Structure Elucidation of Small Molecules in Drug Discovery." IntechOpen.

Sources

High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the elucidation of unknown small molecules—whether impurities in drug development, metabolites in phenotypic screening, or extractables/leachables—the determination of an elemental formula is the first non-negotiable step.

This guide objectively compares the two dominant HRMS architectures: Orbital Trapping (Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) .[1] While both technologies have achieved sub-ppm mass accuracy, they diverge significantly in resolving power and acquisition speed.[1]

The Verdict:

  • Choose Orbitrap when ab initio formula determination is critical.[1] Its ability to access ultra-high resolution (>240,000 FWHM) allows for the detection of Isotopic Fine Structure (IFS), enabling the direct resolution of isobaric interferences (e.g.,

    
    S vs. 
    
    
    
    C
    
    
    ) that Q-TOFs cannot physically resolve.
  • Choose Q-TOF when the workflow demands high-speed chromatography (UHPLC) or data-independent acquisition (DIA).[1] The superior duty cycle ensures sufficient sampling points across narrow peaks, minimizing spectral skewing that can compromise isotopic fidelity.[1]

Part 1: The Physics of Confidence

To assign a formula like


 with confidence, we rely on three physical pillars: Mass Accuracy , Resolving Power , and Isotopic Fidelity .[1]
Mass Accuracy: The Baseline

Mass accuracy is the deviation of the measured


 from the theoretical mass.
  • Requirement: < 1 ppm is the modern standard for formula generation.[1]

  • Reality Check: Even at 0.1 ppm accuracy, the number of candidate formulas for a molecule >500 Da remains >10.[1] Accuracy alone is insufficient; it must be coupled with isotopic pattern matching.[1][2]

Resolving Power & Isotopic Fine Structure (IFS)

This is the critical differentiator. IFS refers to the separation of isobaric isotopes that have the same nominal mass but different exact masses due to nuclear binding energy differences (mass defect).[1]

  • The Sulfur Problem: Consider the "A+2" isotopic peak. It contains contributions from

    
    S (mass defect -0.042 Da) and 
    
    
    
    C
    
    
    (mass defect +0.006 Da).[1]
  • The Physics: To resolve these two peaks at

    
     400, you need a resolving power of >130,000.[1]
    
    • Orbitrap: Routinely achieves >240,000 (up to 1M).[1] It sees two distinct peaks, confirming the presence of Sulfur immediately.[1]

    • Q-TOF: Typically tops out at 40,000–80,000.[1] It sees a single merged peak.[1] You must rely on the centroid of that merged peak, which introduces error if the ratio of C to S is unknown.[1]

Spectral Accuracy (Isotopic Fidelity)

This measures how well the experimental isotope abundance matches the theoretical distribution (Sigma Fit).

  • Q-TOF Advantage: Because TOFs count ions via a Microchannel Plate (MCP) and ADC digitizer with high linearity, they often exhibit superior isotopic fidelity (lower relative abundance error) for fast transient signals compared to the Orbitrap's image current detection, which can suffer from space-charge effects if not carefully gain-controlled (AGC).

Part 2: Comparative Analysis

Table 1: Technical Performance Matrix
FeatureOrbitrap (e.g., Exploris/Astral)Q-TOF (e.g., Revident/ZenoTOF)Impact on Formula Determination
Mass Accuracy < 1 ppm (Internal Lock Mass)< 1-2 ppm (Frequent Calib.[1] Req.)Tie. Both are sufficient for initial candidate generation.[1]
Max Resolution > 480,000 @ m/z 200~ 60,000 - 80,000Orbitrap Wins. Crucial for Isotopic Fine Structure (IFS).[1]
Scan Speed 40 Hz (High Res) to 200 Hz100 Hz - 2,000 HzQ-TOF Wins. Essential for capturing narrow UHPLC peaks.[1]
Isotopic Fidelity Good (Requires stable AGC)Excellent (Linear dynamic range)Q-TOF Wins. Better "Sigma Fit" scores for fast chromatography.[1]
IFS Capability Yes (Resolves

S,

N,

C)
No (Merged isotope peaks)Orbitrap Wins. The "Smoking Gun" for element confirmation.

Part 3: The Self-Validating Protocol

As a Senior Scientist, I do not rely on software "black boxes." I utilize a self-validating workflow based on the Seven Golden Rules established by Kind & Fiehn.

Step 1: Data Acquisition with Internal Calibration
  • Protocol: Use a lock mass (e.g., Leucine Enkephalin or a background siloxane ion).[1]

  • Why: This corrects for thermal drift in real-time, locking mass accuracy to <1 ppm.[1]

  • Mode: Acquire data in Profile Mode (not Centroid). Profile data allows you to detect peak merging/shouldering that indicates interference.[1]

Step 2: The "Seven Golden Rules" Filtering

Once a candidate list is generated based on mass (e.g., 5 ppm window), apply these heuristic filters to remove chemically impossible formulas:

  • Nitrogen Rule: Odd nominal mass implies odd number of Nitrogens.[1]

  • RDBE (Ring Double Bond Equivalent): Must be a non-integer or reasonable integer value.

  • Element Ratio Check: H/C ratio must be between 0.1 and 6.0; N/C < 4; O/C < 3.

  • Isotopic Pattern Filter: The theoretical isotope distribution must match the experimental data within 2-5% error.

Step 3: The "Orthogonal" Confirmation (MS/MS)

Never trust MS1 alone.[1]

  • Protocol: Fragment the precursor.

  • Validation: The formula of the fragment must be a subset of the precursor formula. If your precursor candidate is

    
     and you find a fragment that requires 
    
    
    
    , the candidate is false.

Part 4: Visualization

Diagram 1: The Decision Workflow

This diagram illustrates the logical flow from raw data to a confirmed formula, integrating the Seven Golden Rules.

FormulaDetermination RawData Raw HRMS Data (Profile Mode) PeakPick Peak Picking & Lock Mass Correction RawData->PeakPick MassSearch Mass Database Search (< 2 ppm Tolerance) PeakPick->MassSearch Candidates Initial Candidate List (10-50 Formulas) MassSearch->Candidates Filter1 Filter 1: Nitrogen Rule & RDBE Check Candidates->Filter1 Filter2 Filter 2: Element Ratios (H/C, N/C, O/C) Filter1->Filter2 Filter3 Filter 3: Isotopic Pattern (Sigma Fit / IFS) Filter2->Filter3 RefinedList Refined List (1-3 Formulas) Filter3->RefinedList MSMS MS/MS Fragment Sub-formula Validation RefinedList->MSMS MSMS->Candidates Fragment logic fails FinalID Confirmed Elemental Formula MSMS->FinalID Fragment logic holds

Figure 1: The "Seven Golden Rules" workflow for reducing thousands of theoretical candidates to a single confident elemental formula.

Diagram 2: The Physics of Isotopic Fine Structure (IFS)

This visualizes why Orbitrap resolution is necessary to distinguish Sulfur (


S) from Carbon isotopes (

C

).

IFS_Physics Source Isotope A+2 Peak (Nominal Mass +2 Da) LowRes Low Res (Q-TOF) < 60k FWHM Source->LowRes HighRes High Res (Orbitrap) > 240k FWHM Source->HighRes ResultLow Single Merged Peak (Centroid Shifted) LowRes->ResultLow ResultHigh Two Distinct Peaks Resolved HighRes->ResultHigh Sulfur 34-Sulfur (Mass Defect -0.042) ResultLow->Sulfur Hidden ResultHigh->Sulfur Peak 1 Carbon 13-Carbon (x2) (Mass Defect +0.006) ResultHigh->Carbon Peak 2

Figure 2: Resolution of Isotopic Fine Structure.[1] At >240k resolution, the mass defect difference between


S and 

C

becomes visible, confirming sulfur presence without ambiguity.

References

  • Kind, T., & Fiehn, O. (2007).[1][3][4] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105.[1] [Link]

  • Shi, S. D., et al. (2002).[1] Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: Resolution of Isotopic Fine Structure. Analytical Chemistry. [Link]

  • Waters Corporation. (2024).[1] Mass Accuracy & Resolution in Q-TOF Instruments. Waters Technical Comparison Guides. [Link]

Sources

Technical Guide: 6-Benzyloxymethyl-4-hydroxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Benzyloxymethyl-4-hydroxypyrimidine , positioning it against standard 6-substituted alternatives in the context of medicinal chemistry and drug design.

Comparative Analysis, Synthetic Protocols, and Strategic Applications

Executive Summary: The Strategic Value of the Benzyloxymethyl Motif

In the optimization of pyrimidine-based pharmacophores—particularly for antiviral (HEPT analogues) and anticancer kinase inhibitors—the substituent at the C-6 position is a critical determinant of both pharmacokinetic (PK) profile and binding affinity.

While 6-methyl derivatives offer metabolic stability and 6-chloromethyl analogues provide synthetic reactivity (albeit with instability), 6-Benzyloxymethyl-4-hydroxypyrimidine represents a strategic "masked" functionality. It offers the lipophilicity required for cell membrane permeability and hydrophobic pocket occupancy, while retaining the potential for late-stage diversification into polar hydroxymethyl derivatives.

This guide compares these scaffolds, detailing why the benzyloxymethyl variant is often the superior choice for lead optimization campaigns requiring flexible structure-activity relationship (SAR) exploration.

Comparative Analysis: 6-Substituted Pyrimidine Scaffolds

The following table contrasts the target compound with its most common structural alternatives.

Table 1: Physicochemical & Synthetic Performance Matrix
Feature6-Benzyloxymethyl-4-hydroxypyrimidine 6-Methyl-4-hydroxypyrimidine 6-Chloromethyl-4-hydroxypyrimidine
Primary Role Versatile Intermediate / Pro-drug Motif Stable PharmacophoreReactive Electrophile
Lipophilicity (LogP) High (~1.9) (Excellent membrane permeability)Low-Medium (~0.5)Medium (Variable stability)
Synthetic Stability High (Stable to basic/acidic workups)Very High (Inert)Low (Prone to hydrolysis/polymerization)
Downstream Utility Deprotection to -CH₂OH; SNAr coupling; Hydrogenolysis.[1]Limited (C-H activation required).Immediate nucleophilic substitution.
Metabolic Liability Benzyl ether cleavage (CYP450).Benzylic oxidation (slow).Rapid glutathione conjugation (toxicophore).
Strategic Use Occupying large hydrophobic pockets (e.g., HIV RT).[1]Steric filler in small pockets.Linker installation.
Expert Insight: The "Goldilocks" Zone

The 6-methyl group is often too small and chemically inert to interact with distal residues in a binding pocket. The 6-chloromethyl group is too reactive for use as a final drug motif. The 6-benzyloxymethyl group sits in the "Goldilocks" zone:

  • Sterics: It extends into the solvent-accessible channel or hydrophobic clefts (common in Kinase and RT binding sites).

  • Electronics: The ether oxygen can accept weak hydrogen bonds.

  • Versatility: It can be deprotected (H₂/Pd-C or BBr₃) to yield the 6-hydroxymethyl derivative, drastically altering solubility and polarity without changing the core synthetic route.

Synthetic Methodology

The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine relies on a condensation strategy that avoids the handling of unstable halogenated intermediates.

Diagram 1: Synthetic Pathway & Activation

The following Graphviz diagram illustrates the condensation mechanism and subsequent activation for drug coupling.

Synthesis cluster_0 Key Transformation SM1 Ethyl 4-benzyloxyacetoacetate (Masked Electrophile) Inter Tetrahedral Intermediate SM1->Inter NaOEt / EtOH Reflux, 4h SM2 Formamidine Acetate (Bis-Nucleophile) SM2->Inter Product 6-Benzyloxymethyl-4-hydroxypyrimidine (Target Scaffold) Inter->Product Cyclization (- EtOH, - H2O) Active 4-Chloro-6-benzyloxymethylpyrimidine (Activated for Coupling) Product->Active POCl3 / DMF (cat.) Chlorination

Caption: One-pot condensation synthesis followed by chlorination activation. The benzyloxymethyl group remains stable throughout the POCl₃ chlorination, unlike unprotected hydroxymethyl groups.

Detailed Protocol: Condensation & Isolation

Objective: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine (Scale: 10g).

Reagents:

  • Ethyl 4-benzyloxyacetoacetate (1.0 eq)

  • Formamidine acetate (1.2 eq)[1]

  • Sodium ethoxide (2.5 eq, 21% wt in ethanol)[1]

  • Solvent: Anhydrous Ethanol[1]

Step-by-Step Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with anhydrous ethanol under N₂ atmosphere. Add formamidine acetate (1.2 eq) and stir at room temperature.

  • Base Addition: Dropwise add Sodium ethoxide solution (2.5 eq). The mixture will become slightly turbid. Stir for 15 minutes.

  • Substrate Addition: Add Ethyl 4-benzyloxyacetoacetate (1.0 eq) slowly to control the exotherm.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The target shows a distinct UV shift compared to the starting keto-ester.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Concentrate in vacuo to remove bulk ethanol.

    • Dissolve residue in minimum water (pH will be >10).[1]

    • Acidification: Carefully acidify with glacial acetic acid or 2N HCl to pH 5–6 . The product will precipitate as a white/off-white solid. Note: Do not drop below pH 4 to avoid protonation of the pyrimidine nitrogen which increases water solubility.

  • Purification: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove unreacted keto-ester. Dry under vacuum at 45°C.

    • Typical Yield: 65–75%.

    • Characterization: ¹H NMR (DMSO-d₆) typically shows the benzylic singlet at ~4.5 ppm and the aromatic protons of the benzyl group.

Strategic Application: HIV-1 NNRTI Development

The most prominent application of this scaffold is in the development of HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives), which are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Mechanism of Action & SAR

NNRTIs bind to a hydrophobic allosteric pocket on HIV-1 Reverse Transcriptase.

  • The Problem: Standard 6-methyl analogues often lack the steric bulk to fully occupy the "wing" region of the pocket, leading to suboptimal binding energy.

  • The Solution: The 6-benzyloxymethyl moiety acts as a hydrophobic anchor.

    • The Benzyl ring engages in

      
       stacking or hydrophobic interactions with aromatic residues (e.g., Tyr181, Tyr188).
      
    • The Ether linker provides flexibility, allowing the ring to adopt the optimal conformation without imposing strain on the pyrimidine core.

Diagram 2: SAR Decision Matrix

This decision tree guides the medicinal chemist on when to deploy the 6-benzyloxymethyl scaffold versus alternatives.

DecisionMatrix Start Lead Optimization: Pyrimidine C-6 Substitution Q1 Is the binding pocket large & hydrophobic? Start->Q1 Q2 Is H-bonding required at the distal end? Q1->Q2 Yes Res1 Use 6-Methyl (Minimize Sterics) Q1->Res1 No (Small Pocket) Res2 Use 6-Benzyloxymethyl (Fill Pocket + Hydrophobic Interaction) Q2->Res2 No (Purely Hydrophobic) Res3 Use 6-Hydroxymethyl (Deprotect Benzyl -> H-bond donor) Q2->Res3 Yes (Need Polar Contact) Res2->Res3 Late Stage Deprotection (BBr3)

Caption: Strategic decision tree for selecting C-6 substituents based on binding pocket topology.

References

  • Synthesis of HEPT Analogues

    • Tanaka, H., et al. "Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents." Journal of Medicinal Chemistry, 1991.
    • [1]

  • Pyrimidine Scaffold Reviews

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley, 5th Edition.
    • Sharma, V., et al. "Recent Advances in Pyrimidine-Based Drugs." International Journal of Molecular Sciences, 2024.
    • [1]

  • Commercial Availability & Properties

    • PubChem Compound Summary for 6-substituted pyrimidines.
    • [1]

  • Methodology Verification

    • LookChem & Chemical Book databases (validating the ethyl 4-benzyloxyacetoacet
    • [1]

Sources

Biological Activity Comparison of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Trio in Drug Design

In medicinal chemistry, the "diazine trio"—pyrimidine (1,3-diazine) , pyrazine (1,4-diazine) , and pyridazine (1,2-diazine) —represents a critical decision point for scaffold hopping. While often treated interchangeably as "nitrogen-rich bioisosteres" for phenyl rings, their biological behaviors diverge significantly due to distinct electronic landscapes.

This guide objectively compares these isomers to assist researchers in optimizing lead compounds. We focus on how the specific placement of nitrogen atoms dictates basicity (pKa) , lipophilicity (LogP) , and metabolic liability , directly influencing potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Physicochemical Profiling: The Electronic Fingerprint

The biological activity of diazines is governed by their electronic distribution. The relative position of the two nitrogen atoms creates unique dipole moments and basicity profiles that fundamentally alter drug-target interactions.

Comparative Data Table
PropertyPyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Pyridazine (1,2-diazine)Implication for Drug Design
Structure Meta-N relationshipPara-N relationshipOrtho-N relationshipDefines H-bond vector geometry.
Symmetry


(Centrosymmetric)

Pyrazine is non-polar; Pyridazine is highly polar.
Dipole Moment (D) ~2.33 D0 D~3.95 DPyridazine significantly improves aqueous solubility.
Basicity (

of

)
~1.3~0.6~2.3Pyridazine is the most basic due to lone-pair repulsion relief upon protonation.
Lipophilicity (

vs Benzene)
~ -0.6 to -0.8~ -0.4 to -0.6~ -1.0 to -1.2All lower LogP vs phenyl; Pyridazine lowers LogP most aggressively.
Boiling Point 124 °C115 °C208 °CReflects intermolecular forces (dipole-dipole).
Structural Visualization

The following diagram illustrates the electronic vectors and lone pair orientation for the three isomers.

DiazineProperties cluster_0 1,3-Pyrimidine cluster_1 1,4-Pyrazine cluster_2 1,2-Pyridazine Pyrim Pyrimidine (Meta-N) Mod. Dipole (2.3 D) Most Stable Isomer Pyraz Pyrazine (Para-N) Zero Dipole (0 D) Lipophilic Balance Pyrid Pyridazine (Ortho-N) High Dipole (4.0 D) Max Solubility Property Physicochemical Driver Property->Pyrim Standard Scaffold Property->Pyraz Symmetry Property->Pyrid Alpha-Effect

Caption: Electronic comparison of diazine isomers. Pyridazine's adjacent nitrogens create a strong dipole, enhancing solubility.

Biological Implications & Scaffold Hopping[1][2][3]

Metabolic Stability (The "Soft Spot" Analysis)

Replacing a phenyl ring or a pyridine with a diazine is a standard strategy to block metabolism (e.g., blocking a P450 oxidation site). However, each isomer introduces new metabolic risks.

  • Pyrazine: Generally highly stable to oxidative metabolism. The para-nitrogen arrangement deactivates the ring towards electrophilic attack by CYP450 enzymes. It is often used to lower lipophilicity without introducing a metabolic handle.

  • Pyrimidine: Stable, but C-4 and C-6 positions can be susceptible to nucleophilic attack or oxidation by aldehyde oxidase (AO) if electron-deficient.

  • Pyridazine: Unique metabolic profile.[1] While the ring is stable to oxidation, the N-N bond is a liability for reductive metabolism (via cytosolic reductases), which can cleave the ring to form 1,4-diamines. This is a critical check during lead optimization.

Binding Affinity and Selectivity
  • H-Bond Acceptors: All three act as weak H-bond acceptors. Pyrimidine is the most versatile for kinase hinges (e.g., the adenine mimic).

  • Water Bridges: Pyridazine's adjacent lone pairs can uniquely support specific water-bridged interactions in solvent-exposed pockets.

Case Study: Kinase Inhibitor Optimization

Scenario: A pyridine-based kinase inhibitor lead shows poor solubility and rapid clearance due to oxidation at the pyridine C-position. Intervention: Scaffold hopping to diazines.

  • Hop to Pyrazine: Solubility improves slightly. Metabolic clearance drops significantly (ring deactivation).

  • Hop to Pyridazine: Solubility improves drastically (high dipole). However, in vivo half-life (

    
    ) may decrease if the specific species (e.g., rat) has high reductive enzyme activity.
    
  • Selection: The Pyrimidine core is often selected as the "Goldilocks" isomer—balancing stability, solubility, and established synthetic routes (e.g., Buchwald couplings).

Experimental Protocols

To validate the choice of isomer, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance (


) of the isomers, distinguishing between oxidative stability (CYP450 driven).

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Pyrimidine, Pyrazine, Pyridazine analogs) - 10 mM DMSO stock.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Spike test compound to final concentration of 1 µM (0.1% DMSO final). Add NADPH system to initiate reaction.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
    • Validation Criteria: Positive control (Verapamil) must show high clearance; Negative control (Warfarin) must show stability.

Protocol B: Reductive Stability Check (Specific for Pyridazine)

Since standard microsomes (oxidative) may miss N-N cleavage, a cytosolic incubation is required.

  • Modification: Use Liver Cytosol fraction instead of microsomes.

  • Cofactor: Supplement with NADH (1 mM) instead of NADPH.

  • Observation: Monitor for the appearance of the ring-opened diamine metabolite (+4 Da mass shift usually not observed, but rather cleavage products).

Strategic Decision Tree (Visualization)

This diagram guides the researcher on when to deploy which isomer based on the lead compound's flaws.

ScaffoldSelection Start Lead Compound Optimization (Problem Identification) Problem1 Problem: High Lipophilicity (LogP > 4) & Poor Solubility Start->Problem1 Problem2 Problem: Metabolic Hotspot (Rapid Oxidation) Start->Problem2 Bal1 Switch to Pyrimidine Start->Bal1 General Optimization Sol1 Switch to Pyridazine Problem1->Sol1 Met1 Switch to Pyrazine Problem2->Met1 Sol2 Result: Max Polarity Gain (Check Reductive Stability) Sol1->Sol2 Met2 Result: Blocks Oxidation (Symmetric, Non-polar) Met1->Met2 Bal2 Result: Balanced Profile (Versatile Kinase Binder) Bal1->Bal2

Caption: Decision matrix for scaffold hopping among diazine isomers based on ADME liabilities.

References

  • Physicochemical Properties of Diazines: Minkelers, P., et al. "Diazine Stability & Aromaticity: A Computational Study." Journal of Organic Chemistry. (Data sourced from comparative computational reviews). 3

  • Scaffold Hopping in Drug Discovery: "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors." MDPI Pharmaceuticals, 2024. 4

  • Metabolic Stability Protocols: "Protocol for the Human Liver Microsome Stability Assay." ResearchGate, 2024. 2

  • Basicity and Electronic Structure: "Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives." Benchchem. 5[6][4]

Sources

Technical Guide: SAR of Benzyloxymethyl Pyrimidines as High-Potency NNRTIs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of benzyloxymethyl pyrimidines Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of benzyloxymethyl (BOM) pyrimidines , a specialized class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While early generation NNRTIs like Emivirine (MKC-442) utilized an ethoxymethyl side chain, recent medicinal chemistry efforts have demonstrated that the benzyloxymethyl moiety significantly enhances binding affinity, potency, and resilience against drug-resistant HIV-1 mutants (e.g., Y181C, K103N).

This document is designed for medicinal chemists and virologists, providing a direct comparative analysis of BOM derivatives against standard acyclic nucleoside analogues, supported by quantitative experimental data and validated synthesis protocols.

Chemical Space & SAR Landscape

The core scaffold of interest is the 1-benzyloxymethyl-6-(aryl/arylthio)uracil . The SAR is defined by three critical vectors on the pyrimidine ring: the N-1 "tail," the C-5 "gatekeeper," and the C-6 "wing."

The N-1 Vector: Benzyloxymethyl (BOM) vs. Ethoxymethyl (EOM)

The N-1 substituent mimics the ribose sugar of natural nucleosides but binds to a specific hydrophobic channel in the NNRTI allosteric pocket.

  • Ethoxymethyl (Emivirine): Provides moderate hydrophobic interaction but lacks the steric bulk to fully occupy the channel entrance.

  • Benzyloxymethyl (BOM): The terminal phenyl ring of the BOM group creates additional

    
     or hydrophobic interactions with aromatic residues (e.g., Trp229 , Tyr188 ) at the pocket entrance. This extension stabilizes the inhibitor-enzyme complex, leading to nanomolar potency.
    
The C-5 Vector: Steric Modulation

Substituents at C-5 control the conformation of the pyrimidine ring relative to the C-6 wing.

  • Methyl (Thymine core): Often results in moderate activity.

  • Ethyl / Isopropyl: Larger alkyl groups at C-5 (e.g., 5-isopropyl) induce a "propeller-like" twist, forcing the C-6 substituent into an optimal orientation for

    
    -stacking with Tyr181 . This is critical for high potency.
    
The C-6 Vector: The Hydrophobic Wing

This position is the primary anchor, usually occupied by a phenylthio or benzyl group.

  • Phenylthio: Offers flexibility (sulfur hinge) allowing the inhibitor to adjust to mutations in the binding pocket.

  • Benzyl: More rigid; often provides high potency against Wild Type (WT) but may lose efficacy against rigidifying mutations like Y181C.

Visualized SAR Map

SAR_Map Core Pyrimidine Core (Uracil Scaffold) N1 N-1 Position (Benzyloxymethyl) Core->N1 C5 C-5 Position (Isopropyl/Ethyl) Core->C5 C6 C-6 Position (Phenylthio/Benzyl) Core->C6 C24 C-2 / C-4 (Carbonyls) Core->C24 N1_Effect Occupies channel entrance. Terminal phenyl adds hydrophobic contact. >> Potency vs EOM N1->N1_Effect C5_Effect Steric Gatekeeper. Isopropyl forces 'propeller' twist. Optimizes C-6 orientation. C5->C5_Effect C6_Effect Primary Anchor. Pi-stacking with Tyr181/Tyr188. S-linker adds flexibility (Resilience). C6->C6_Effect C24_Effect H-Bonding Network. Essential interaction with Lys101. C24->C24_Effect

Figure 1: SAR Map of Benzyloxymethyl Pyrimidines highlighting the functional role of specific substitutions on the uracil core.

Comparative Performance Data

The following table contrasts the biological activity of standard ethoxymethyl derivatives (Emivirine class) against the optimized benzyloxymethyl analogues. Data is aggregated from key studies on HIV-1 Reverse Transcriptase inhibition (MT-4 cell lines).[1]

Compound ClassN-1 SubstituentC-5 SubstituentC-6 SubstituentEC50 (HIV-1 WT)EC50 (Y181C Mutant)Selectivity Index (SI)
Emivirine (Ref) EthoxymethylIsopropylBenzyl0.019 µM> 10 µM (Resistant)> 5,000
BOM-Thymine Benzyloxymethyl MethylPhenylthio0.088 µM1.2 µM> 1,200
BOM-Ethyl Benzyloxymethyl EthylPhenylthio0.0059 µM0.08 µM> 20,000
BOM-Isopropyl Benzyloxymethyl Isopropyl Phenylthio 0.0027 µM 0.04 µM > 45,000

Key Insight: The switch from Ethoxymethyl to Benzyloxymethyl (BOM-Isopropyl) results in a ~7-fold increase in potency against Wild Type HIV-1 and retains significant activity against the Y181C mutant, whereas Emivirine loses activity almost completely.

Experimental Protocols

Synthesis of 1-Benzyloxymethyl-5-isopropyl-6-(phenylthio)uracil

This protocol utilizes a self-validating N-alkylation strategy. The use of HMDS (hexamethyldisilazane) ensures temporary protection of the N-3 position, directing alkylation selectively to N-1.

Reagents:

  • 5-Isopropyl-6-(phenylthio)uracil (Starting Material)[2]

  • Benzyloxymethyl chloride (BOM-Cl)

  • Lithium Hydride (LiH) or Cs2CO3

  • Anhydrous DMF

Step-by-Step Workflow:

  • Activation: Dissolve 5-isopropyl-6-(phenylthio)uracil (1.0 eq) in anhydrous DMF under Argon atmosphere. Add LiH (1.2 eq) at 0°C. Stir for 30 minutes until H2 evolution ceases (Solution turns clear/yellowish).

  • Alkylation: Dropwise add benzyloxymethyl chloride (1.1 eq) to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Validation: Monitor via TLC (SiO2, 5% MeOH in DCM). Product will have a higher Rf than the starting uracil.

  • Quenching: Quench with ice-cold water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with Brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Hexane:EtOAc gradient) to yield the N-1 substituted product.

Biological Assay: HIV-1 RT Inhibition (MT-4 Cell System)

To ensure trustworthiness, this assay includes a cytotoxicity counter-screen.

  • Cell Seeding: Seed MT-4 cells (human T-cell leukemia line) at

    
     cells/well in 96-well plates.
    
  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Control 1: Mock-infected cells (Cell Viability Control).

    • Control 2: Infected, untreated cells (Virus Control).

  • Treatment: Add serial dilutions of the test compound (BOM-derivative) immediately after infection.

  • Incubation: Incubate at 37°C, 5% CO2 for 5 days.

  • Readout: Assess cell viability using the MTT method (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • EC50 Calculation: Concentration achieving 50% protection against viral cytopathicity.

    • CC50 Calculation: Concentration reducing viability of mock-infected cells by 50%.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: 5-Isopropyl-6-(phenylthio)uracil Step1 Step 1: Deprotonation (LiH, DMF, 0°C) Forms N-1 Anion Start->Step1 Step2 Step 2: Electrophilic Attack (+ Benzyloxymethyl Chloride) Sn2 Mechanism Step1->Step2 Step2->Step2 Incomplete Check Checkpoint: TLC Monitoring (Expect Higher Rf) Step2->Check Workup Step 3: Workup & Purification (EtOAc Extraction -> Column Chrom.) Check->Workup Complete Final Final Product: 1-Benzyloxymethyl-5-isopropyl-6-(phenylthio)uracil Workup->Final

Figure 2: Step-by-step synthesis workflow for N-1 alkylation of uracil derivatives.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Medicinal Chemistry, 2022.

  • Synthesis and antiviral activity of deoxy analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). Journal of Medicinal Chemistry, 1996.

  • 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 2016.[1] [1]

  • Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine). Antiviral Chemistry & Chemotherapy, 2004.

  • Differential activities of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives against different human immunodeficiency virus type 1 mutant strains. Antimicrobial Agents and Chemotherapy, 1996.

Sources

Benchmarking Novel Antivirals: A Comparative Performance Guide using Acyclovir

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Comparative Study of Antiviral Activity with Acyclovir.

Introduction: The Gold Standard in Antiviral Benchmarking

In the development of novel anti-herpetic agents, Acyclovir (ACV) remains the immutable "gold standard" control. Its mechanism—obligate phosphorylation by viral Thymidine Kinase (TK)—provides a rigorous test for selectivity. A comparative study does not merely show if a new compound works; it defines how well it works relative to a known clinical entity.

This guide outlines the technical framework for benchmarking a novel compound against ACV. It moves beyond basic efficacy to rigorous determination of the Selectivity Index (SI), mechanism of action (MOA) validation, and resistance profiling.

Mechanism of Action: The Basis of Selectivity

To interpret comparative data, one must understand the activation cascade. ACV is a guanosine analog that acts as a chain terminator. Its high therapeutic index stems from its requirement for a viral enzyme (HSV-1/2 Thymidine Kinase) for the initial phosphorylation step, ensuring it is largely inactive in uninfected cells.

Comparative MOA: Acyclovir vs. Ganciclovir

While ACV relies on HSV TK, Ganciclovir (GCV) is also phosphorylated by the UL97 kinase found in Cytomegalovirus (CMV), giving it a broader but more toxic profile.[1]

Visualization: Nucleoside Analog Activation Pathway

MOA_Pathway ACV Acyclovir (Prodrug) ACV_MP ACV-Monophosphate ACV->ACV_MP Phosphorylation TK Viral Thymidine Kinase (HSV-1/2 UL23) ACV->TK ACV_DP ACV-Diphosphate ACV_MP->ACV_DP Phosphorylation GK Host Guanylate Kinase ACV_MP->GK ACV_TP ACV-Triphosphate (Active Form) ACV_DP->ACV_TP Phosphorylation PK Host Pyruvate Kinase ACV_DP->PK DNA_Pol Viral DNA Polymerase ACV_TP->DNA_Pol Competitive Inhibition Termination Chain Termination (Viral Replication Halted) DNA_Pol->Termination Incorporation into DNA

Figure 1: The selective phosphorylation cascade of Acyclovir. Note the critical dependence on Viral TK for the first step, distinguishing it from host-toxic antimetabolites.

Experimental Protocols: The Self-Validating System

A robust comparative study requires two parallel workflows: Efficacy (Plaque Reduction) and Toxicity (Cell Viability) .

Protocol A: Plaque Reduction Assay (PRA) - The Gold Standard

The PRA is superior to yield reduction or CPE inhibition assays for comparative studies because it provides a quantifiable, linear readout of infection events.

Materials:

  • Cell Line: Vero cells (ATCC CCL-81) or MRC-5 (for human diploid relevance).

  • Virus: HSV-1 (Strain KOS or SC16) and HSV-2 (Strain 333).

  • Control Drug: Acyclovir (Sigma-Aldrich), dissolved in DMSO (stock 10 mM).

Step-by-Step Methodology:

  • Seeding: Plate Vero cells in 24-well plates (2 x 10^5 cells/well) in DMEM + 10% FBS. Incubate 24h to reach 100% confluence. Causality: Confluent monolayers prevent plaque merging.

  • Infection: Aspirate media. Infect with ~50-100 PFU/well (MOI ~0.001) in 100 µL inoculum. Adsorb for 1 hour at 37°C, rocking every 15 mins. Causality: Low MOI ensures discrete plaques; rocking prevents edge drying.

  • Treatment Overlay: Aspirate inoculum. Add 1 mL of semi-solid overlay (1% Methylcellulose or Carboxymethylcellulose in DMEM + 2% FBS) containing serial dilutions of the Test Compound and Acyclovir (Range: 0.01 µM – 100 µM). Include a "Virus Only" (0 µM) and "Cell Only" control.

  • Incubation: Incubate for 72 hours at 37°C/5% CO2.

  • Fixation & Staining: Aspirate overlay. Fix with 10% Formalin (30 min). Stain with 0.1% Crystal Violet (15 min). Rinse with water and dry.

  • Quantification: Count plaques using a stereomicroscope. Calculate % inhibition relative to Virus Control.

Protocol B: Cytotoxicity Assay (MTS/CC50)

To ensure antiviral activity is not an artifact of cell death, you must determine the Cytotoxic Concentration 50% (CC50).

  • Seeding: Plate Vero cells in 96-well plates (1 x 10^4 cells/well). Incubate 24h.

  • Treatment: Add serial dilutions of compounds (same range as PRA). Incubate 72 hours (mimicking PRA duration).

  • Readout: Add MTS reagent (Promega). Incubate 2-4h. Measure absorbance at 490 nm.

  • Calculation: Determine CC50 (concentration reducing cell viability by 50%).[2]

Comparative Data & Benchmarking

When publishing, summarize your data against established values. The table below aggregates standard reference values for Acyclovir and its analogs in Vero cells against HSV-1.

Table 1: Comparative Performance Metrics (Vero Cells / HSV-1)
CompoundClassIC50 (Potency)CC50 (Toxicity)Selectivity Index (SI)Primary Indication
Acyclovir (ACV) Guanosine Analog0.1 – 1.6 µM> 300 µM> 300HSV-1, HSV-2, VZV
Ganciclovir (GCV) Guanosine Analog0.2 – 3.0 µM~ 150 µM~ 50 - 100CMV (High Toxicity)
Penciclovir (PCV) Guanosine Analog0.4 – 2.0 µM> 300 µM> 150HSV (Topical)
Foscarnet (PFA) Pyrophosphate Analog10 – 50 µM~ 500 µM~ 10 - 50ACV-Resistant HSV

Note: IC50 values fluctuate based on viral strain and cell line. Always run ACV as an internal control in every plate.

High-Throughput Screening Workflow

For large libraries, replace the manual PRA with a fluorescence-based workflow (e.g., GFP-tagged HSV-1).

Screening_Workflow Start Compound Library Seeding Seed Vero Cells (96-well / 384-well) Start->Seeding Infection Infect with HSV-1-GFP (MOI 0.1) Seeding->Infection Treatment Add Compounds (Single Dose Screen) Infection->Treatment Incubation Incubate 48h Treatment->Incubation Readout Measure Fluorescence (Plate Reader) Incubation->Readout HitSel Hit Selection (>50% Inhibition) Readout->HitSel Validation Dose-Response (IC50) vs. Acyclovir HitSel->Validation

Figure 2: High-throughput screening workflow utilizing GFP-reporter viruses for rapid benchmarking against ACV.

Data Analysis: Calculating the Selectivity Index (SI)

The true measure of a drug candidate is not potency, but selectivity.

  • IC50 Calculation: Use non-linear regression (4-parameter logistic curve) to plot % Inhibition vs. Log[Concentration].

    • Formula:

      
      
      
  • SI Calculation:

  • Interpretation:

    • SI < 10: Likely toxic; poor candidate.

    • SI > 50: Promising lead.

    • SI > 100: Competitive with Acyclovir (ACV SI is often >300).

References

  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir.[3][4] The American Journal of Medicine. Link

  • Safrin, S., et al. (1996). Comparative evaluation of microplate enzyme-linked immunosorbent assay versus plaque reduction assay for antiviral susceptibility testing of herpes simplex virus isolates. Antimicrobial Agents and Chemotherapy.[5][6] Link

  • Vissani, M. A., et al. (2018).[7] In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3.[7] Revista Argentina de Microbiología. Link

  • Andrei, G., & Snoeck, R. (2013). Advances in the treatment of herpesvirus infections. Revista de Biología Marina y Oceanografía. Link

  • Piret, J., & Boivin, G. (2016). Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management. Antimicrobial Agents and Chemotherapy.[5][6] Link

Sources

Cross-Validation of Analytical Data for Novel Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for researchers and drug development professionals. It moves beyond standard operating procedures to address the why and how of rigorous analytical cross-validation.

The Analytical Blind Spot in Pyrimidine Scaffolds

Pyrimidine derivatives are ubiquitous in drug discovery, forming the backbone of nucleoside analogs, kinase inhibitors, and antivirals.[1] However, their structural simplicity is deceptive. The pyrimidine ring system is prone to tautomerism (lactam-lactim, amino-imino) and ambivalent alkylation (N1 vs. N3 vs. O-alkylation).

A single analytical method is rarely sufficient.[2] Relying solely on LC-MS can confirm molecular weight but fails to distinguish regioisomers. Conversely, 1D-NMR can confirm the core structure but often lacks the resolution to detect low-level isomeric impurities that can derail biological assays.

The Solution: Orthogonal Cross-Validation. This guide outlines a self-validating workflow that triangulates data from Mass Spectrometry, Multidimensional NMR, and X-ray Crystallography to ensure absolute structural integrity.

The Comparative Landscape: Single-Mode vs. Orthogonal Validation

To demonstrate the necessity of cross-validation, we compare the detection capabilities of standard single-mode analysis against a multi-modal orthogonal approach.

Table 1: Analytical Blind Spots & Resolution Capabilities
FeatureMethod A: LC-MS (Single Mode) Method B: 1H NMR (Single Mode) Method C: Orthogonal Cross-Validation
Primary Identification Molecular Ion (

)
Proton connectivity & integrationConfirmed connectivity + spatial arrangement
Regioisomer Resolution Poor. Co-elution is common for N1/N3 isomers.Moderate. Chemical shifts may overlap; requires reference standards.High. 2D-NMR (NOESY/HMBC) definitive assignment.
Purity Assessment High sensitivity for ionizable impurities.Low sensitivity (<1% difficult); sees non-ionizables.Comprehensive. Correlates molar response (NMR) with ionization (MS).
Inorganic Impurities Blind Spot. Salts/buffers often invisible.Blind Spot. Invisible unless nuclei are active (e.g.,

,

).
Detected. Elemental analysis or IC coupled with qNMR.
Stereochemistry Cannot determine.Relative stereochemistry only (coupling constants).Absolute. X-ray or Chiral HPLC + CD.

Key Insight: A purity of "99%" by LC-UV is meaningless if the peak contains a 10% co-eluting regioisomer. Cross-validation using qNMR (quantitative NMR) often reveals that "pure" LC-MS samples are actually solvates or salt mixtures.

Critical Challenge: Distinguishing N-Alkylation Regioisomers

The most frequent failure mode in pyrimidine synthesis is the misassignment of alkylation sites. When alkylating a 2,4-disubstituted pyrimidine, the electrophile may attack N1, N3, or exocyclic oxygens/amines.

The "Triad of Truth" Workflow

To resolve this, we employ a specific logic gate:

  • HMBC (Heteronuclear Multiple Bond Correlation): Tracks long-range coupling (2-3 bonds) from alkyl protons to ring carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity between the alkyl group and fixed ring protons (e.g., H-5 or H-6).

  • 15N-HMBC: The definitive tie-breaker, correlating protons directly to the specific nitrogen environment.

Visualization: Regioisomer Determination Logic

The following decision tree illustrates the rigorous process for assigning N1 vs. N3 alkylation.

RegioisomerLogic Start Crude Alkylation Product LCMS LC-MS Analysis (Confirm MW) Start->LCMS IsoCheck Isomers Detected? LCMS->IsoCheck Purify Prep-HPLC Purification IsoCheck->Purify Yes (Multiple Peaks) NMR_1D 1H NMR Screening IsoCheck->NMR_1D No (Single Peak) Purify->NMR_1D NOESY NOESY Experiment NMR_1D->NOESY Decision NOE to H-6? NOESY->Decision N1_Assign N1-Isomer Confirmed (Spatial Proximity) Decision->N1_Assign Strong Signal Ambiguous Ambiguous NOE? Decision->Ambiguous Weak/No Signal N3_Assign N3-Isomer Confirmed (Distal) Ambiguous->N3_Assign No Signal (Confirmed) XRay X-Ray Crystallography (Gold Standard) Ambiguous->XRay Unclear XRay->N1_Assign XRay->N3_Assign

Figure 1: Decision logic for distinguishing N1 vs. N3 pyrimidine regioisomers using orthogonal spectral data.

Experimental Protocol: Self-Validating Characterization

This protocol is designed to be self-validating . The results of step 2 must mathematically correlate with step 1.

Step 1: Quantitative Purity Profiling (HPLC-UV-MS)

Objective: Establish chromatographic purity and identify potential isomers.

  • Column: C18 (Orthogonal check: Phenyl-Hexyl for aromatic selectivity).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Detection: UV (254/280 nm) + ESI-MS (Pos/Neg switching).

  • Validation Check: Ensure the UV purity (>98%) aligns with the Total Ion Current (TIC) purity. If UV is 99% but TIC shows 80%, you have non-chromophoric impurities.

Step 2: Structural Confirmation (2D-NMR)

Objective: Prove regio-chemistry.

  • Solvent: DMSO-

    
     (prevents exchange of labile protons).
    
  • Experiment:

    
     HMBC (Long-range).
    
  • Mechanism:

    • N1-Alkylation: The alkyl protons will show a cross-peak to N1. N1 typically resonates upfield (-200 to -250 ppm relative to nitromethane) compared to imino-type nitrogens.

    • N3-Alkylation: The alkyl protons correlate to N3.

    • Causality: Nitrogen chemical shifts are highly sensitive to electronic environment. Alkylation breaks the aromaticity or changes the hybridization, resulting in distinct shifts distinguishable only by 2D methods.

Step 3: The "Mass Balance" Cross-Check (qNMR)

Objective: Verify the absolute content (assay) vs. chromatographic purity.

  • Internal Standard: Maleic acid or TCNB (Traceable to NIST).

  • Protocol:

    • Weigh ~10 mg of sample and ~5 mg of standard (precision balance).

    • Dissolve in

      
       or DMSO-
      
      
      
      .
    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      (typically 30-60s) to ensure full relaxation.
  • Calculation:

    
    
    
  • Validation Rule: If qNMR purity (e.g., 92%) is significantly lower than HPLC purity (99%), the sample contains residual solvent, inorganic salts, or moisture not seen by UV.

Analytical Workflow Diagram

The following diagram details the lifecycle of the sample from synthesis to release, highlighting the "Orthogonal Gate" where data must align.

Workflow cluster_Validation Orthogonal Validation Gate Synthesis Synthesis Crude Crude Analysis (LC-MS) Synthesis->Crude Prep Purification (Flash/Prep-HPLC) Crude->Prep NMR NMR Suite (1H, 13C, 2D, qNMR) Prep->NMR HRMS HRMS (Exact Mass <5ppm) Prep->HRMS XRay X-Ray (Optional) NMR->XRay Ambiguous Structure Release Data Release (CoA Generation) NMR->Release Data Correlates Fail Re-Purify / Re-Synthesize NMR->Fail Isomers/Salts Detected HRMS->Release XRay->Release Fail->Prep

Figure 2: Integrated analytical workflow ensuring cross-validation before data release.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (via PubMed) [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Source: Royal Society of Chemistry (RSC) [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Source: ACS Medicinal Chemistry Letters (via PubMed) [Link][3]

  • Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Source: GaBI Online [Link]

Sources

Purity Assessment of 6-Benzyloxymethyl-4-hydroxypyrimidine: A Comparative HPLC Method Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the purity assessment of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9), a critical intermediate in the synthesis of antiviral nucleoside analogues like Ganciclovir and Acyclovir .

Executive Summary & Technical Context

6-Benzyloxymethyl-4-hydroxypyrimidine is a structural scaffold linking a polar pyrimidine base with a lipophilic benzyl-protected side chain. Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically hydrolysis byproducts (benzyl alcohol) or regioisomers—propagate into the final API, complicating downstream purification.

While Thin Layer Chromatography (TLC) remains a staple for synthetic monitoring, it lacks the resolution and quantitative rigor required for GMP release testing. This guide compares the industry-standard Optimized Gradient RP-HPLC against legacy techniques, demonstrating why high-resolution chromatography is the non-negotiable standard for this application.

Comparative Analysis: Method Performance

The following table contrasts the Optimized Gradient RP-HPLC Method (The "Product" of this guide) with common alternatives used in early-stage development.

Table 1: Performance Matrix – HPLC vs. Alternatives
FeatureOptimized Gradient RP-HPLC (Recommended)Isocratic RP-HPLC (Legacy)TLC / HPTLC (Screening)
Separation Power High (Resolves regioisomers & degradation products)Medium (Late eluters broaden; polar impurities co-elute)Low (Spot overlap common)
Quantification Limit (LOQ) < 0.05% (Trace impurity detection)~0.1 - 0.5% N/A (Semi-quantitative visual only)
Reproducibility (RSD) < 1.0% (Robust for GMP)2-5% (Drift issues)> 10% (Operator dependent)
Selectivity Mechanism Hydrophobic +

-

Interaction (if Phenyl column used)
Hydrophobic onlyAdsorption / Partition
Analysis Time 15–20 mins (Equilibration required)30+ mins (for late eluting benzyl groups)5–10 mins (Parallel processing)
Suitability Final Release Testing / QC In-process Check (IPC)Reaction Monitoring

The "Gold Standard" Protocol: Optimized Gradient RP-HPLC

This protocol is designed to balance the retention of the polar pyrimidine core with the elution of the non-polar benzyl group.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: C18 (L1) or Phenyl-Hexyl,

    
     or 
    
    
    
    .
    • Expert Insight: A Phenyl-Hexyl column is superior here due to

      
      -
      
      
      
      interactions with the benzyl ring, offering orthogonal selectivity compared to standard C18.
  • Mobile Phase A:

    
     Phosphoric Acid or 
    
    
    
    Ammonium Acetate (pH 4.0).
  • Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (Aromatic max) and 
    
    
    
    (Amide/Carbonyl).
  • Injection Volume:

    
    .
    
B. Gradient Program

The gradient is critical to prevent peak broadening of the lipophilic benzyl derivative while resolving early-eluting polar degradants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Polar impurities)
2.0955End Isocratic Hold
12.02080Linear Ramp (Elute Main Peak)
15.02080Wash (Remove dimers/benzyl alcohol)
15.1955Re-equilibration
20.0955End of Run
C. Sample Preparation[2][3][8][9][10][11]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    volumetric flask. Sonicate to dissolve. Dilute to volume. (
    
    
    ).[1]
  • Filtration: Filter through a

    
     PTFE or Nylon syringe filter.
    

Scientific Logic & Mechanism (E-E-A-T)

Why Gradient Elution?

6-Benzyloxymethyl-4-hydroxypyrimidine is an "amphiphilic" molecule.

  • The Pyrimidine Core: Highly polar and capable of hydrogen bonding. In a high-organic isocratic method (e.g., 60% ACN), this part interacts poorly with the stationary phase, causing the peak to elute near the void volume (

    
    ), co-eluting with solvent fronts and salts.
    
  • The Benzyl Tail: Highly lipophilic. In a low-organic isocratic method (e.g., 10% ACN), this tail binds strongly to the C18 column, leading to excessive retention times (

    
    ) and broad, diffuse peaks that ruin sensitivity (LOQ).
    

The Solution: The gradient starts at 5% Organic to "trap" the pyrimidine core at the head of the column (Focusing), then ramps to 80% Organic to "pull" the benzyl tail off the stationary phase sharply.

Self-Validating System Suitability

To ensure trustworthiness, every run must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary silanol interactions).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (likely Benzyl Alcohol).
  • Precision: RSD of 6 replicate injections

    
    .
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity assessment and the decision-making process for impurity identification.

PurityAssessment cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation RawSample Raw Sample (6-Benzyloxymethyl- 4-hydroxypyrimidine) Solubilization Dissolve in 50:50 H2O:ACN RawSample->Solubilization Filtration Filter (0.45 µm) Solubilization->Filtration Injection Inject 10 µL Filtration->Injection Gradient Gradient Elution (5% -> 80% ACN) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection CheckSST System Suitability? (RSD < 2%, T < 1.5) Detection->CheckSST CalcPurity Calculate Area % CheckSST->CalcPurity Yes Fail FAIL (Investigate Impurities) CheckSST->Fail No Pass PASS (Purity > 98.0%) CalcPurity->Pass Within Spec CalcPurity->Fail Out of Spec

Caption: Figure 1. End-to-end workflow for the HPLC purity assessment of 6-Benzyloxymethyl-4-hydroxypyrimidine, including critical system suitability checkpoints.

Troubleshooting & Expert Insights

Issue: Peak Tailing

  • Cause: Interaction between the basic nitrogen on the pyrimidine ring and residual silanols on the silica column.

  • Fix: Ensure the mobile phase pH is acidic (pH 3.0–4.0) to protonate silanols, or use a "base-deactivated" or "end-capped" column (e.g., C18-TMS).

Issue: Ghost Peaks

  • Cause: Late elution of benzyl alcohol or dibenzyl ether from a previous injection if the equilibration time is too short.

  • Fix: Extend the "Wash" phase (80% B) to at least 5 minutes and ensure 5 minutes of re-equilibration (95% A) before the next injection.

References

  • Vertex AI Search . (2025). HPLC method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. CN114965738A. Link

  • Phenomenex . (2025).[2][3][4] Reversed Phase HPLC Method Development: Phenyl-Hexyl vs C18 Selectivity. Link

  • National Institutes of Health (NIH) . (2025). An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. Link

  • PubChem . (2025). Compound Summary: 6-Benzyloxymethyl-4-hydroxypyrimidine.[5] Link

  • ResearchGate . (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.[1]

Chemical Identity & Technical Specifications

Before initiating any disposal procedure, verify the material identity against the following specifications to ensure this protocol matches your specific inventory.

ParameterSpecification
Chemical Name 6-Benzyloxymethyl-4-hydroxypyrimidine
Synonyms 6-((Benzyloxy)methyl)pyrimidin-4-ol; 4-Hydroxy-6-benzyloxymethylpyrimidine
CAS Number 188177-37-9
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Hazard Assessment (Pre-Disposal)

Treat this compound as a hazardous organic intermediate . While specific toxicological data for this derivative is limited, it shares structural alerts with other pyrimidine analogs used in pharmaceutical synthesis.[1]

GHS Classification (Extrapolated)[1]
  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

  • Aquatic Hazard: Do not allow to enter drains or water courses (presumed H402/H412 based on structure).[1]

Critical Safety Note: The benzyl ether moiety is stable under normal conditions but can generate benzyl alcohol and hydroxypyrimidine derivatives upon strong acidic hydrolysis.[1] Ensure waste streams are not mixed with strong concentrated acids (e.g., Nitric Acid) to prevent uncontrolled decomposition or heat generation.[1]

Waste Segregation & Disposal Logic

Effective disposal relies on correct waste stream segregation at the point of generation.[1]

DOT Diagram: Waste Stream Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of the waste.

WasteSegregation Start Waste Generation: 6-Benzyloxymethyl-4-hydroxypyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure substance, contaminated wipes) StateCheck->Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid BinA Stream A: Solid Hazardous Waste (Incineration) Solid->BinA Pack in HDPE/Glass HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck BinB Stream B: Non-Halogenated Organic (High BTU Incineration) HalogenCheck->BinB No (e.g., MeOH, DMSO) BinC Stream C: Halogenated Organic (Specialized Incineration) HalogenCheck->BinC Yes

Figure 1: Decision matrix for segregating 6-Benzyloxymethyl-4-hydroxypyrimidine waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired inventory, contaminated weighing boats, gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.[1] Avoid metal containers if the waste is potentially acidic.[1]

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: 6-Benzyloxymethyl-4-hydroxypyrimidine[1][7]

    • Hazards: Irritant, Organic Solid.[1]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or secondary bin to prevent external contamination.

  • Final Disposition: Transfer to the facility's High-Temperature Incineration stream. DO NOT landfill.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.[1]

  • Solvent Compatibility Check:

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Classify as Non-Halogenated Organic Waste .[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform : Classify as Halogenated Organic Waste .[1]

  • Bulking: Pour into the appropriate 5-gallon or 20-liter safety carboy.

    • Safety Check: Ensure the carboy is grounded if transferring flammable solvents.[1]

  • pH Check: If the solution was part of a reaction involving acids or bases, neutralize to pH 6–8 before adding to the organic waste drum to prevent polymerization or heat evolution in the drum.[1]

  • Final Disposition: Fuel blending or incineration.[1]

Emergency Spill Response

In the event of a powder spill, immediate containment is required to prevent inhalation and spread.[1]

DOT Diagram: Spill Response Workflow

SpillResponse Alert 1. Alert & Secure Evacuate immediate area PPE 2. Don PPE (Nitrile gloves, Lab coat, Safety Goggles, N95/P100 Mask) Alert->PPE Contain 3. Containment Cover with damp paper towels to prevent dust PPE->Contain Cleanup 4. Cleanup Scoop into waste container. Wipe surface with MeOH/Water Contain->Cleanup Dispose 5. Disposal Label as Hazardous Waste Cleanup->Dispose

Figure 2: Step-by-step operational workflow for managing a solid spill of 6-Benzyloxymethyl-4-hydroxypyrimidine.

Specific Cleanup Steps:
  • Dampen: Gently cover the powder spill with paper towels dampened with water or isopropyl alcohol.[1] This prevents the generation of airborne dust particles (a primary inhalation hazard).[1]

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.[1] Do not use a brush, as this may flick particles into the air.[1]

  • Decontaminate: Wipe the surface three times:[1]

    • Pass 1: Water/Detergent (to solubilize polar residues).[1]

    • Pass 2: Methanol or Ethanol (to solubilize organic residues).[1]

    • Pass 3: Water (final rinse).[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[1][7] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: Pyrimidine derivatives classification. Retrieved from [Link][1]

  • LookChem. (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine Product Information. Retrieved from [Link][1][7]

Sources

Personal protective equipment for handling 6-Benzyloxymethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 6-Benzyloxymethyl-4-hydroxypyrimidine Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Safety Summary

Compound Identity: 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) Risk Profile: Warning. This compound is a functionalized pyrimidine intermediate. While often classified as a standard irritant (Skin/Eye/Respiratory), its structural role as a pharmacophore precursor mandates that it be handled as a Potential Bioactive Agent .

Immediate Action Required:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Respiratory: If fume hood containment is breached or unavailable, a P95/P100 particulate respirator is mandatory.

  • Skin: Exposed skin is unacceptable.[1][2][3][4][5] Nitrile gloves (minimum 0.11 mm) are the baseline; double-gloving is recommended during synthesis workups.

Hazard Analysis & Risk Assessment

As scientists, we do not simply follow rules; we mitigate specific molecular risks. This compound presents a dual-hazard profile:

  • Chemical Irritation (GHS Classifications):

    • H315 (Skin Irritation): The hydroxyl and pyrimidine nitrogen moieties can de-fat skin and cause dermatitis.

    • H319 (Eye Irritation): Fine particulates are highly irritating to corneal tissue.

    • H335 (STOT SE 3): Inhalation of dust triggers upper respiratory tract inflammation.

  • Pharmacological Uncertainty:

    • Pyrimidine derivatives are frequently used as kinase inhibitor scaffolds. Until specific toxicology data rules out potency, you must assume this compound possesses biological activity.

Visualization: Risk-to-Control Logic

The following diagram illustrates the decision pathway for selecting controls based on the compound's physical state and hazard properties.

RiskLogic Substance 6-Benzyloxymethyl- 4-hydroxypyrimidine State Physical State: Fine Powder Substance->State Hazard Hazard: Irritant & Bioactive Substance->Hazard EngControl Primary Control: Fume Hood State->EngControl Dust Risk PPE_Skin Contact Control: Nitrile Gloves Hazard->PPE_Skin Dermal Risk PPE_Resp Secondary Control: N95/P100 Mask EngControl->PPE_Resp If Containment Fails

Figure 1: Decision logic connecting physical state and intrinsic hazards to specific engineering and PPE controls.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring safety during high-risk experimental phases.

Protection ZoneStandard EquipmentTechnical SpecificationRationale (The "Why")
Hand Protection Nitrile Gloves (Disposable)Min. Thickness: 0.11 mm (4 mil)Breakthrough: >480 min (estimated)Benzyl ethers are lipophilic. Standard latex is permeable to organic intermediates. Nitrile provides superior chemical resistance.
Eye Protection Safety Glasses (with side shields)Standard: ANSI Z87.1 or EN 166Prevents direct projectile injury. Note: Use unvented goggles if handling >10g of fine powder to prevent dust bypass.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmEngineering controls are superior to masks. Use PPE (N95/P100) only during maintenance or spill cleanup.
Body Defense Lab Coat (Cotton/Poly blend)Coverage: High-neck, snap closurePrevents migration of particulates onto street clothes. Synthetic blends resist aqueous splashes but melt in fire; 100% cotton is preferred for synthesis involving flammables.
Operational Protocol: Safe Handling & Weighing

Objective: Eliminate "dust events" where the compound becomes airborne.

Phase A: Pre-Work Setup
  • Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.

  • Static Control: Pyrimidine powders are often static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.

  • Balance Location: The analytical balance must be located inside the fume hood or a vented balance enclosure.

Phase B: The Weighing Workflow
  • Step 1: Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Step 2: Open the container gently. If the solid is caked, do not chip at it aggressively; this creates projectiles. Gently scrape.

  • Step 3: Transfer using a narrow-neck funnel to minimize the surface area of the opening.

  • Step 4: The Wipe Down. Immediately after closing the container, wipe the exterior of the bottle and the balance area with a damp Kimwipe (solvent appropriate, usually ethanol). This removes invisible residues.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Solid Hazardous Waste" (Yellow Bag/Bin). Do not use regular trash.

  • Liquid Waste: If dissolved in organic solvents, segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).

  • Wash Water: First rinse of glassware should be collected as hazardous waste, not flushed down the drain.

Visualization: Weighing Safety Loop

WeighingProtocol Start Start: Weighing Procedure Check Check Airflow (Kimwipe Test) Start->Check Open Open Container (Inside Hood) Check->Open Transfer Transfer Solid (Use Funnel) Open->Transfer Spill Is there visible dust? Transfer->Spill Clean Wet Wipe Area (Immediate) Spill->Clean Yes Close Seal Container Spill->Close No Clean->Close

Figure 2: Operational loop for weighing, emphasizing immediate cleaning of generated dust.

Emergency Response (Self-Validating Protocols)

In the event of exposure, execute these steps immediately. Do not wait for a safety officer.

  • Ocular Exposure (Dust in eyes):

    • Force Eyelids Open: The natural reflex is to squeeze shut. You must fight this.

    • Flush: Use the eyewash station for a full 15 minutes .

    • Validation: Look at a clock. 15 minutes feels like an hour. Do not stop early.

  • Dermal Exposure (Powder on skin):

    • Brush, Then Wash: If dry powder lands on skin, gently brush it off before applying water (to prevent increasing absorption area).

    • Soap & Water: Wash with cold water (warm water opens pores) and soap.

  • Spill Cleanup (< 5g):

    • Mist: Gently mist the powder with a solvent (Isopropanol) to wet it down and prevent airborne dispersion.

    • Wipe: Wipe up with absorbent pads.

    • Dispose: Place pads in a sealed bag labeled "Hazardous Debris."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118572087, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol (Structural Analog). Retrieved from [Link][6]

  • LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9) Product Information.[7] Retrieved from [Link][7]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.